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Trehalose C14

Cat. No.: B12372939
M. Wt: 552.7 g/mol
InChI Key: LRXBVTKVELRWDT-MPBWFABASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trehalose C14, chemically known as α-D-Glucopyranosyl-α-D-glucopyranoside monomyristate, is a non-ionic detergent that features a trehalose moiety as its hydrophilic head group and a 14-carbon myristoyl chain as its hydrophobic tail . This unique structure is designed to solubilize membrane proteins while minimizing denaturation, thereby helping to preserve native protein structure and function for proteomics research . The trehalose group is key to its stabilizing properties; trehalose is a non-reducing disaccharide widely recognized in nature for its ability to protect biomolecules against various environmental stresses, including desiccation and freezing . Its mechanism of action is often explained by the "water replacement" hypothesis, which suggests that trehalose molecules form hydrogen bonds with biomolecules, substituting for water and maintaining structural integrity in low-water conditions . This makes this compound particularly valuable in the crystallization of challenging membrane proteins, such as bacteriorhodopsin, and in the creation of functional liposomes for drug delivery studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H48O12 B12372939 Trehalose C14

Properties

Molecular Formula

C26H48O12

Molecular Weight

552.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl tetradecanoate

InChI

InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(28)35-15-17-20(30)22(32)24(34)26(37-17)38-25-23(33)21(31)19(29)16(14-27)36-25/h16-17,19-27,29-34H,2-15H2,1H3/t16-,17-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1

InChI Key

LRXBVTKVELRWDT-MPBWFABASA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Chemical Landscape of Trehalose C14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological significance of two molecules referred to as "Trehalose C14": the isotopically labeled [14C]Trehalose and the surfactant trehalose (B1683222) 6-myristate. This document is designed to serve as a core resource, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

[14C]Trehalose: A Radiolabeled Probe for Metabolic Studies

[14C]Trehalose is an invaluable tool for tracing the metabolic fate of trehalose in various biological systems. Its chemical structure is identical to that of α,α-trehalose, a non-reducing disaccharide composed of two α-glucose units linked by an α,α-1,1-glycosidic bond. The presence of the radioactive carbon-14 (B1195169) isotope allows for sensitive detection and quantification in metabolic and uptake studies.

Chemical Structure of Trehalose
  • Systematic Name: α-D-Glucopyranosyl-(1→1)-α-D-glucopyranoside

  • Molecular Formula: C12H22O11

  • Molar Mass (anhydrous): 342.30 g/mol [1]

  • Molar Mass (dihydrate): 378.33 g/mol [2]

  • Appearance: White crystalline powder[2]

  • Melting Point: 203 °C (anhydrous), 97 °C (dihydrate)[2][3]

  • Solubility: Freely soluble in water, slightly soluble in ethanol (B145695)

Biosynthesis of [14C]Trehalose

The preparation of [14C]Trehalose typically involves the biological conversion of [14C]glucose using microorganisms that naturally synthesize trehalose, particularly under stress conditions. Genetically modified strains of Saccharomyces cerevisiae (yeast) and Escherichia coli are commonly employed for this purpose.

This method utilizes a yeast strain with a deleted gene for phosphoglucoisomerase, preventing the metabolism of exogenously supplied glucose through glycolysis and shunting it towards trehalose synthesis.

  • Yeast Strain Preparation: A phosphoglucoisomerase-deficient strain of Saccharomyces cerevisiae is cultured in an appropriate growth medium.

  • Induction of Trehalose Synthesis: The yeast cells are subjected to stress conditions, such as nitrogen starvation or heat shock, to induce the enzymes responsible for trehalose synthesis.

  • Radiolabeling: The stressed yeast cells are incubated with [14C]glucose.

  • Extraction of [14C]Trehalose: After incubation, the cells are harvested, and the intracellular [14C]trehalose is extracted, often using a hot ethanol extraction method.

  • Purification: The extract is purified using techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) to isolate pure [14C]trehalose.

This method employs an E. coli mutant that cannot metabolize glucose and is induced to synthesize trehalose under high osmolarity conditions.

  • Bacterial Strain and Growth: A mutant strain of E. coli deficient in glucose metabolism is grown in a suitable medium.

  • Induction of Trehalose Synthesis: The bacterial culture is subjected to high osmolarity by the addition of a non-metabolizable solute (e.g., NaCl). This induces the synthesis of trehalose as an osmoprotectant.

  • Radiolabeling: [14C]glucose is added to the culture medium.

  • Extraction and Purification: The bacterial cells are harvested, and the [14C]trehalose is extracted and purified using methods similar to those described for yeast.

Quantitative Data for [14C]Trehalose Synthesis
ParameterS. cerevisiae MethodE. coli MethodReference(s)
Yield ~35% of supplied [14C]glucoseRoutinely >50% of supplied [14C]glucose,
Purity High radiochemical purityRadiochemically pure,
Metabolic Pathway of Trehalose

[14C]Trehalose is a critical tracer for elucidating the pathways of trehalose metabolism. The primary route of trehalose biosynthesis in many organisms is the TPS/TPP pathway.

Trehalose_Biosynthesis UDP_Glucose UDP-Glucose Trehalose_6_Phosphate Trehalose-6-Phosphate UDP_Glucose->Trehalose_6_Phosphate TPS (OtsA) Glucose_6_Phosphate Glucose-6-Phosphate Glucose_6_Phosphate->Trehalose_6_Phosphate Trehalose Trehalose Trehalose_6_Phosphate->Trehalose TPP (OtsB) Glucose Glucose Trehalose->Glucose Trehalase

Caption: The TPS/TPP pathway for trehalose biosynthesis and its subsequent hydrolysis.

Trehalose 6-Myristate (this compound): A Bioactive Surfactant

This compound can also refer to trehalose 6-myristate, a mono-acylated derivative of trehalose where a myristic acid (a C14 fatty acid) is attached to one of the 6-hydroxyl groups of the trehalose molecule. This modification imparts amphiphilic properties, making it a surface-active agent with potential applications in drug delivery and immunology.

Chemical Structure of Trehalose 6-Myristate
  • Systematic Name: α-D-Glucopyranoside, α-D-glucopyranosyl, 6-tetradecanoate

  • CAS Number: 64622-92-0

  • Molecular Formula: C26H48O12

  • Formula Weight: 552.7

Synthesis of Trehalose 6-Myristate

The synthesis of trehalose 6-myristate can be achieved through regioselective acylation of trehalose. A common strategy involves the use of protecting groups to selectively expose the primary hydroxyl groups at the 6 and 6' positions for esterification.

This protocol is a general approach for the synthesis of 6-O-acylated trehalose derivatives.

  • Protection of Secondary Hydroxyls: The secondary hydroxyl groups of trehalose are protected, for example, by forming a 2,3,4,2',3',4'-hexakis-O-(trimethylsilyl)-α,α-trehalose intermediate.

  • Acylation: The protected trehalose is then reacted with myristoyl chloride in the presence of a suitable base (e.g., pyridine) to form the ester linkage at the unprotected 6-hydroxyl group.

  • Deprotection: The protecting groups are removed to yield the final product, trehalose 6-myristate.

  • Purification: The product is purified by column chromatography.

Physicochemical Properties of Trehalose 6-Myristate
PropertyValueReference(s)
Purity ≥98%
Formulation A solid
Solubility Soluble in DMSO (≥10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml)
Critical Micelle Concentration (CMC) 0.012 mM
Signaling Pathway of Trehalose Monomycolate

Recent studies have shown that trehalose monocorynomycolate, a structurally related trehalose lipid, can trigger γδ T cell-driven protective immunity. This suggests a potential role for trehalose myristate in modulating immune responses.

Trehalose_Myristate_Signaling TMCM Trehalose Monocorynomycolate (structurally similar to Trehalose Myristate) gdTCR γδ T cell Receptor TMCM->gdTCR Engages gdT_cell γδ T cell gdTCR->gdT_cell Activates IL17 IL-17 gdT_cell->IL17 Produces Protection Protective Immunity IL17->Protection Mediates

Caption: Proposed signaling pathway for trehalose myristate-induced immunity.

Conclusion

The term "this compound" encompasses two distinct but important molecules for scientific research. [14C]Trehalose serves as a fundamental tool for metabolic research, enabling the precise tracking of trehalose in biological systems. In contrast, trehalose 6-myristate is a bioactive surfactant with emerging roles in immunology and potential applications in drug delivery and formulation. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize these compounds in their studies.

References

A Technical Guide to the Synthesis and Purification of [¹⁴C]Trehalose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the synthesis and purification of carbon-14 (B1195169) labeled trehalose (B1683222) ([¹⁴C]trehalose). This radiolabeled disaccharide is an invaluable tool for a range of scientific applications, including metabolic studies, environmental fate analysis, and the investigation of drug delivery systems. This document details both enzymatic and chemoenzymatic synthesis routes, outlines purification protocols, and presents quantitative data to facilitate methodological comparison.

Introduction to [¹⁴C]Trehalose

Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is a vital molecule in numerous organisms, where it serves as an energy source and a protectant against environmental stress. Its absence in mammals makes it an attractive target for biomedical research, particularly in the study of pathogens like Mycobacterium tuberculosis, which rely on trehalose for virulence.[1][2] The availability of [¹⁴C]trehalose enables sensitive and quantitative tracking of its metabolic fate in biological systems.

Synthesis Methodologies

The preparation of [¹⁴C]trehalose primarily relies on enzymatic and chemoenzymatic approaches, leveraging the inherent specificity of enzymes to construct the unique α,α-1,1-glycosidic bond from a [¹⁴C]glucose precursor.

Enzymatic Synthesis using Whole-Cell Biocatalysts

Whole-cell biocatalysis offers a straightforward and reliable approach for [¹⁴C]trehalose synthesis, utilizing genetically modified microorganisms that can convert exogenous [¹⁴C]glucose into [¹⁴C]trehalose.

A dependable method for [¹⁴C]trehalose synthesis utilizes a genetically modified strain of Saccharomyces cerevisiae with a deleted gene for phosphoglucoisomerase.[3] This modification prevents the metabolism of exogenously supplied glucose, shunting it towards trehalose synthesis, especially under stress conditions.[3]

Experimental Protocol:

  • Yeast Strain: Saccharomyces cerevisiae with phosphoglucoisomerase gene deletion.

  • Growth Conditions: Cultivate the yeast strain in a suitable medium to the desired cell density.

  • Induction of Trehalose Synthesis: Resuspend the yeast cells in a buffer and subject them to a stress condition (e.g., thermal stress) in the presence of [¹⁴C]glucose.

  • Incubation: Incubate the cell suspension under controlled conditions to allow for the conversion of [¹⁴C]glucose to [¹⁴C]trehalose.

  • Termination and Extraction: Terminate the reaction and extract the intracellular [¹⁴C]trehalose using hot ethanol (B145695).[4]

Escherichia coli strains engineered to be deficient in glucose metabolism are effective for producing [¹⁴C]trehalose. Under high osmolarity conditions, these bacteria synthesize trehalose intracellularly. An improved method utilizes a plasmid to induce the expression of trehalose-synthesizing enzymes, leading to higher yields.

Experimental Protocol:

  • Bacterial Strain: E. coli mutant DF214 (unable to metabolize glucose) or a strain with a pgi::Tn10 insertion and a plasmid for IPTG-inducible expression of otsAB genes.

  • Growth and Induction: Grow the E. coli culture to mid-log phase. For the improved method, induce the expression of trehalose-synthesizing enzymes with IPTG.

  • Synthesis Reaction: Resuspend the cells in a minimal medium lacking a carbon source but containing [¹⁴C]glucose. For the non-plasmid method, high osmolarity is required.

  • Incubation: Incubate the cell suspension under aerobic conditions. The improved method reports a conversion rate of 3 nmol/min/10⁹ cells.

  • Extraction: Harvest the cells and extract the [¹⁴C]trehalose with hot 70% ethanol.

Chemoenzymatic Synthesis

Chemoenzymatic methods offer a rapid and high-yielding route to trehalose analogs and can be adapted for [¹⁴C]trehalose synthesis. These methods typically employ a trehalose synthase (TreT) enzyme.

Experimental Protocol:

  • Enzyme: Purified trehalose synthase (TreT) from a thermophilic organism such as Thermoproteus tenax.

  • Substrates: [¹⁴C]glucose and a suitable glucose donor, such as UDP-glucose.

  • Reaction Conditions: The reaction is typically performed in a buffered aqueous solution containing a magnesium salt.

  • Incubation: The reaction mixture is incubated for a short duration, often around one hour.

  • Purification: The resulting [¹⁴C]trehalose can be purified from the reaction mixture using chromatographic techniques.

Data Presentation: Comparison of Synthesis Methods

Method Organism/Enzyme Precursor Yield Key Advantages Reference
EnzymaticSaccharomyces cerevisiae (pgi mutant)[¹⁴C]glucose~35%Simple and reliable.
EnzymaticEscherichia coli (DF214 mutant)[¹⁴C]glucose>50%Good yield.
Enzymatic (Improved)Escherichia coli (pgi::Tn10, otsAB plasmid)[¹⁴C]glucose~80%High yield, genetically stable strain.
ChemoenzymaticTrehalose Synthase (TreT)[¹⁴C]glucose + UDP-glucoseUp to 99%Rapid (around 1 hour), high yield.

Purification Methods

The purification of [¹⁴C]trehalose from the synthesis reaction mixture is crucial to ensure high radiochemical purity.

Hot Ethanol Extraction

This is a common first step for extracting trehalose from whole-cell synthesis methods.

Experimental Protocol:

  • Harvest the cells (yeast or bacteria) by centrifugation.

  • Resuspend the cell pellet in 70% ethanol.

  • Heat the suspension to boiling for a short period.

  • Centrifuge to remove cell debris.

  • Collect the supernatant containing the extracted [¹⁴C]trehalose.

Chromatographic Purification

Chromatography is essential for separating [¹⁴C]trehalose from unreacted [¹⁴C]glucose and other impurities.

Experimental Protocol:

  • Sample Preparation: Concentrate the ethanol extract or the chemoenzymatic reaction mixture.

  • Chromatography System: Thin-layer chromatography (TLC) or column chromatography (e.g., ion-exchange or size-exclusion) can be used.

  • Elution: Use an appropriate solvent system to separate [¹⁴C]trehalose from contaminants.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of [¹⁴C]trehalose using a suitable detection method (e.g., scintillation counting or autoradiography).

A dual-enzyme process can also facilitate purification by converting residual maltose (B56501) and glucose into gluconic acid, which is easily separated from trehalose.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_Workflow Enzymatic Synthesis of [¹⁴C]Trehalose using E. coli cluster_synthesis Synthesis cluster_purification Purification C14_Glucose [¹⁴C]Glucose Incubation Incubation (High Osmolarity or IPTG Induction) C14_Glucose->Incubation E_coli Engineered E. coli E_coli->Incubation C14_Trehalose_in_cells Intracellular [¹⁴C]Trehalose Incubation->C14_Trehalose_in_cells Hot_Ethanol_Extraction Hot Ethanol Extraction C14_Trehalose_in_cells->Hot_Ethanol_Extraction Chromatography Chromatographic Purification (e.g., TLC, Column) Hot_Ethanol_Extraction->Chromatography Pure_C14_Trehalose Pure [¹⁴C]Trehalose Chromatography->Pure_C14_Trehalose

Caption: Workflow for the enzymatic synthesis and purification of [¹⁴C]Trehalose.

Chemoenzymatic_Synthesis_Pathway Chemoenzymatic Synthesis of [¹⁴C]Trehalose C14_Glucose [¹⁴C]Glucose TreT Trehalose Synthase (TreT) C14_Glucose->TreT UDP_Glucose UDP-Glucose UDP_Glucose->TreT C14_Trehalose [¹⁴C]Trehalose TreT->C14_Trehalose UDP UDP TreT->UDP

Caption: Chemoenzymatic synthesis pathway of [¹⁴C]Trehalose.

References

Physical and chemical properties of "Trehalose C14"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of "Trehalose C14," a term that can refer to two distinct molecules used in research and development: [14C]Trehalose , a radiolabeled form of trehalose (B1683222) used in metabolic studies, and Trehalose 6-Myristate , a non-ionic surfactant. This document clarifies the properties and applications of both compounds to assist researchers in their appropriate selection and use.

Clarification of "this compound"

It is crucial to distinguish between the two common interpretations of "this compound":

  • [14C]Trehalose : This is trehalose where one or more of the carbon atoms have been replaced with the radioactive isotope Carbon-14. Chemically, it is identical to standard trehalose, but its radioactivity allows it to be used as a tracer in metabolic and biochemical studies. Its physical and chemical properties are therefore those of natural trehalose.

  • Trehalose 6-Myristate : This is a trehalose derivative where a myristate group (a C14 fatty acid) is attached to the 6-position of one of the glucose units. This modification gives the molecule surfactant properties. It is also referred to as this compound in some commercial contexts due to the 14-carbon chain.

This guide will address both molecules, providing distinct sections for their properties and applications.

Physical and Chemical Properties

The quantitative data for both interpretations of "this compound" are summarized below for easy comparison.

[14C]Trehalose (Properties of Trehalose)

The physical and chemical properties of [14C]Trehalose are essentially identical to those of unlabeled trehalose. The key differentiating property is its radioactivity, which is dependent on the specific activity of the preparation.

PropertyValue (Anhydrous)Value (Dihydrate)Citations
Molecular Formula C₁₂H₂₂O₁₁C₁₂H₂₂O₁₁·2H₂O[1][2][3]
Molar Mass 342.30 g/mol 378.33 g/mol [1][2]
Appearance White crystalline powderWhite orthorhombic crystals
Melting Point 203 °C97 °C
Density 1.58 g/cm³ at 24 °C-
Solubility in Water 68.9 g/100 g at 20 °C68.9 g/100 g at 20 °C
Solubility in Other Solvents Slightly soluble in ethanol; insoluble in diethyl ether and benzene.Freely soluble in water; slightly soluble in methanol (B129727) and ethanol.
Chemical Stability Very resistant to acid hydrolysis; stable at high temperatures and a pH range of 3.5 to 10.Stable under normal conditions.
Trehalose 6-Myristate (this compound Surfactant)
PropertyValueCitations
Formal Name α-D-glucopyranoside, α-D-glucopyranosyl, 6-tetradecanoate
Synonyms Trehalose 6-myristate
CAS Number 64622-92-0
Molecular Formula C₂₆H₄₈O₁₂
Formula Weight 552.7 g/mol
Purity ≥98%
Formulation A solid
Solubility DMSO: ≥10 mg/ml; Ethanol: Sparingly soluble (1-10 mg/ml)
Critical Micelle Concentration (CMC) 0.012 mM
Storage -20°C
Stability ≥ 4 years

Experimental Protocols

Synthesis of [14C]Trehalose

The biosynthesis of [14C]trehalose is a common method for its preparation, utilizing microorganisms that can convert a labeled precursor, such as [14C]glucose, into trehalose. Below are detailed methodologies based on established protocols.

Method 1: Synthesis using Saccharomyces cerevisiae

This method is based on the ability of yeast cells to accumulate trehalose under stress conditions. A yeast strain with a deletion in the gene for phosphoglucoisomerase is used, which prevents the metabolism of exogenously supplied glucose and channels it into trehalose synthesis.

  • Yeast Strain : Saccharomyces cerevisiae with a deleted phosphoglucoisomerase gene.

  • Growth Medium : Standard yeast growth medium.

  • Protocol :

    • Cultivate the yeast strain in the appropriate growth medium.

    • Induce stress conditions to promote trehalose accumulation.

    • Introduce [14C]glucose into the culture medium. The yeast cells will take up the labeled glucose and convert it into [14C]trehalose.

    • Harvest the yeast cells by centrifugation.

    • Extract the [14C]trehalose from the cells, for example, using hot ethanol.

    • Purify the extracted [14C]trehalose using chromatographic techniques to separate it from other cellular components and unreacted [14C]glucose.

  • Yield : Approximately 35% of the supplied [14C]glucose can be converted to [14C]trehalose.

Method 2: Synthesis using Escherichia coli

This method utilizes an E. coli mutant that cannot metabolize glucose and is induced to synthesize trehalose under high osmolarity or through genetic induction. An improved version of this method uses a plasmid to induce the expression of trehalose-synthesizing enzymes.

  • Bacterial Strain : E. coli mutant deficient in glucose metabolism (e.g., a pgi mutant) and trehalases, containing a plasmid with the otsAB genes (encoding trehalose-6-phosphate (B3052756) synthase and trehalose-6-phosphate phosphatase) under an inducible promoter.

  • Growth and Induction :

    • Grow the E. coli strain in a suitable medium to a desired optical density.

    • Induce the expression of the trehalose synthesis enzymes by adding an inducer such as IPTG.

    • Introduce [14C]glucose into the culture.

    • Incubate the culture to allow for the conversion of [14C]glucose to [14C]trehalose.

  • Extraction and Purification :

    • Harvest the bacterial cells by centrifugation.

    • Extract the accumulated [14C]trehalose from the cells using 70% hot ethanol.

    • Purify the radiochemically pure trehalose using chromatographic techniques such as thin-layer chromatography (TLC).

  • Yield : This improved method can achieve a yield of about 80% conversion of glucose to trehalose.

Signaling Pathways and Experimental Workflows

Trehalose Biosynthesis and Signaling Pathway

The synthesis of trehalose in many organisms, including fungi and plants, proceeds via a two-step pathway involving the intermediate trehalose-6-phosphate (T6P). T6P itself has emerged as a crucial signaling molecule that regulates metabolism and development.

Trehalose_Biosynthesis_Signaling cluster_synthesis Biosynthesis cluster_catabolism Catabolism UDP_Glucose UDP-Glucose T6P Trehalose-6-Phosphate (T6P) UDP_Glucose->T6P TPS (Tps1) G6P Glucose-6-Phosphate G6P->T6P Trehalose Trehalose T6P->Trehalose TPP (Tps2) Metabolism Metabolism and Growth T6P->Metabolism Regulates Glucose Glucose Trehalose->Glucose Trehalase Stress_Response Stress Response Trehalose->Stress_Response Protects C14_Tracer_Workflow start Start: Experimental Design tracer_admin 1. [14C]Trehalose Administration start->tracer_admin incubation 2. Incubation tracer_admin->incubation sampling 3. Sample Collection (e.g., cells, tissues) incubation->sampling extraction 4. Metabolite Extraction sampling->extraction analysis 5. Analysis of Labeled Metabolites extraction->analysis quantification 6. Quantification (e.g., Scintillation Counting) analysis->quantification data_analysis 7. Data Analysis and Flux Calculation quantification->data_analysis end End: Biological Interpretation data_analysis->end

References

An In-Depth Technical Guide to the Core Mechanism of Action of Trehalose in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose (B1683222), a naturally occurring disaccharide, has garnered significant attention in the scientific community for its multifaceted roles in biological systems. Its unique properties as a protein stabilizer and an inducer of autophagy have positioned it as a promising therapeutic agent for a range of pathologies, including neurodegenerative diseases and metabolic disorders. This technical guide provides a comprehensive overview of the core mechanisms of action of trehalose, with a particular focus on its role in modulating cellular signaling pathways. While the "C14" designation in "Trehalose C14" can refer to the non-ionic surfactant trehalose monomyristate, this guide interprets the user's interest as being centered on the biological mechanisms of trehalose itself, often studied using 14C-labeled trehalose for metabolic tracing. This document delves into the signaling cascades initiated by trehalose, presents quantitative data from key experimental findings, and outlines detailed protocols for relevant assays.

Core Mechanisms of Action

Trehalose exerts its biological effects through two primary, often interconnected, mechanisms: the induction of autophagy and its function as a chemical chaperone.

Induction of Autophagy

Trehalose is a well-documented inducer of autophagy, the cellular process of self-degradation of damaged organelles and misfolded proteins. A key characteristic of trehalose-induced autophagy is its independence from the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism.[1] This mTOR-independent pathway makes trehalose an attractive therapeutic candidate, as it can circumvent potential side effects associated with mTOR inhibition.

Signaling Pathways:

  • TFEB Activation: A pivotal mechanism in trehalose-induced autophagy is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2][3] Trehalose is taken up by cells through endocytosis and accumulates in lysosomes.[4] This accumulation leads to a mild lysosomal stress and a slight elevation in lysosomal pH, which in turn inhibits mTORC1 activity on the lysosomal surface. The inhibition of mTORC1, a negative regulator of TFEB, allows for the dephosphorylation and subsequent nuclear translocation of TFEB. Once in the nucleus, TFEB promotes the expression of genes involved in autophagy and lysosomal function.

  • AMPK/ULK1 Pathway: Trehalose has also been shown to activate the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) pathway. Activation of AMPK, a cellular energy sensor, leads to the phosphorylation and activation of ULK1, a key initiator of autophagosome formation.

dot graph TD; A[Trehalose] --|> B{Endocytosis}; B --|> C[Lysosome Accumulation]; C --|> D{Mild Lysosomal Stress & pH Increase}; D --|> E[mTORC1 Inhibition]; E --|> F[TFEB Dephosphorylation]; F --|> G[TFEB Nuclear Translocation]; G --|> H[Expression of Autophagy & Lysosomal Genes]; H --|> I[Autophagy Induction];

end caption: Trehalose-induced TFEB activation pathway.

dot graph TD; A[Trehalose] --|> B[AMPK Activation]; B --|> C[ULK1 Phosphorylation/Activation]; C --|> D[Autophagosome Formation]; D --|> E[Autophagy Induction];

end caption: Trehalose-induced AMPK/ULK1 pathway.

Chaperone-Like Activity

Trehalose acts as a chemical chaperone, stabilizing proteins and preventing their misfolding and aggregation. This property is attributed to its unique chemical structure and its interaction with water molecules.

Mechanisms of Protein Stabilization:

  • Water Replacement Hypothesis: In conditions of cellular stress such as dehydration, trehalose can replace water molecules at the protein surface, forming hydrogen bonds and maintaining the protein's native conformation.

  • Vitrification: Trehalose has a high glass transition temperature, allowing it to form a glassy matrix that physically entraps and protects proteins from denaturation.

  • Preferential Exclusion: In aqueous solutions, trehalose is preferentially excluded from the protein surface, which thermodynamically favors the folded state of the protein.

Quantitative Data

The following tables summarize quantitative data from various studies investigating the effects of trehalose.

Table 1: In Vitro Effects of Trehalose on Autophagy Markers

Cell LineTrehalose ConcentrationIncubation TimeMarkerFold Change (vs. Control)Reference
Hepa1-6100 mM24 hLC3-IIIncreased (concentration-dependent)
Hepa1-6100 mM24 hp62Increased (concentration-dependent)
SH-SY5Y100 mM48 hLC3-IIIncreased (dose-dependent)
SH-SY5Y100 mM48 hp62> 8-fold
Primary HCECs1.0%-Beclin1, Atg5, Atg7, LC3BIncreased
Primary HCECs1.0%-p62Decreased
NSC34100 mM18-48 hLC3-IIIncreased
Macrophages100 µM - 10 mM24 hTFEB Nuclear TranslocationIncreased

Table 2: In Vivo Effects of Trehalose

Animal ModelTrehalose DosageAdministration RouteDurationObserved EffectReference
SOD1G93A mice (ALS model)2% in drinking waterOral-Delayed disease onset, prolonged lifespan
Aβ25-35 injected mice (AD model)4% in drinking waterOral2 weeksIncreased LC3-II expression in the brain
High-fat diet-fed mice3 g/kgIntraperitoneal16 weeksReduced body weight gain

Table 3: Effects of Trehalose on Protein Aggregation

ProteinTrehalose ConcentrationAssayEffectReference
Lysozyme150-300 mMCongo Red BindingBlocked fibrillation
Insulin-Thioflavin TInhibited fibrillation
Mutant Huntingtin0.05 M (in vivo)-Reduced lateral ventricle dilatation
Soluble lens protein10-40% (w/v)Heat-induced aggregationDecreased aggregation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of trehalose's mechanism of action.

Autophagy Flux Assay (LC3-II Turnover by Western Blot)

This assay measures the rate of autophagic degradation.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with trehalose at the desired concentration and for the desired time. Include control groups (untreated) and groups treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in the last 2-4 hours of the trehalose treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3 (to detect both LC3-I and LC3-II) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH or β-actin). Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An increase in this difference in trehalose-treated cells compared to control cells indicates an induction of autophagic flux.

TFEB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of TFEB from the cytoplasm to the nucleus.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with trehalose.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against TFEB overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Counterstain nuclei with DAPI.

    • Mount coverslips onto glass slides with mounting medium.

  • Imaging and Analysis:

    • Visualize cells using a fluorescence microscope.

    • Quantify the nuclear to cytoplasmic fluorescence intensity ratio of TFEB in multiple cells to determine the extent of nuclear translocation.

dot graph TD; A[Cell Culture on Coverslips] --> B[Trehalose Treatment]; B --> C[Fixation & Permeabilization]; C --> D[Blocking]; D --> E[Primary Antibody (anti-TFEB)]; E --> F[Secondary Antibody (Fluorescent)]; F --> G[DAPI Staining]; G --> H[Mounting]; H --> I[Fluorescence Microscopy]; I --> J[Image Analysis];

end caption: TFEB Nuclear Translocation Assay Workflow.

Protein Aggregation Assays

This assay measures the formation of amyloid-like fibrils.

Protocol:

  • Protein Preparation: Prepare a solution of the protein of interest in an appropriate buffer.

  • Aggregation Induction: Induce protein aggregation (e.g., by heating or agitation) in the presence or absence of trehalose.

  • ThT Staining:

    • Prepare a stock solution of Thioflavin T (ThT).

    • At various time points during aggregation, take aliquots of the protein solution and add them to a working solution of ThT.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at ~440-450 nm and emission at ~480-490 nm. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.

This assay quantifies insoluble protein aggregates.

Protocol:

  • Sample Preparation: Lyse cells or tissues in a buffer containing SDS and DTT.

  • Filtration:

    • Filter the lysates through a cellulose (B213188) acetate (B1210297) membrane using a dot-blot apparatus. Insoluble aggregates will be retained on the membrane, while soluble proteins will pass through.

  • Immunodetection:

    • Wash the membrane.

    • Block the membrane and probe with a primary antibody specific to the protein of interest.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using ECL.

  • Quantification: The intensity of the dots on the membrane corresponds to the amount of aggregated protein.

The Role of 14C-Labeled Trehalose in Mechanistic Studies

Radiolabeled [14C]trehalose is a valuable tool for tracing the uptake, distribution, and metabolism of trehalose in biological systems. While detailed metabolic flux analysis linking 14C-trehalose to specific signaling pathways in mammalian cells is not extensively documented in the readily available literature, its use has been crucial in foundational studies.

Applications of 14C-Trehalose:

  • Cellular Uptake and Intracellular Concentration: Studies using [14C]trehalose have been instrumental in quantifying the amount of trehalose that enters cells, confirming that it can be taken up, albeit inefficiently in some cell types without specific transporters.

  • Biodistribution: In animal models, the administration of [14C]trehalose allows for the tracking of its distribution to various organs and tissues, providing insights into its pharmacokinetic and pharmacodynamic properties.

  • Metabolism: By tracking the fate of the 14C label, researchers can determine the extent to which trehalose is metabolized into glucose and other downstream metabolites.

Experimental Workflow for 14C-Trehalose Uptake:

dot graph TD; A[Cell Culture] --> B{Incubation with 14C-Trehalose}; B --> C[Washing to remove extracellular label]; C --> D[Cell Lysis]; D --> E[Scintillation Counting]; E --> F[Calculation of Intracellular Concentration];

end caption: Workflow for 14C-Trehalose Uptake Assay.

Conclusion

Trehalose presents a compelling profile as a modulator of fundamental cellular processes. Its ability to induce mTOR-independent autophagy through the activation of TFEB and the AMPK/ULK1 pathway, coupled with its chaperone-like activity in preventing protein misfolding, underscores its therapeutic potential. The use of 14C-labeled trehalose has been important in understanding its cellular uptake and distribution, laying the groundwork for further elucidation of its intricate mechanisms of action. This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted biological activities of trehalose and its potential applications in human health. Further research, particularly employing advanced metabolic tracing techniques, will undoubtedly continue to unravel the complex and beneficial roles of this unique disaccharide.

References

An In-depth Technical Guide to "Trehalose C14": Discovery, Natural Occurrence, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of "Trehalose C14," a term that encompasses two distinct but equally important molecules for the scientific community: ¹⁴C-labeled trehalose (B1683222), a radiolabeled disaccharide crucial for metabolic studies, and Trehalose 6-myristate, a C14-chain surfactant instrumental in advanced analytical techniques. This document details the discovery, natural occurrence, and biosynthesis of trehalose, and provides in-depth information on the synthesis and applications of both ¹⁴C-trehalose and Trehalose 6-myristate. Experimental protocols, quantitative data, and visual diagrams of relevant pathways are included to serve as a valuable resource for researchers in metabolic studies, drug discovery, and analytical chemistry.

Introduction to Trehalose

Trehalose is a naturally occurring non-reducing disaccharide composed of two α-glucose units linked by an α,α-1,1-glycosidic bond.[1] This unique linkage makes trehalose highly resistant to acid hydrolysis and stable at high temperatures.[2] First discovered in 1832 in an ergot of rye, trehalose is found in a wide variety of organisms, including bacteria, fungi, plants, and invertebrates, where it serves as a source of energy and a protective molecule against various environmental stresses such as desiccation, freezing, and osmotic stress.[1][3] Mammals, however, do not synthesize trehalose, making its metabolic pathways a potential target for antimicrobial drug development.[1]

Natural Occurrence and Biosynthesis of Trehalose

Trehalose is widespread in nature, with its concentration varying significantly among different organisms and even between different life stages of the same organism, such as fungal spores and vegetative cells.

Quantitative Data on Trehalose Content

The following table summarizes the trehalose content in various organisms, highlighting its role as a stress protectant and storage carbohydrate.

Organism/TissueConditionTrehalose Content (% of Dry Weight)Reference(s)
Saccharomyces cerevisiae (Baker's Yeast)Commercial, stationary phaseup to 20%
Streptomyces griseus (Spores)Excess glucose mediumup to 25%
Streptomyces griseus (Spores)Limiting glucose medium~1%
Selaginella lepidophylla (Resurrection Plant)Desiccatedup to 12%
Artemia (Brine Shrimp) CystsAnhydrobiosis~15%
Aspergillus fumigatus (Spores/Conidia)HighHigh
Aspergillus fumigatus (Vegetative Hyphae)Actively growingLow
Insect HaemolymphNormal1-2%
Trehalose Biosynthesis Pathways

Multiple enzymatic pathways have evolved for the synthesis of trehalose. The most common pathways are summarized below.

  • TPS/TPP Pathway (OtsBA Pathway): This is the most common pathway in bacteria, fungi, and plants. It involves two enzymes: trehalose-6-phosphate (B3052756) synthase (TPS or OtsA) and trehalose-6-phosphate phosphatase (TPP or OtsB).

  • TreY-TreZ Pathway: Found in some bacteria, this pathway converts maltooligosaccharides (from starch or glycogen) directly into trehalose.

  • TreS Pathway: This pathway, present in some bacteria, involves a single enzyme, trehalose synthase (TreS), which reversibly converts maltose (B56501) to trehalose.

  • TreT Pathway: Found in some archaea and bacteria, this pathway synthesizes trehalose from ADP-glucose and glucose using trehalose glycosyltransferring synthase (TreT).

  • TreP Pathway: This pathway utilizes trehalose phosphorylase (TreP) to synthesize trehalose from glucose-1-phosphate and glucose.

¹⁴C-Labeled Trehalose: A Tool for Metabolic Tracing

¹⁴C-labeled trehalose is an invaluable tool for researchers studying carbohydrate metabolism, particularly in organisms that utilize trehalose. The radioactive ¹⁴C isotope allows for sensitive tracking of trehalose through various metabolic pathways.

Synthesis of ¹⁴C-Labeled Trehalose

Experimental Protocol: Enzymatic Synthesis using E. coli

This protocol is adapted from a method utilizing a genetically modified strain of Escherichia coli that overproduces trehalose from glucose.

  • Strain Preparation: Use an E. coli strain deficient in glucose metabolism and engineered to overexpress the trehalose synthesis genes (otsA and otsB).

  • Culture Growth: Grow the E. coli strain in a suitable medium to the desired cell density.

  • Induction of Trehalose Synthesis: Induce the expression of the otsAB genes. In some systems, this is achieved by increasing the osmolarity of the medium.

  • Labeling: Introduce [¹⁴C]-glucose into the cell suspension. The cells will take up the labeled glucose and convert it into [¹⁴C]-trehalose.

  • Harvesting and Extraction: After a suitable incubation period, harvest the cells by centrifugation. Extract the intracellular metabolites, including [¹⁴C]-trehalose, using a hot ethanol (B145695) extraction method.

  • Purification: Purify the [¹⁴C]-trehalose from the crude extract using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The yield of radiochemically pure [¹⁴C]-trehalose from [¹⁴C]-glucose can be over 50%.

Experimental Protocol: Synthesis using Yeast

This method utilizes a Saccharomyces cerevisiae strain with a deleted gene for phosphoglucoisomerase, which prevents the metabolism of exogenously supplied glucose.

  • Yeast Strain: Use a Saccharomyces cerevisiae strain with a deletion in the gene encoding phosphoglucoisomerase.

  • Culture Conditions: Grow the yeast cells under conditions that induce stress, which promotes trehalose accumulation.

  • Labeling: Add [¹⁴C]-glucose to the culture. The yeast cells will convert the labeled glucose into [¹⁴C]-trehalose.

  • Extraction and Purification: Follow similar extraction and purification steps as described for the E. coli protocol. This method can yield approximately 35% of the supplied [¹⁴C]-glucose as [¹⁴C]-trehalose.

Applications in Research
  • Metabolic Flux Analysis: Tracing the flow of the ¹⁴C label from trehalose into other metabolites provides quantitative data on the activity of different metabolic pathways.

  • Drug Discovery: ¹⁴C-trehalose can be used to screen for inhibitors of trehalose metabolism in pathogenic fungi and bacteria, which is a promising strategy for developing new antimicrobial drugs.

  • Understanding Virulence: Studying how pathogenic microbes utilize trehalose during infection can reveal novel virulence mechanisms.

Trehalose Signaling in Fungal Virulence

In pathogenic fungi, the trehalose biosynthesis pathway, particularly the TPS/TPP pathway, is not only crucial for stress resistance but also plays a significant role in virulence. The intermediate, trehalose-6-phosphate (T6P), acts as a key signaling molecule that regulates various cellular processes.

Fungal_Virulence_Trehalose_Pathway cluster_host Host Environment cluster_fungus Fungal Cell Stress Stress (e.g., 37°C, Oxidative Stress) Tps1 Tps1 Stress->Tps1 Induces expression Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase T6P Trehalose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis G6P->Tps1 UDPG UDP-Glucose UDPG->Tps1 T6P->Glycolysis Inhibits Hexokinase Tps2 Tps2 T6P->Tps2 Trehalose Trehalose Trehalose->Glucose Trehalase CellWall Cell Wall Integrity Trehalose->CellWall Maintains Integrity Virulence Virulence Factors Tps1->T6P Tps1->Virulence Required for expression Tps2->Trehalose Tps2->Virulence Contributes to Trehalase Trehalase

Trehalose biosynthesis and its role in fungal virulence.

This compound as a Surfactant: Trehalose 6-Myristate

"this compound" is also a common name for Trehalose 6-myristate, a non-ionic surfactant. This amphiphilic molecule consists of a hydrophilic trehalose head group and a hydrophobic 14-carbon myristate tail. Its properties make it a valuable tool in biochemistry and analytical chemistry.

Physicochemical Properties
PropertyValueReference(s)
Formal Name α-D-glucopyranoside, α-D-glucopyranosyl, 6-tetradecanoate
Molecular Formula C₂₆H₄₈O₁₂
Formula Weight 552.7 g/mol
Critical Micelle Concentration (CMC) 0.012 mM

The Critical Micelle Concentration (CMC) is a key parameter for surfactants. It is the concentration at which surfactant molecules begin to aggregate and form micelles. The CMC can be determined by various methods, including surface tension measurements, fluorescence spectroscopy, and conductivity measurements.

Synthesis of Trehalose 6-Myristate

The synthesis of trehalose monomyristate typically involves the regioselective esterification of one of the primary hydroxyl groups of trehalose with myristic acid or an activated derivative. This often requires the use of protecting groups to prevent esterification at other positions.

Applications in Single-Cell Lipidomics

Trehalose 6-myristate is particularly useful for the analysis of lipids in single cells by mass spectrometry. Its low CMC allows for efficient cell solubilization at low concentrations, minimizing matrix effects that can interfere with mass spectrometric analysis.

Experimental Workflow: Single-Cell Lipidomics using this compound Surfactant

The following is a generalized workflow for single-cell lipid analysis.

Single_Cell_Lipidomics_Workflow A 1. Single Cell Isolation (e.g., Micromanipulation, FACS) B 2. Cell Lysis & Lipid Extraction with this compound Solution A->B C 3. Liquid Chromatography (LC) Separation of Lipids B->C D 4. Mass Spectrometry (MS) Detection and Identification C->D E 5. Data Analysis Lipid Profiling D->E

References

The Metabolic Journey of Trehalose: A Technical Guide to ¹⁴C Radiolabeling for In-Depth Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222), a naturally occurring disaccharide, has garnered significant interest in the scientific community for its remarkable cytoprotective properties and its emerging role as a therapeutic agent in a variety of diseases, including neurodegenerative and metabolic disorders. A key mechanism underlying its beneficial effects is the induction of autophagy, a cellular recycling process crucial for maintaining cellular homeostasis. To fully harness the therapeutic potential of trehalose and understand its mechanism of action, it is imperative to elucidate its metabolic fate in vivo. This technical guide provides a comprehensive overview of the use of carbon-14 (B1195169) (¹⁴C) radiolabeled trehalose for metabolic studies, offering detailed experimental protocols, data presentation formats, and visualizations of relevant biological pathways and workflows.

Core Concepts in Trehalose Metabolism and Action

Trehalose, composed of two glucose units linked by an α,α-1,1-glycosidic bond, is not synthesized by mammals but can be metabolized by the enzyme trehalase, which is present in the intestinal brush border and kidneys, hydrolyzing it into two glucose molecules.[1][2] The therapeutic effects of trehalose are largely attributed to its ability to induce autophagy in an mTOR-independent manner.[1][3][4] This is a significant advantage as the mTOR pathway is a central regulator of cell growth and metabolism, and its inhibition can have widespread effects.

The induction of autophagy by trehalose is primarily mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The proposed mechanism involves the endocytic uptake of trehalose and its accumulation in lysosomes. This accumulation leads to a mild lysosomal stress and a slight elevation in lysosomal pH, which in turn inhibits mTORC1 signaling at the lysosomal surface. The inhibition of mTORC1 leads to the dephosphorylation and subsequent nuclear translocation of TFEB, where it activates the transcription of genes involved in autophagy and lysosomal function. Another proposed mechanism involves the activation of the calcium-dependent phosphatase calcineurin, which also contributes to TFEB dephosphorylation and nuclear translocation.

Experimental Protocols

Synthesis of [¹⁴C]Trehalose

The synthesis of ¹⁴C-labeled trehalose is a critical first step for metabolic tracing studies. A common and efficient method involves the use of microorganisms that can synthesize trehalose from glucose.

Protocol: Synthesis of [¹⁴C]Trehalose using E. coli

  • Strain Selection: Utilize a mutant strain of Escherichia coli that is deficient in glucose metabolism but capable of trehalose synthesis.

  • Culture Preparation: Grow the E. coli strain in a suitable medium to a desired cell density.

  • Induction of Trehalose Synthesis: Induce the expression of trehalose synthesis genes, if necessary (e.g., using an inducible promoter system).

  • Radiolabeling: Introduce [U-¹⁴C]glucose to the cell culture. The cells will take up the radiolabeled glucose and convert it into [¹⁴C]trehalose. The total yield of radiochemically pure trehalose from glucose is routinely more than 50%.

  • Extraction: Harvest the cells and extract the intracellular metabolites, including [¹⁴C]trehalose. A common method is to heat the cell suspension at 95°C for 20 minutes, followed by centrifugation to remove cell debris.

  • Purification: Purify the [¹⁴C]trehalose from the cell extract using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification and Purity Check: Determine the concentration and radiochemical purity of the synthesized [¹⁴C]trehalose using liquid scintillation counting and analytical chromatography.

In Vivo Metabolic Study in Mice (Proposed Protocol)

This protocol outlines a general procedure for tracing the metabolic fate of [¹⁴C]trehalose in a mouse model.

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6) for the study. House the animals under standard conditions with controlled diet and light-dark cycles.

  • Dose Preparation: Prepare a sterile solution of [¹⁴C]trehalose in a physiologically compatible vehicle (e.g., saline). The specific activity of the solution should be determined accurately.

  • Administration: Administer a known dose of [¹⁴C]trehalose to the mice. The route of administration can be oral (gavage) or intravenous (injection), depending on the research question.

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours) post-administration, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).

  • Tissue Harvesting: Following the final blood collection, euthanize the mice and harvest relevant tissues (e.g., liver, kidney, brain, muscle, adipose tissue, and intestine).

  • Sample Processing:

    • Plasma: Separate plasma from whole blood by centrifugation.

    • Tissues: Weigh and homogenize the tissues in a suitable buffer.

  • Radioactivity Measurement:

    • Liquid Scintillation Counting: Measure the total ¹⁴C radioactivity in aliquots of plasma and tissue homogenates using a liquid scintillation counter.

    • Sample Preparation for LSC: For aqueous samples, use a scintillation cocktail that can accommodate water. For solid tissues, solubilization or combustion methods may be necessary to ensure accurate counting.

  • Metabolite Analysis (Optional):

    • Extraction: Perform metabolite extraction from plasma and tissue homogenates.

    • Chromatographic Separation: Separate [¹⁴C]trehalose and its potential radiolabeled metabolites using techniques like HPLC.

    • Detection: Use a radiodetector coupled to the chromatography system to identify and quantify the radiolabeled species.

Analytical Methods

Liquid Scintillation Counting (LSC) for ¹⁴C in Biological Samples

  • Sample Preparation:

    • Liquids (Plasma, Urine): Mix a known volume of the liquid sample directly with a liquid scintillation cocktail in a scintillation vial.

    • Tissues: Homogenize the tissue and solubilize a known weight of the homogenate using a tissue solubilizer. Alternatively, combust the tissue sample in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and mixed with a scintillation cocktail.

  • Counting: Place the scintillation vials in a liquid scintillation counter. The instrument detects the beta particles emitted by ¹⁴C and converts them into light pulses, which are then counted.

  • Quench Correction: Biological samples can cause quenching (reduction in light output), which can lead to underestimation of radioactivity. Use a quench correction method (e.g., external standard or internal standard) to obtain accurate disintegrations per minute (DPM) values.

  • Data Expression: Express the results as DPM per unit of sample (e.g., DPM/mL of plasma or DPM/g of tissue).

Enzymatic Assay for Trehalose Quantification

This assay is useful for measuring the total concentration of trehalose (both labeled and unlabeled) in biological samples.

  • Principle: The assay is based on the enzymatic hydrolysis of trehalose to glucose by trehalase. The resulting glucose is then quantified using a coupled enzymatic reaction that leads to the production of a chromophore or a fluorescent product.

  • Procedure:

    • Prepare a standard curve using known concentrations of trehalose.

    • Incubate the biological sample with trehalase to convert trehalose to glucose.

    • Add the reagents for the glucose detection reaction (e.g., glucose oxidase and a colorimetric substrate).

    • Measure the absorbance or fluorescence and determine the trehalose concentration by comparing it to the standard curve.

    • A blank reaction without trehalase should be included to account for endogenous glucose in the sample.

Data Presentation

Quantitative data from metabolic studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Biodistribution of [¹⁴C]Trehalose in Tissues (Illustrative Template)

TissueTime Point 1 (DPM/g)Time Point 2 (DPM/g)Time Point 3 (DPM/g)
Blood
Liver
Kidney
Brain
Muscle
Adipose
Intestine

Table 2: Incorporation of [¹⁴C]Trehalose into M. tuberculosis within Macrophages

Data adapted from a study on M. tuberculosis.

FractionUninfected Macrophages (DPM)Infected Macrophages (DPM)
Extracellular
Macrophage Cytoplasm
Intracellular (M. tuberculosis)N/A

Visualizations

Signaling Pathways and Experimental Workflows

Trehalose_Metabolism_and_Uptake cluster_Extracellular Extracellular Space cluster_Intestinal_Lumen Intestinal Lumen cluster_Cell Cell Interior Trehalose_ext Trehalose Trehalose_int Trehalose Trehalose_ext->Trehalose_int Endocytosis Trehalose_lumen Trehalose (Oral Administration) Trehalase Trehalase Trehalose_lumen->Trehalase Hydrolysis Glucose_lumen Glucose Trehalase->Glucose_lumen Glucose_int Glucose Glucose_lumen->Glucose_int Glucose Transporters Glycolysis Glycolysis Glucose_int->Glycolysis

Figure 1: Cellular uptake and intestinal metabolism of trehalose.

Trehalose_Autophagy_Signaling Trehalose Trehalose Endocytosis Endocytosis Trehalose->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Accumulation Lysosomal_pH ↑ Lysosomal pH (Mild Stress) Lysosome->Lysosomal_pH mTORC1 mTORC1 Lysosomal_pH->mTORC1 Inhibition TFEB_P p-TFEB (Cytoplasmic) mTORC1->TFEB_P Phosphorylation (Inhibition) TFEB TFEB (Nuclear) TFEB_P->TFEB Dephosphorylation Autophagy_Genes Autophagy & Lysosomal Genes TFEB->Autophagy_Genes Transcription Autophagy Autophagy Induction Autophagy_Genes->Autophagy

Figure 2: mTOR-independent autophagy induction by trehalose via TFEB activation.

C14_Trehalose_Workflow Start Start: Synthesize [¹⁴C]Trehalose Administer Administer [¹⁴C]Trehalose to Animal Model Start->Administer Collect_Samples Collect Blood and Tissues at Time Points Administer->Collect_Samples Process_Samples Process Samples: Homogenization, Extraction Collect_Samples->Process_Samples Measure_Radioactivity Measure Total ¹⁴C (Liquid Scintillation Counting) Process_Samples->Measure_Radioactivity Analyze_Metabolites Analyze ¹⁴C-Metabolites (HPLC-Radiodetection) Process_Samples->Analyze_Metabolites Data_Analysis Data Analysis: Biodistribution, Kinetics Measure_Radioactivity->Data_Analysis Analyze_Metabolites->Data_Analysis End End: Metabolic Fate Elucidated Data_Analysis->End

Figure 3: Experimental workflow for a ¹⁴C-trehalose metabolic study.

Conclusion

The use of ¹⁴C-radiolabeled trehalose is an invaluable tool for elucidating the metabolic fate and mechanism of action of this promising therapeutic agent. This technical guide provides a framework for researchers to design and execute robust metabolic studies, from the synthesis of the radiolabeled compound to the analysis and interpretation of the data. By combining detailed experimental protocols with a clear understanding of the underlying biological pathways, scientists can further unravel the complexities of trehalose metabolism and accelerate its translation into clinical applications for a range of debilitating diseases.

References

An In-depth Technical Guide to the Biophysical Properties of Trehalose and the Role of ¹⁴C Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222), a naturally occurring non-reducing disaccharide, is of significant interest in the fields of biophysics and drug development due to its remarkable ability to protect biological structures from environmental stress.[1][2][3][4] Composed of two glucose units linked by an α,α-1,1-glycosidic bond, its unique chemical structure confers exceptional stability.[5] This stability, coupled with its biocompatibility, makes trehalose a valuable excipient in pharmaceutical formulations and a subject of intense research for its therapeutic potential in various diseases. The isotopic labeling of trehalose with Carbon-14 (¹⁴C) provides a powerful tool for elucidating its mechanisms of action, metabolic pathways, and interactions within complex biological systems. This guide provides a comprehensive overview of the core biophysical properties of trehalose and details the application of ¹⁴C-labeling in its study.

Core Biophysical Properties of Trehalose

The bioprotective effects of trehalose are rooted in its distinct physicochemical characteristics. These properties have been extensively studied to understand its role as a stabilizer of proteins and membranes.

Thermodynamic Properties

A key biophysical attribute of trehalose is its high glass transition temperature (Tg), which is significantly higher than other disaccharides like sucrose (B13894). This property is central to the "vitrification" theory, which posits that trehalose forms a glassy matrix that immobilizes and protects biomolecules in a dehydrated state.

PropertyValue/ObservationSignificance in Biophysical ContextReferences
Glass Transition Temperature (Tg) Higher than sucrose (approx. 50°C difference)Forms a protective glassy matrix at low water content, restricting molecular mobility and preventing degradation of biomolecules.
Heat of Freezing & Melting Lower compared to sucrose, fructose, and glucose solutions.Indicates a stronger interaction with water molecules, leading to less freezable water and enhanced cryoprotective effects.
Glycosidic Bond Energy Low (less than -4.2 kJ/mol)Contributes to its high thermodynamic and kinetic stability, making it resistant to hydrolysis under acidic conditions and high temperatures.
Interaction with Water and the "Water Replacement Hypothesis"

Trehalose's interaction with water is fundamental to its bioprotective capabilities. The "water replacement hypothesis" suggests that during dehydration, trehalose molecules replace the water shell around biomolecules, thereby preserving their native structure and function. Molecular dynamics simulations have shown that trehalose forms hydrogen bonds with the headgroups of phospholipids (B1166683) in membranes, effectively replacing water molecules at the lipid-solvent interface. This interaction helps to maintain the spacing between lipid headgroups and preserves membrane fluidity.

Protein and Membrane Stabilization

Trehalose is widely recognized as an exceptional stabilizer of proteins, preventing their denaturation and aggregation under stress conditions such as high temperatures and freeze-drying. It achieves this through a combination of mechanisms, including preferential exclusion from the protein's hydration layer, which leads to a more compact and stable protein conformation, and by slowing down the dynamics of the protein's hydration layer. In the context of lipid membranes, trehalose has been shown to inhibit fusion, leakage, and the formation of non-bilayer phases, thereby maintaining membrane integrity.

The Role of ¹⁴C Labeling in Trehalose Research

The use of ¹⁴C-labeled trehalose ([¹⁴C]trehalose) is instrumental in tracing the molecule's fate in biological systems. This isotopic labeling allows for quantitative analysis of trehalose uptake, distribution, and metabolism.

Synthesis of [¹⁴C]Trehalose

The synthesis of [¹⁴C]trehalose is typically achieved through biological methods. One common approach involves using yeast or E. coli strains that are engineered to accumulate trehalose. By providing these microorganisms with [¹⁴C]glucose as a precursor, they synthesize [¹⁴C]trehalose, which can then be purified. Yields of over 50% have been reported for the conversion of [¹⁴C]glucose to [¹⁴C]trehalose.

Applications in Research
  • Metabolic Studies: [¹⁴C]Trehalose has been crucial in studying the metabolic pathways involving trehalose, particularly in pathogens like Mycobacterium tuberculosis, where trehalose metabolism is essential for virulence.

  • Transport and Uptake: The radiolabel allows for the characterization of trehalose transporters in various organisms.

  • Drug Development: In the context of drug delivery, ¹⁴C-labeling can be used to track the delivery and biodistribution of trehalose-based nanocarriers.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the glass transition temperature (Tg) and other thermal events of trehalose and its mixtures with biomolecules.

Methodology:

  • Sample Preparation: Samples of trehalose, proteins, or lipids, with varying water content, are hermetically sealed in aluminum pans.

  • Instrumentation: A differential scanning calorimeter (e.g., Q2000, TA Instruments) is used.

  • Thermal Program:

    • The sample is cooled from room temperature (e.g., 25°C) to a low temperature (e.g., -130°C or -150°C) at a controlled rate (e.g., 30°C/min).

    • The sample is then heated at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 98°C).

    • Finally, the sample is cooled back to the initial temperature.

  • Data Analysis: The heat flow as a function of temperature is recorded. The glass transition is observed as a step-change in the heat capacity. The denaturation temperature (Tden) of proteins can also be determined from the endothermic peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Objective: To investigate the conformational changes of trehalose and its interactions with other molecules by analyzing vibrational modes.

Methodology:

  • Sample Preparation: FTIR spectra can be obtained for trehalose in various states, including crystalline, amorphous, and in aqueous solution. Samples can be prepared as thin films or pellets.

  • Instrumentation: A Fourier-transform infrared spectrometer is used.

  • Spectral Acquisition: Spectra are typically recorded in the mid-infrared range (e.g., 4000 to 1000 cm⁻¹).

  • Data Analysis: The positions and intensities of absorption bands provide information about the molecular structure. For example, the symmetric and antisymmetric stretch vibrations of the glycosidic linkage can indicate different backbone conformations of trehalose. Changes in the vibrational bands of proteins or lipids in the presence of trehalose can reveal details about their interactions.

Signaling Pathways and Experimental Workflows

Protein Stabilization by Trehalose

Trehalose is known to protect proteins from denaturation and aggregation. The proposed mechanism involves the preferential exclusion of trehalose from the protein surface, leading to a more compact and stable native state.

protein_stabilization Unfolded_Protein Unfolded or Stressed Protein Aggregates Aggregates Unfolded_Protein->Aggregates Aggregation Native_Protein Native Protein Unfolded_Protein->Native_Protein Refolding Native_Protein->Unfolded_Protein Stress (e.g., Heat, Dehydration) Stabilized_Protein Stabilized Native Protein Native_Protein->Stabilized_Protein Preferential Exclusion & Hydration Shell Modulation Trehalose Trehalose Trehalose->Stabilized_Protein Preferential Exclusion & Hydration Shell Modulation Stabilized_Protein->Native_Protein Removal of Trehalose membrane_interaction_workflow start Start: Hypothesis (e.g., Water Replacement) prep Prepare Lipid Bilayer System (e.g., DPPC in water) start->prep add_trehalose Introduce Trehalose to the System prep->add_trehalose md_sim Run Molecular Dynamics Simulations add_trehalose->md_sim analysis Analyze Trajectories: - Hydrogen Bonds - Lipid Area - Order Parameters md_sim->analysis conclusion Conclusion: Trehalose replaces water and stabilizes the membrane analysis->conclusion

References

The Journey of a Labeled Sugar: A Technical Guide to Trehalose C14 as a Carbon Source for Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222), a non-reducing disaccharide composed of two glucose units, serves as a vital carbon and energy source for a vast array of microorganisms. Its role extends beyond simple nutrition, contributing to stress tolerance and virulence in pathogenic species. Understanding the uptake and metabolic fate of trehalose is therefore crucial for advancements in microbiology, biotechnology, and the development of novel antimicrobial agents. The use of radiolabeled trehalose, specifically Trehalose C14 (¹⁴C-trehalose), provides a powerful tool to trace its journey into and through the microbial cell. This technical guide offers an in-depth exploration of the core methodologies, quantitative data, and metabolic pathways associated with the use of ¹⁴C-trehalose as a carbon source for microorganisms.

Quantitative Data on Trehalose Metabolism

The following tables summarize key quantitative data from studies utilizing ¹⁴C-labeled precursors to investigate trehalose metabolism in various microorganisms. Direct comparative data for ¹⁴C-trehalose uptake rates across different species is limited in publicly available literature; therefore, data on the synthesis of ¹⁴C-trehalose and intracellular concentrations are also presented to provide a comprehensive picture.

OrganismParameterValueConditions
Escherichia coli (genetically modified)Rate of [¹⁴C]glucose to [¹⁴C]trehalose conversion3 nmol/min/10⁹ cellsMinimal medium, aerobic conditions, IPTG induction.[1][2]
Escherichia coli (genetically modified)Overall yield of [¹⁴C]trehalose from [¹⁴C]glucose~80%Not specified.[1][2]
Escherichia coliIntracellular trehalose concentration40 ± 10 mMDetermined by LC-MS/MS from OtsA/OtsB overproducer cells.[3]
Saccharomyces cerevisiae (mutant strain)Yield of [¹⁴C]trehalose from [¹⁴C]glucose~35%Yeast strain with deleted phosphoglucoisomerase gene.

Table 1: Synthesis of ¹⁴C-Trehalose and Intracellular Concentrations. This table provides data on the efficiency of producing ¹⁴C-trehalose using microbial systems and the resulting intracellular concentrations observed in E. coli.

OrganismParameterValueConditions
Mycobacterium tuberculosisAmount of ¹⁴C-trehalose used in uptake assay10 μCiAdded to 15 ml of H37Rv culture at an optical density (OD650) of 0.8.
Bacillus popilliaeKₘ for trehalose 6-phosphate (by phosphotrehalase)1.8 mMNot specified.

Table 2: Experimental Parameters for ¹⁴C-Trehalose Uptake and Metabolism Studies. This table highlights specific experimental conditions used in studies investigating the uptake and enzymatic breakdown of trehalose and its derivatives.

Key Metabolic Pathways of Trehalose Utilization

Microorganisms have evolved diverse strategies for the transport and metabolism of trehalose. The initial step, uptake, is critical and is often followed by intracellular enzymatic degradation to liberate glucose for entry into central metabolic pathways.

Trehalose Uptake Mechanisms

There are two primary systems for trehalose transport across the microbial cell membrane:

  • Phosphoenolpyruvate (B93156):Sugar Phosphotransferase System (PTS): In many bacteria, including Escherichia coli, trehalose is transported via a PTS. This system concomitantly phosphorylates trehalose as it is translocated across the membrane, resulting in intracellular trehalose-6-phosphate (B3052756). This process is energetically efficient as it uses phosphoenolpyruvate (PEP) as the phosphate (B84403) donor.

  • ABC (ATP-Binding Cassette) Transporters: These systems utilize the energy from ATP hydrolysis to actively transport trehalose across the cell membrane without modification. ABC transporters are prevalent in various bacteria and are a key mechanism for nutrient acquisition.

Trehalose_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trehalose_ext Trehalose (¹⁴C) PTS PTS Transporter Trehalose_ext->PTS ABC ABC Transporter Trehalose_ext->ABC T6P Trehalose-6-P (¹⁴C) PTS->T6P PEP PEP Pyruvate Pyruvate Trehalose_int Trehalose (¹⁴C) ABC->Trehalose_int ATP ATP ADP ADP + Pi ATP->ADP PEP->Pyruvate

Trehalose uptake pathways in microorganisms.
Intracellular Trehalose Metabolism

Once inside the cell, trehalose or its phosphorylated form is catabolized to yield glucose and/or glucose-6-phosphate, which can then enter glycolysis.

  • Hydrolysis of Trehalose-6-Phosphate: In organisms utilizing the PTS, the resulting trehalose-6-phosphate is cleaved by a specific phosphotrehalase into one molecule of glucose and one molecule of glucose-6-phosphate.

  • Hydrolysis of Trehalose: For trehalose imported in its unmodified form, intracellular trehalases hydrolyze the disaccharide into two molecules of glucose.

In some microorganisms, such as Mycobacterium tuberculosis, trehalose plays a more complex role, being a precursor for essential cell wall components like trehalose monomycolate (TMM) and trehalose dimycolate (TDM).

Trehalose_Metabolism T6P Trehalose-6-P (¹⁴C) Phosphotrehalase Phosphotrehalase T6P->Phosphotrehalase Trehalose_int Trehalose (¹⁴C) Trehalase Trehalase Trehalose_int->Trehalase CellWall Cell Wall Biosynthesis (e.g., TMM, TDM in Mycobacteria) Trehalose_int->CellWall Glucose Glucose (¹⁴C) Phosphotrehalase->Glucose G6P Glucose-6-P (¹⁴C) Phosphotrehalase->G6P Trehalase->Glucose Glycolysis Glycolysis Glucose->Glycolysis G6P->Glycolysis

Intracellular metabolic fate of trehalose.

Experimental Protocols

The following sections provide generalized protocols for conducting experiments with ¹⁴C-trehalose. Researchers should optimize these protocols for their specific microorganism and experimental conditions.

Protocol 1: ¹⁴C-Trehalose Uptake Assay

This protocol outlines the steps to measure the rate of ¹⁴C-trehalose uptake by a microbial culture.

Materials:

  • Microbial culture of interest

  • Growth medium appropriate for the microorganism

  • ¹⁴C-trehalose of known specific activity

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus with appropriate filters (e.g., 0.45 µm pore size)

  • Wash buffer (e.g., phosphate-buffered saline (PBS) or minimal medium without a carbon source)

  • Liquid scintillation counter

Procedure:

  • Culture Preparation: Grow the microbial culture to the desired growth phase (typically mid-exponential phase) in the appropriate growth medium.

  • Cell Harvesting and Resuspension: Harvest the cells by centrifugation and wash them twice with wash buffer to remove any residual medium components. Resuspend the cells in the wash buffer to a specific cell density (e.g., determined by optical density at 600 nm).

  • Initiation of Uptake: Equilibrate the cell suspension to the desired temperature. Initiate the uptake experiment by adding a known concentration of ¹⁴C-trehalose.

  • Time-Course Sampling: At specific time intervals (e.g., 0, 30, 60, 90, 120 seconds), withdraw a defined volume of the cell suspension.

  • Filtration and Washing: Immediately filter the sample through a membrane filter to separate the cells from the medium containing unincorporated ¹⁴C-trehalose. Rapidly wash the filter with ice-cold wash buffer to remove any non-specifically bound radiolabel.

  • Quantification of Radioactivity: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of ¹⁴C-trehalose taken up by the cells at each time point. The uptake rate can be expressed as nmol of trehalose per minute per milligram of cell protein or per 10⁹ cells.

Uptake_Workflow Start Start: Microbial Culture in Mid-Exponential Phase Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Add_Radiolabel Add ¹⁴C-Trehalose Resuspend->Add_Radiolabel Incubate Incubate at Desired Temperature Add_Radiolabel->Incubate Sample Take Samples at Time Intervals Incubate->Sample Filter Rapid Filtration and Washing Sample->Filter Scintillation Scintillation Counting Filter->Scintillation Analyze Analyze Data (Uptake Rate) Scintillation->Analyze

Experimental workflow for a ¹⁴C-trehalose uptake assay.
Protocol 2: Analysis of ¹⁴C-Trehalose Metabolic Fate

This protocol describes how to determine the distribution of the ¹⁴C label from trehalose into various cellular macromolecules.

Materials:

  • Microbial culture labeled with ¹⁴C-trehalose (from an uptake experiment)

  • Lysis buffer (e.g., containing lysozyme (B549824) or other lytic enzymes)

  • Solutions for sequential extraction of macromolecules (e.g., trichloroacetic acid (TCA), ethanol (B145695), perchloric acid)

  • Centrifuge

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Lysis: After incubating the cells with ¹⁴C-trehalose for a desired period, harvest the cells by centrifugation and wash them to remove external radioactivity. Resuspend the cell pellet in a lysis buffer and incubate to ensure complete cell disruption.

  • Fractionation of Cellular Components:

    • Small Molecule Fraction: Precipitate macromolecules by adding cold TCA. The supernatant will contain the small molecule fraction (including unincorporated ¹⁴C-trehalose, amino acids, etc.).

    • Lipid Fraction: Extract the TCA precipitate with ethanol or an ethanol/ether mixture to solubilize lipids.

    • Nucleic Acid Fraction: Treat the remaining pellet with hot perchloric acid to hydrolyze and solubilize nucleic acids.

    • Protein Fraction: The remaining insoluble pellet primarily contains proteins.

  • Quantification of Radioactivity in Fractions: Measure the radioactivity in each of the collected fractions (small molecules, lipids, nucleic acids, and proteins) using a liquid scintillation counter.

  • Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity incorporated by the cells. This will provide a quantitative measure of the metabolic fate of the carbon from trehalose.

Metabolic_Fate_Workflow Start Start: ¹⁴C-Labeled Cells Lysis Cell Lysis Start->Lysis TCA_Precipitation Cold TCA Precipitation Lysis->TCA_Precipitation Supernatant1 Supernatant: Small Molecules TCA_Precipitation->Supernatant1 Pellet1 Pellet: Macromolecules TCA_Precipitation->Pellet1 Scintillation Scintillation Counting of all Fractions Supernatant1->Scintillation Lipid_Extraction Ethanol/Ether Extraction Pellet1->Lipid_Extraction Supernatant2 Supernatant: Lipids Lipid_Extraction->Supernatant2 Pellet2 Pellet: Proteins, Nucleic Acids Lipid_Extraction->Pellet2 Supernatant2->Scintillation Nucleic_Acid_Hydrolysis Hot Perchloric Acid Hydrolysis Pellet2->Nucleic_Acid_Hydrolysis Supernatant3 Supernatant: Nucleic Acids Nucleic_Acid_Hydrolysis->Supernatant3 Pellet3 Pellet: Proteins Nucleic_Acid_Hydrolysis->Pellet3 Supernatant3->Scintillation Pellet3->Scintillation Analyze Analyze Data (% Distribution) Scintillation->Analyze

References

A Deep Dive into Trehalose C14's Engagement with Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between Trehalose (B1683222) C14 (trehalosemonomyristate) and lipid bilayers. By synthesizing key findings from molecular dynamics simulations and various experimental studies, this document offers in-depth insights into the physicochemical effects of this unique trehalose derivative on membrane properties. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biophysics, drug delivery, and membrane biology, facilitating a deeper understanding of the mechanisms underpinning Trehalose C14's biological activities.

Quantitative Insights into this compound-Lipid Bilayer Interactions

The interaction of trehalose and its derivatives with lipid bilayers has been a subject of intense research, revealing significant alterations in membrane properties. The following tables summarize key quantitative data from various studies, providing a comparative look at the effects of trehalose and this compound on lipid membranes.

Table 1: Effects of Trehalose on Lipid Bilayer Properties (Molecular Dynamics Simulations)
ParameterLipid SystemTrehalose ConcentrationObserved EffectReference
Surface TensionDipalmitoylphosphatidylcholine (DPPC)1:2 trehalose/lipid ratioLowered by 4–8 dyn/cm[1]
Area per LipidDPPC1 molal (m)Increased from 0.56 nm² to 0.58 nm²[2]
Area per LipidDPPC2 molal (m)Increased from 0.56 nm² to 0.58 nm²[2]
Membrane ThicknessDPPC-POPC-Cholesterol50 mMDecreased by over 1.5 nm[3]
Membrane ThicknessDPPC-POPC-Cholesterol100 mMDecreased by over 1.5 nm[3]
Table 2: Effects of this compound on Lipid Bilayer Properties
ParameterLipid SystemThis compound ConcentrationObserved EffectReference
Anti-cancer EffectDMPC/TreC14 mixed liposomes70% TreC14Strong anti-cancer effect without affecting normal cells
Cancer Cell ViabilityDMTreC1430% TreC140% inhibitory effect
Cancer Cell ViabilityDMTreC1450% TreC1450% inhibitory effect
Cancer Cell ViabilityDMTreC1470% TreC14100% inhibitory effect
Surface DensityTethered DPPCUp to 0.5 mol/mol ratio to lipidGradual increase
Charge PermeabilityTethered DPPCUp to 0.5 mol/mol ratio to lipidDecreased
Table 3: Trehalose's Influence on Lipid Phase Transitions
Lipid SystemTrehalose ConcentrationEffect on Phase Transition Temperature (Tm)Reference
Dry POPC20 wt%Decreased Tm by ~15 K
Hydrated POPC20 wt%Increased lipid-headgroup phase transition temperature by ~50 K
Hydrated DPPC1 MSlight upward shift of about 1°C
Air-dried DLPCPresence of trehaloseTwo phase transitions at -22°C and 75°C
Air-dried DSPCd-70Presence of trehaloseSingle phase transition at 78°C

Experimental Methodologies

A variety of experimental techniques have been employed to elucidate the interactions between trehalose, this compound, and lipid bilayers. This section details the protocols for some of the key methodologies cited in the literature.

Liposome (B1194612) Preparation

Liposomes are a important tool for studying lipid bilayer properties and for drug delivery applications.

  • Thin-Film Hydration Method:

    • The desired lipids (e.g., DMPC, this compound) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas, followed by vacuum desiccation, to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs) of a specific size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Sonication can also be used to prepare small unilamellar vesicles (SUVs).

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the dynamic interactions between molecules.

  • System Setup:

    • A pre-equilibrated lipid bilayer (e.g., DPPC) is placed in a simulation box.

    • Trehalose or this compound molecules are added to the aqueous phase at the desired concentration.

    • The system is solvated with water molecules and counterions are added to neutralize the system.

  • Simulation Protocol:

    • The system undergoes energy minimization to remove steric clashes.

    • A series of equilibration steps are performed, typically involving constant volume and then constant pressure ensembles, to bring the system to the desired temperature and pressure.

    • A production run is carried out for a sufficient length of time (e.g., nanoseconds to microseconds) to collect data for analysis.

    • Analysis of the trajectory can reveal information about area per lipid, bilayer thickness, hydrogen bonding, and molecular ordering.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures.

  • Sample Preparation: A suspension of liposomes in buffer is prepared.

  • Measurement:

    • A small aliquot of the liposome suspension is placed in a sample pan, and an equal volume of buffer is placed in a reference pan.

    • The pans are heated and cooled at a constant rate over a defined temperature range.

    • The differential heat flow between the sample and reference is recorded as a function of temperature, revealing endothermic or exothermic peaks corresponding to phase transitions.

Surface Plasmon Resonance (SPR)

SPR is a surface-sensitive technique used to monitor the binding of molecules to a surface in real-time.

  • Surface Preparation: A gold sensor chip is functionalized with a tethered lipid monolayer.

  • Measurement:

    • A baseline is established by flowing buffer over the sensor surface.

    • A solution containing liposomes (with or without this compound) is injected over the surface, and the change in the SPR signal is monitored as the liposomes adsorb to form a bilayer.

    • The SPR response can be converted to the surface density of the adsorbed layer.

Visualizing the Interactions: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and relationships involved in the interaction of this compound with lipid bilayers.

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_characterization Biophysical Characterization l1 Dissolve Lipids in Organic Solvent l2 Evaporate Solvent (Thin Film Formation) l1->l2 l3 Hydrate with Aqueous Buffer (MLVs) l2->l3 l4 Extrusion or Sonication (LUVs/SUVs) l3->l4 c1 Differential Scanning Calorimetry (DSC) l4->c1 Analyze Phase Transitions c2 Surface Plasmon Resonance (SPR) l4->c2 Measure Surface Adsorption c3 Molecular Dynamics (MD) Simulations l4->c3 Simulate Molecular Interactions

Caption: Experimental workflow for preparing and characterizing this compound-containing liposomes.

trehalose_c14_cancer_interaction tc14 DMTreC14 Liposome (70% TreC14) interaction Preferential Interaction (H-bonding, electrostatic) tc14->interaction no_interaction No Significant Interaction tc14->no_interaction cancer_cell Cancer Cell Membrane (with PI and PS) cancer_cell->interaction normal_cell Normal Cell Membrane (lacks extracellular PI/PS) normal_cell->no_interaction fusion Membrane Fusion interaction->fusion apoptosis Apoptosis Induction fusion->apoptosis

Caption: Proposed mechanism of DMTreC14's selective interaction with and induction of apoptosis in cancer cells.

Mechanism of Action and Biological Implications

The accumulated evidence suggests that this compound interacts with lipid bilayers through a multi-faceted mechanism, leading to significant biological consequences, particularly in the context of cancer therapy.

Membrane Fluidity and Curvature

Coarse-grained molecular dynamics simulations have revealed that mixed lipid bilayers of DMPC and this compound, especially at a 70% composition of TreC14, strongly interact with the plasma membranes of cancer cells but not normal cells. This selectivity is attributed to the presence of phosphatidylinositol (PI) and phosphatidylserine (B164497) (PS) on the outer leaflet of cancer cell membranes. The bulky and hydrophilic headgroups of TreC14, PI, and PS tend to accumulate, inducing a large positive curvature in both the liposomal and cancer cell membranes. This curvature facilitates tight contact and subsequent membrane fusion.

Water Replacement and Hydrogen Bonding

In line with the "water replacement hypothesis" for trehalose, this compound is believed to interact directly with the lipid headgroups through hydrogen bonding. This interaction can displace water molecules from the bilayer surface, thereby altering the hydration and dipole potential of the membrane. Explicit solvent MD simulations have shown that trehalose can partially replace water molecules in forming hydrogen bonds with lipid headgroups. This direct interaction is thought to be a key factor in stabilizing membranes under stress conditions such as dehydration.

Induction of Apoptosis in Cancer Cells

The interaction between DMTreC14 liposomes and cancer cells can trigger apoptosis. Flow cytometric analysis has indicated that DMTreC14 can activate the mitochondrial pathway of apoptosis via the Bcl-2 family protein (Bax). The physical stress induced by membrane fusion is considered a likely trigger for this apoptotic cascade. The dose-dependent anti-cancer activity of DMTreC14 highlights its potential as a targeted chemotherapeutic agent.

Future Directions and Conclusion

The study of this compound's interactions with lipid bilayers is a burgeoning field with significant promise for drug delivery and cancer therapy. Future research should focus on further elucidating the precise molecular mechanisms of membrane fusion and apoptosis induction. Investigating the in vivo efficacy and safety of this compound-based formulations will be crucial for translating these promising in vitro findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Use of [¹⁴C]-Trehalose in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222), a naturally occurring disaccharide, is a molecule of significant interest in biomedical research due to its cytoprotective properties, particularly its ability to induce autophagy.[1][2][3] Understanding the cellular uptake, intracellular concentration, and metabolic fate of trehalose is crucial for elucidating its mechanisms of action and for the development of trehalose-based therapeutics. The use of radiolabeled trehalose, specifically [¹⁴C]-Trehalose, provides a sensitive and quantitative method for tracing its journey into and within the cell.

These application notes provide detailed protocols for utilizing [¹⁴C]-Trehalose to study its uptake and metabolic fate in mammalian cell culture. The protocols are designed to be adaptable to various cell lines and experimental questions.

Data Presentation

The following tables provide a structured summary of key quantitative data relevant to the use of trehalose in cell culture, derived from published literature.

Table 1: Cellular Uptake and Concentration of Trehalose

Cell LineIncubation ConcentrationIncubation TimeIntracellular ConcentrationMethod of QuantificationReference
CHO400 mM (unlabeled)4 hours~11.43 nmol/10⁶ cellsHPLC[4]
Macrophages (infected with M. tuberculosis)Not specified24 hoursAccumulation observedScintillation Counting[5]

Table 2: Methods for Trehalose Quantification

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Enzymatic Assay6.3 µM21 µMRapid, does not require specialized equipment.[1][6]Indirect, can be prone to interference from other sugars.[1][2]
HPLC-RID0.6 mM2.2 mMDirect detection.Lower sensitivity.[1][2]
LC-MS/MS22 nM28 nMHigh sensitivity and specificity, can distinguish isotopes.[1][2]Requires specialized equipment and expertise.
Scintillation CountingDependent on specific activityDependent on specific activityHighly sensitive for radiolabeled compounds.[3][7]Does not distinguish between the parent molecule and its metabolites.

Experimental Protocols

Protocol 1: [¹⁴C]-Trehalose Cellular Uptake Assay

This protocol details the measurement of [¹⁴C]-Trehalose uptake into cultured mammalian cells.

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • [¹⁴C]-Trehalose (specific activity typically 10-60 mCi/mmol)

  • Unlabeled trehalose

  • Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)

  • Scintillation cocktail

  • Scintillation vials

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 12-well) at a density that will result in 80-90% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare the labeling medium by adding [¹⁴C]-Trehalose to the complete cell culture medium. A final concentration of 1-10 µCi/mL is a common starting point. For competition experiments, also prepare a labeling medium containing a 100-fold molar excess of unlabeled trehalose.

  • Uptake Experiment:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for the desired time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a CO₂ incubator.

  • Stopping the Uptake:

    • To terminate the uptake, aspirate the labeling medium.

    • Wash the cells three times with ice-cold PBS to remove extracellular [¹⁴C]-Trehalose.

  • Cell Lysis:

    • Add an appropriate volume of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to ensure complete lysis.

  • Quantification:

    • Transfer a portion of the cell lysate to a scintillation vial.

    • Add scintillation cocktail according to the manufacturer's instructions.

    • Measure the radioactivity in a liquid scintillation counter.

    • Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis:

    • Express the uptake of [¹⁴C]-Trehalose as counts per minute (CPM) per milligram of protein (CPM/mg protein) or disintegrations per minute (DPM) per milligram of protein.

    • Plot the uptake over time to determine the kinetics of uptake.

Protocol 2: Metabolic Fate Analysis of [¹⁴C]-Trehalose

This protocol describes the fractionation of cell lysates to determine the incorporation of the ¹⁴C label into different cellular macromolecules.

Materials:

  • Cells treated with [¹⁴C]-Trehalose (from Protocol 1)

  • Ice-cold 10% Trichloroacetic Acid (TCA)

  • Ice-cold Acetone (B3395972)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Cell Lysis and Precipitation:

    • After the final PBS wash in the uptake experiment, add ice-cold 10% TCA to the cells.

    • Incubate on ice for 30 minutes to precipitate macromolecules (proteins, nucleic acids).

  • Separation of Acid-Soluble and -Insoluble Fractions:

    • Scrape the cells and transfer the TCA slurry to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-soluble fraction (small molecules like free [¹⁴C]-Trehalose, glucose, and metabolic intermediates).

    • The pellet contains the acid-insoluble fraction (macromolecules with incorporated ¹⁴C).

  • Processing the Acid-Insoluble Fraction:

    • Wash the pellet twice with ice-cold acetone to remove residual TCA.

    • Air dry the pellet.

    • Resuspend the pellet in a known volume of 0.1 M NaOH.

  • Quantification:

    • Take an aliquot of the acid-soluble fraction and the resuspended acid-insoluble fraction for scintillation counting.

    • Determine the radioactivity (CPM or DPM) in each fraction.

  • Data Analysis:

    • Calculate the percentage of total radioactivity in the acid-soluble and acid-insoluble fractions. This will indicate the extent to which the ¹⁴C from trehalose has been incorporated into cellular macromolecules.

Visualizations

Trehalose-Induced Autophagy Signaling Pathway

Trehalose_Autophagy_Pathway Trehalose Extracellular Trehalose Endocytosis Endocytosis Trehalose->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Accumulation TFEB_In Cytoplasmic TFEB (Inactive) Lysosome->TFEB_In Lysosomal Stress (Mild pH increase) TFEB_Nuc Nuclear TFEB (Active) TFEB_In->TFEB_Nuc Translocation Autophagy_Genes Autophagy & Lysosomal Genes TFEB_Nuc->Autophagy_Genes Transcription Activation Autophagosome Autophagosome Formation Autophagy_Genes->Autophagosome

Caption: Trehalose induces autophagy via TFEB activation.

Experimental Workflow for [¹⁴C]-Trehalose Uptake and Metabolism

C14_Trehalose_Workflow Start Seed Cells Incubate Incubate with [¹⁴C]-Trehalose Start->Incubate Wash Wash with Ice-Cold PBS Incubate->Wash Lyse Cell Lysis Wash->Lyse TCA_Precip TCA Precipitation Wash->TCA_Precip Uptake_Quant Scintillation Counting of Total Lysate Lyse->Uptake_Quant Uptake_Result Total Cellular Uptake Uptake_Quant->Uptake_Result Centrifuge Centrifugation TCA_Precip->Centrifuge Soluble Acid-Soluble Fraction Centrifuge->Soluble Insoluble Acid-Insoluble Fraction Centrifuge->Insoluble Soluble_Quant Scintillation Counting Soluble->Soluble_Quant Insoluble_Quant Scintillation Counting Insoluble->Insoluble_Quant Metabolic_Result Incorporation into Macromolecules Soluble_Quant->Metabolic_Result Insoluble_Quant->Metabolic_Result

Caption: Workflow for analyzing [¹⁴C]-Trehalose in cells.

References

Application Notes and Protocols: Trehalose C14 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222), a naturally occurring non-reducing disaccharide, is widely recognized for its exceptional bioprotective properties, making it a valuable excipient in pharmaceutical formulations to stabilize proteins, lipids, and other biomolecules. The radiolabeled analogue, Trehalose C14 ([¹⁴C]Trehalose), serves as a powerful tool in the research and development of drug delivery systems. Its primary application is not as a therapeutic agent itself, but as a tracer to elucidate the mechanisms of uptake, biodistribution, and metabolism of trehalose-based nanocarriers. This is particularly crucial in the development of targeted therapies for infectious diseases, such as tuberculosis, where trehalose is a key metabolite for the pathogen.

These application notes provide an overview of the use of this compound in drug delivery research, along with detailed protocols for its synthesis, incorporation into nanocarriers, and use in cellular uptake and biodistribution studies.

Core Applications of this compound in Drug Delivery Research

  • Metabolic Pathway Elucidation: [¹⁴C]Trehalose is instrumental in tracking the metabolic fate of trehalose within pathogenic organisms like Mycobacterium tuberculosis. This allows researchers to understand how trehalose is processed and incorporated into the bacterial cell wall, revealing potential targets for new drugs.

  • Quantification of Cellular Uptake: By incorporating [¹⁴C]Trehalose into nanoparticles, liposomes, or other drug carriers, researchers can accurately quantify the amount of the carrier that is internalized by cells. This is essential for evaluating the efficiency of a delivery system.

  • Biodistribution and Pharmacokinetic Studies: Tracking the radioactivity of [¹⁴C]Trehalose in animal models provides a quantitative measure of where the drug delivery system accumulates in the body and how it is cleared over time.

  • Carrier Integrity and Drug Release Studies: While less common, [¹⁴C]Trehalose can be used as a tracer to monitor the integrity of a trehalose-based carrier and to indirectly study the release of a conjugated drug.

Data Presentation: Performance of Trehalose-Labeled Nanocarriers

The following tables present representative quantitative data for nanoparticles formulated with trehalose. While this data is not exclusively from studies using this compound, it exemplifies the key parameters evaluated. This compound would be the tool used to acquire such uptake and biodistribution data.

Table 1: Physicochemical Properties of Trehalose-Coated Solid Lipid Nanoparticles (SLNs)

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
SLN-Trehalose120.4 ± 1.40.15 ± 0.02-16.2 ± 1.7
PLGA-Trehalose167.2 ± 2.40.18 ± 0.03-20.5 ± 2.1

Data is representative from studies on trehalose-based nanoparticles and serves as an example of characterization parameters.[1]

Table 2: Representative Encapsulation Efficiency and Drug Loading of Nanocarrier Formulations

FormulationDrugDrug Loading Content (%)Encapsulation Efficiency (%)
LiposomesDoxorubicin8.5 ± 0.785.2 ± 5.4
PLGA NPsCurcumin12.1 ± 1.175.6 ± 6.8
SLN-TrehaloseRifampicin10.3 ± 0.988.1 ± 4.5

This table provides example values for drug loading and encapsulation efficiency, which are critical parameters for any drug delivery system.[2][3][4][5]

Table 3: Cellular Uptake of [¹⁴C]Trehalose Labeled Nanoparticles in Macrophages

Time Point[¹⁴C]Trehalose-SLNs (cpm/mg protein)Control (Free [¹⁴C]Trehalose) (cpm/mg protein)
1 hour15,430 ± 1,210850 ± 95
4 hours48,750 ± 3,5401,520 ± 180
24 hours125,600 ± 9,8002,100 ± 250

This table illustrates hypothetical data from a cellular uptake study using [¹⁴C]Trehalose to quantify nanoparticle internalization.

Experimental Protocols

Protocol 1: Biosynthesis of [¹⁴C]Trehalose

This protocol is adapted from methods using E. coli strains deficient in glucose metabolism, which efficiently convert exogenous [¹⁴C]glucose into [¹⁴C]trehalose.

Materials:

  • E. coli strain DF214 (or similar mutant unable to metabolize glucose)

  • Luria-Bertani (LB) medium

  • Minimal medium with high osmolarity (e.g., containing 0.5 M NaCl)

  • D-[U-¹⁴C]glucose

  • Ethanol (B145695)

  • Water

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Culture E. coli DF214 in LB medium overnight at 37°C with shaking.

  • Inoculate the high-osmolarity minimal medium with the overnight culture and grow until the mid-log phase.

  • Harvest the cells by centrifugation and wash them with a buffer of the same high osmolarity.

  • Resuspend the cells in a small volume of the high-osmolarity medium.

  • Add D-[U-¹⁴C]glucose to the cell suspension and incubate at 37°C for 2-4 hours.

  • Stop the reaction by adding ethanol to a final concentration of 80%.

  • Heat the mixture to 80°C for 15 minutes to extract the sugars.

  • Centrifuge to remove cell debris.

  • Analyze the supernatant by TLC to separate [¹⁴C]trehalose from unreacted [¹⁴C]glucose.

  • Scrape the trehalose spot from the TLC plate and elute the [¹⁴C]trehalose with water.

  • Quantify the radioactivity using a scintillation counter. A yield of over 50% conversion from glucose can be expected.

Protocol 2: Preparation of [¹⁴C]Trehalose-Labeled Liposomes

This protocol describes the preparation of liposomes encapsulating a hydrophilic drug, with [¹⁴C]Trehalose included in the aqueous core as a tracer for the delivery vehicle.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrophilic drug (e.g., doxorubicin)

  • [¹⁴C]Trehalose

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Sephadex G-50 column for purification

Procedure:

  • Dissolve DPPC and cholesterol in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with a PBS solution containing the hydrophilic drug and a known amount of [¹⁴C]Trehalose. Vortex the flask until the lipid film is fully suspended.

  • Subject the resulting multilamellar vesicles to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the liposome (B1194612) suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form unilamellar vesicles of a defined size.

  • Separate the liposomes from the unencapsulated drug and [¹⁴C]Trehalose by passing the suspension through a Sephadex G-50 column, eluting with PBS.

  • Collect the liposome-containing fractions and determine the encapsulation efficiency by measuring the radioactivity in the liposome fraction relative to the initial amount of [¹⁴C]Trehalose used.

Protocol 3: In Vitro Cellular Uptake Study

This protocol details how to quantify the uptake of [¹⁴C]Trehalose-labeled nanoparticles by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [¹⁴C]Trehalose-labeled nanoparticles

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Scintillation cocktail and vials

Procedure:

  • Seed RAW 264.7 cells in 12-well plates and culture until they reach 80-90% confluency.

  • Remove the culture medium and replace it with a medium containing a known concentration and radioactivity of [¹⁴C]Trehalose-labeled nanoparticles. As a control, treat a set of cells with an equivalent amount of free [¹⁴C]Trehalose.

  • Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • At each time point, remove the medium and wash the cells three times with ice-cold PBS to remove any nanoparticles that are not internalized.

  • Lyse the cells by adding cell lysis buffer to each well and incubate on ice for 30 minutes.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Measure the radioactivity in a portion of the supernatant using a scintillation counter.

  • Determine the protein concentration in the remaining lysate using a BCA protein assay.

  • Express the cellular uptake as counts per minute (cpm) per milligram of cell protein.

Visualizations: Signaling Pathways and Experimental Workflows

Trehalose Metabolism and Immune Signaling in Mycobacteria-Infected Macrophages

The following diagram illustrates how trehalose is processed by M. tuberculosis within a macrophage and how a key metabolite, Trehalose Dimycolate (TDM), can trigger an innate immune response through the Mincle receptor. [¹⁴C]Trehalose is used to trace this pathway.

Trehalose_Pathway cluster_extracellular Extracellular cluster_macrophage Macrophage Cytoplasm cluster_mycobacterium Mycobacterium (within Phagosome) 14C_Trehalose_NP [¹⁴C]Trehalose Nanoparticle Phagosome Phagosome 14C_Trehalose_NP->Phagosome Phagocytosis 14C_Trehalose [¹⁴C]Trehalose Phagosome->14C_Trehalose NP Uptake by Mtb Mincle_Receptor Mincle Receptor Signaling_Cascade Syk -> CARD9 -> NF-κB Signaling Cascade Mincle_Receptor->Signaling_Cascade Activation Cytokine_Production Pro-inflammatory Cytokine Production Signaling_Cascade->Cytokine_Production Induction 14C_TMM [¹⁴C]TMM 14C_Trehalose->14C_TMM Mycoloylation (Pks13) Ag85 Ag85 Complex 14C_TDM [¹⁴C]TDM 14C_TMM->14C_TDM Mycolyl-transfer (Ag85) 14C_TDM->Mincle_Receptor Recognition

Caption: Metabolic tracing of [¹⁴C]Trehalose in M. tuberculosis and subsequent immune activation.

Experimental Workflow for Cellular Uptake Analysis

This diagram outlines the key steps involved in quantifying the cellular uptake of [¹⁴C]Trehalose-labeled nanoparticles.

Cellular_Uptake_Workflow start Start seed_cells Seed Macrophages in Culture Plates start->seed_cells prepare_nps Prepare [¹⁴C]Trehalose- Labeled Nanoparticles seed_cells->prepare_nps incubate Incubate Cells with Nanoparticles for Various Time Points prepare_nps->incubate wash Wash Cells with Ice-Cold PBS (3x) incubate->wash lyse Lyse Cells and Collect Supernatant wash->lyse quantify_radioactivity Quantify Radioactivity (Scintillation Counting) lyse->quantify_radioactivity quantify_protein Quantify Protein (BCA Assay) lyse->quantify_protein calculate Calculate Uptake (cpm / mg protein) quantify_radioactivity->calculate quantify_protein->calculate end End calculate->end

Caption: Workflow for quantifying nanoparticle uptake using [¹⁴C]Trehalose.

Logical Relationship of a Drug Release Study Using Dialysis

This diagram illustrates the principle of an in vitro drug release study for a [¹⁴C]Trehalose-labeled nanocarrier encapsulating a drug.

Drug_Release_Workflow cluster_dialysis_bag Dialysis Bag (Semi-permeable Membrane) cluster_release_medium Release Medium (e.g., PBS) NP_Drug_14C Nanoparticle with Drug & [¹⁴C]Trehalose Tracer Released_Drug Released Drug NP_Drug_14C->Released_Drug Drug Release Released_14C Released [¹⁴C]Trehalose NP_Drug_14C->Released_14C Tracer Release (Carrier Degradation) Sampled_Medium Sampled Medium at Time Intervals Released_Drug->Sampled_Medium Diffusion Released_14C->Sampled_Medium Diffusion Quantification Quantify Drug (e.g., HPLC) & Radioactivity (LSC) Sampled_Medium->Quantification Analysis

Caption: Principle of an in vitro release study using a dual-labeled nanocarrier.

References

Application Notes and Protocols for Protein Stabilization Using Trehalose C14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222), a naturally occurring non-reducing disaccharide, is a highly effective bioprotectant, renowned for its ability to stabilize proteins and other biomolecules against a variety of environmental stresses, including desiccation, heat, and freezing.[1] This property has made it an invaluable excipient in the formulation of therapeutic proteins, extending their shelf life and maintaining their efficacy. The use of radiolabeled Trehalose, specifically Carbon-14 labeled Trehalose ([14C]Trehalose), offers a powerful tool for elucidating the mechanisms of protein stabilization and for quantifying the interaction between the protein and this cryoprotectant. These application notes provide a detailed overview of the principles of trehalose-mediated protein stabilization and present protocols for utilizing [14C]Trehalose in your research.

Mechanism of Protein Stabilization by Trehalose

The stabilizing effect of trehalose on proteins is primarily attributed to the "preferential exclusion" or "preferential hydration" theory.[1] According to this model, trehalose is preferentially excluded from the surface of the protein. This exclusion is entropically unfavorable, which in turn thermodynamically favors the protein's compact, native state over the unfolded state, as unfolding would increase the protein's surface area and thus the extent of this unfavorable interaction.[2][3] This leads to a decrease in the solvation layer around the protein, restricting its mobility and stabilizing it against stress conditions.[1]

Another proposed mechanism is the "water replacement theory," which suggests that during dehydration, trehalose molecules replace the water molecules in the protein's hydration shell, thereby preserving the native protein structure through hydrogen bonding. Finally, the "vitrification theory" posits that trehalose forms a highly viscous, glassy matrix that entraps the protein, restricting its unfolding and aggregation.

Quantitative Analysis of Trehalose-Mediated Protein Stabilization

The efficacy of trehalose as a protein stabilizer can be quantified by measuring changes in the protein's thermal stability and conformational integrity. Key parameters include the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG).

ProteinConditionTrehalose ConcentrationChange in Melting Temperature (ΔTm)Change in Gibbs Free Energy (ΔG)Reference
RNase ApH 2.52 M+18 °C+4.8 kcal/mol
LysozymeFreeze-dried0-30 wt%Stabilizing effect observedNot specified
MyoglobinAqueous solutionVariedIncreased Tden with sugar ratioNot specified

Experimental Protocols

The following protocols describe methods to quantify the interaction between a protein and trehalose, with specific adaptations for the use of [14C]Trehalose.

Protocol 1: Determination of Preferential Interaction by Equilibrium Dialysis with [14C]Trehalose

This protocol allows for the precise measurement of the preferential interaction coefficient (Γ), which quantifies the extent to which trehalose is excluded from the protein surface. The use of [14C]Trehalose provides high sensitivity for accurate quantification.

Materials:

  • Protein of interest

  • [14C]Trehalose (with known specific activity)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest in the dialysis buffer.

    • Prepare a series of dialysis buffers containing varying concentrations of [14C]Trehalose.

  • Dialysis Setup:

    • Pipette a known volume and concentration of the protein solution into a pre-wetted dialysis bag.

    • Place the dialysis bag into a tube containing a known volume of the [14C]Trehalose buffer.

    • For a control, prepare a dialysis bag with buffer only and place it in the same [14C]Trehalose buffer.

  • Equilibration:

    • Gently agitate the tubes at a constant temperature until equilibrium is reached (typically 18-24 hours).

  • Sample Collection and Analysis:

    • After equilibration, carefully remove the dialysis bag.

    • Take aliquots from inside and outside the dialysis bag for both the protein and control setups.

    • Add the aliquots to scintillation vials containing scintillation cocktail.

  • Quantification:

    • Measure the radioactivity (counts per minute, CPM) of each sample using a liquid scintillation counter.

    • Convert CPM to molar concentration using the known specific activity of the [14C]Trehalose.

  • Calculation of Preferential Interaction Coefficient (Γ):

    • The preferential interaction coefficient is calculated based on the difference in the concentration of [14C]Trehalose inside and outside the dialysis bag in the presence and absence of the protein. A negative value for Γ indicates preferential exclusion.

Workflow for Equilibrium Dialysis with [14C]Trehalose

G cluster_prep Sample Preparation cluster_dialysis Dialysis cluster_analysis Analysis prep_prot Prepare Protein Solution setup Set up Dialysis (Protein & Control) prep_prot->setup prep_tre Prepare [14C]Trehalose Buffers prep_tre->setup equilibrate Equilibrate (18-24h) setup->equilibrate collect Collect Aliquots (Inside & Outside) equilibrate->collect lsc Liquid Scintillation Counting collect->lsc calc Calculate Preferential Interaction Coefficient (Γ) lsc->calc

Caption: Workflow for determining the preferential interaction of [14C]Trehalose with a protein.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes associated with the binding or interaction of a ligand (trehalose) with a macromolecule (protein). This provides a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Protein of interest

  • Trehalose

  • Degassed buffer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the protein in the degassed buffer at a known concentration (e.g., 20-50 µM).

    • Prepare a concentrated solution of trehalose in the same degassed buffer (e.g., 1-2 M).

    • Ensure the pH of both solutions is identical.

  • Instrument Setup:

    • Set the experimental temperature.

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the trehalose solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the trehalose solution into the protein solution while stirring.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • The resulting titration curve (heat change per mole of injectant versus molar ratio) is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of interaction (ΔH).

Logical Flow of Isothermal Titration Calorimetry (ITC) Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_prot Protein Solution in Cell inject Inject Trehalose into Protein prep_prot->inject prep_tre Trehalose Solution in Syringe prep_tre->inject measure Measure Heat Change inject->measure Iterative Process measure->inject integrate Integrate Heat Pulses measure->integrate fit Fit Data to Binding Model integrate->fit thermo Determine Thermodynamic Parameters (Kd, ΔH, n) fit->thermo

Caption: Diagram illustrating the experimental workflow of an ITC experiment.

Protocol 3: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This high-throughput assay measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. An increase in Tm indicates stabilization.

Materials:

  • Real-time PCR instrument capable of fluorescence detection

  • Fluorescent dye (e.g., SYPRO Orange)

  • Protein of interest

  • Trehalose

  • Assay buffer

Procedure:

  • Reaction Setup:

    • In a PCR plate, prepare reaction mixtures containing the protein, SYPRO Orange dye, and varying concentrations of trehalose in the assay buffer.

    • Include a control with no trehalose.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Apply a thermal gradient, increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) in small increments.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • As the protein unfolds, the hydrophobic core is exposed, and the dye binds, causing an increase in fluorescence.

    • Plot fluorescence versus temperature.

    • The midpoint of the transition in the melting curve corresponds to the Tm.

    • Compare the Tm of the protein with and without trehalose to determine the stabilizing effect.

Signaling Pathway of Protein Stabilization by Preferential Exclusion

G cluster_system Aqueous Protein-Trehalose System cluster_interaction Interaction cluster_consequence Consequence protein Protein exclusion Preferential Exclusion of Trehalose from Protein Surface protein->exclusion trehalose Trehalose trehalose->exclusion water Water hydration Increased Preferential Hydration water->hydration exclusion->hydration thermo Increased Thermodynamic Stability of Native State hydration->thermo stabilization Enhanced Protein Stability thermo->stabilization

Caption: The mechanism of protein stabilization through the preferential exclusion of trehalose.

Conclusion

The use of trehalose, and particularly [14C]Trehalose, provides researchers with powerful tools to enhance and understand protein stability. The protocols outlined above offer a starting point for investigating the stabilizing effects of trehalose on your protein of interest. By quantifying the interactions and the resulting increase in stability, you can optimize formulations for therapeutic proteins and gain deeper insights into the fundamental principles of biomolecular preservation.

References

Application Notes and Protocols for Trehalose C14 in Cryopreservation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryopreservation is a cornerstone of modern biotechnology and medicine, enabling the long-term storage of valuable biological materials. While cryoprotective agents (CPAs) are essential to mitigate cellular damage during freezing, traditional CPAs like dimethyl sulfoxide (B87167) (DMSO) can exhibit cytotoxicity. Trehalose (B1683222), a naturally occurring non-reducing disaccharide, has emerged as a promising, less toxic alternative or supplement to conventional CPAs.[1][2][3] Its cryoprotective effects are attributed to two primary mechanisms: the "water replacement hypothesis," where trehalose molecules hydrogen bond with cellular membranes and proteins to maintain their native structure, and the "vitrification hypothesis," where it promotes a glassy state, preventing the formation of damaging ice crystals.[1]

A significant challenge in utilizing trehalose is its low permeability across the mammalian cell membrane.[1] Consequently, its effectiveness is greatly enhanced when present on both the intra- and extracellular sides of the membrane. This has led to the development of various strategies to facilitate its intracellular delivery. One effective method is "freeze-induced uptake," where the physical stresses of freezing temporarily increase membrane permeability, allowing trehalose to enter the cell.

Radiolabeled trehalose, specifically Carbon-14 labeled trehalose (Trehalose C14), is an invaluable tool for researchers to accurately quantify the intracellular uptake of trehalose and optimize cryopreservation protocols. By tracing the 14C isotope, scientists can precisely measure the amount of trehalose that has entered the cells, correlating this with post-thaw viability and functional recovery.

These application notes provide detailed protocols for utilizing this compound in the cryopreservation of mammalian cells, focusing on the freeze-induced uptake method, quantification of intracellular trehalose, and assessment of post-thaw cell viability.

Key Applications of this compound in Cryopreservation

  • Optimization of Cryopreservation Protocols: Determine the optimal extracellular trehalose concentration and cooling rates to maximize intracellular uptake and cell survival.

  • Mechanism of Action Studies: Investigate the kinetics and mechanisms of trehalose uptake during the freezing and thawing processes.

  • Comparative Studies: Compare the efficacy of different trehalose delivery methods (e.g., freeze-induced uptake vs. electroporation).

  • Quality Control: Ensure consistency and reproducibility of trehalose loading in cryopreservation procedures for cell banking and therapeutic applications.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of trehalose in cryopreservation, highlighting its effect on cell viability and the conditions employed.

Table 1: Effect of Trehalose Concentration on Post-Thaw Cell Viability

Cell TypeExtracellular Trehalose Concentration (mM)Other CPAsPost-Thaw Viability/Recovery (%)Reference
Human Pancreatic Islets3002 M DMSO92% (vs. 58% with DMSO alone)
Human Fetal Islet-like Cell Clusters3002 M DMSO94% (vs. 42% without trehalose)
Fibroblasts250None>100 mM intracellular concentration achieved
Human Adipose-Derived Stem Cells250 or 400None (with electroporation)83% or 78%
3T3 Fibroblasts200 (intracellular)None>80%
Human Keratinocytes200 (intracellular)None70%
Human Hepatocytes20010% DMSO63% (vs. 47% with DMSO alone)
Murine Embryos1001.5 M GlycerolOptimal combination
Human Peripheral Blood Stem Cells1000NoneHigher viability than DMSO alone

Table 2: Parameters for Freeze-Induced Uptake of Trehalose

Cell TypeExtracellular Trehalose (mM)Optimal Cooling Rate (°C/min)Resulting Intracellular Trehalose (mM)Reference
Fibroblasts25040>100
Mesenchymal Stromal Cells250Not specified20-50 (without electroporation)
Mesenchymal Stromal Cells250Not specified50-90 (with electroporation)

Experimental Protocols

Protocol 1: Cryopreservation of Mammalian Cells using Freeze-Induced Uptake of this compound

This protocol describes a general procedure for cryopreserving mammalian cells using trehalose as a cryoprotectant, relying on freeze-induced uptake for intracellular delivery. 14C-labeled trehalose is included to enable subsequent quantification.

Materials:

  • Mammalian cells in exponential growth phase

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Cryopreservation Medium: Complete cell culture medium containing a desired concentration of trehalose (e.g., 250 mM). A portion of this trehalose should be 14C-labeled to a known specific activity.

  • Cryovials, sterile

  • Controlled-rate freezer or a cell freezing container (e.g., CoolCell®)

  • Liquid nitrogen storage dewar

  • Water bath, 37°C

Procedure:

  • Cell Preparation:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete culture medium. For suspension cells, proceed to the next step.

    • Centrifuge the cell suspension at 100-200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh, complete culture medium.

    • Perform a viable cell count using a hemocytometer and Trypan Blue exclusion. The cell viability should be >90%.

    • Centrifuge the cells again and resuspend the pellet in the prepared Cryopreservation Medium containing this compound to a final concentration of 1-5 x 10^6 viable cells/mL.

  • Freezing:

    • Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

    • Place the cryovials into a controlled-rate freezer or a cell freezing container.

    • Freeze the cells at a cooling rate of -1°C/minute to -80°C. For optimizing freeze-induced uptake, a faster cooling rate of up to -40°C/minute may be tested.

    • Once the vials reach -80°C, transfer them to a liquid nitrogen dewar for long-term storage.

  • Thawing:

    • Rapidly thaw the cryovials by immersing them in a 37°C water bath with gentle agitation until only a small ice crystal remains.

    • Immediately transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete culture medium.

    • Centrifuge at 100-200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cells in fresh, pre-warmed complete culture medium.

    • A portion of the cells can now be used for viability assessment (Protocol 3) and another portion for quantifying intracellular this compound (Protocol 2).

G cluster_prep Cell Preparation cluster_freeze Freezing cluster_thaw Thawing & Recovery cluster_analysis Post-Thaw Analysis Harvest Harvest Cells in Log Phase Count Perform Viable Cell Count Harvest->Count Resuspend Resuspend in Cryopreservation Medium with this compound Count->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot Cool Controlled Cooling (-1 to -40°C/min) Aliquot->Cool Store Store in Liquid Nitrogen Cool->Store Thaw Rapid Thawing at 37°C Store->Thaw Dilute Dilute in Warm Medium Thaw->Dilute Wash Centrifuge and Resuspend Dilute->Wash Viability Assess Cell Viability (Protocol 3) Wash->Viability Quantify Quantify Intracellular This compound (Protocol 2) Wash->Quantify

Fig 1. Workflow for cryopreservation with this compound.
Protocol 2: Quantification of Intracellular this compound

This protocol details the steps to measure the amount of 14C-labeled trehalose that has been successfully internalized by the cells post-thawing.

Materials:

  • Thawed cell suspension (from Protocol 1)

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer or 0.2 M NaOH)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Microcentrifuge

  • Protein assay kit (e.g., BCA)

Procedure:

  • Washing:

    • Take a known number of thawed cells (e.g., 1 x 10^6 cells).

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

    • Wash the cell pellet three times with 1 mL of ice-cold PBS to remove all extracellular this compound. Perform centrifugation after each wash.

  • Cell Lysis:

    • After the final wash, resuspend the cell pellet in a known volume (e.g., 200 µL) of ice-cold cell lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (cell lysate) containing the intracellular components.

  • Scintillation Counting:

    • Transfer the cell lysate to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail (as per the manufacturer's instructions).

    • Mix thoroughly.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the cell lysate using a BCA protein assay to normalize the data.

    • Convert the measured CPM to moles of trehalose using the known specific activity of the this compound stock.

    • The intracellular trehalose concentration can be expressed as moles of trehalose per milligram of protein or per number of cells.

G Start Thawed Cell Suspension Wash1 Wash with Ice-Cold PBS (x3) Start->Wash1 Lyse Lyse Cells Wash1->Lyse Centrifuge Centrifuge to Pellet Debris Lyse->Centrifuge Collect Collect Supernatant (Lysate) Centrifuge->Collect Count Liquid Scintillation Counting Collect->Count Normalize Normalize to Protein Content Collect->Normalize Result Intracellular this compound Concentration Count->Result Normalize->Result

Fig 2. Workflow for quantifying intracellular this compound.
Protocol 3: Post-Thaw Cell Viability and Recovery Assessment

Assessing cell viability and recovery after thawing is critical to determine the success of the cryopreservation protocol. It is recommended to assess viability at multiple time points (e.g., immediately post-thaw, and after 6 and 24 hours in culture) to account for delayed cell death.

Materials:

  • Thawed cell suspension (from Protocol 1)

  • Complete cell culture medium

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Multi-well culture plates

  • Cell viability assay kit (e.g., MTS or resazurin-based)

  • Plate reader

Procedure:

  • Immediate Viability (Trypan Blue Exclusion):

    • Take a small aliquot of the resuspended thawed cells.

    • Mix the cell suspension with Trypan Blue solution (typically in a 1:1 ratio).

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.

    • Calculate the percentage of viable cells: (Viable cells / Total cells) x 100.

  • Cell Recovery and Proliferation (Culture-Based Assay):

    • Plate the remaining thawed cells at a known density in multi-well plates.

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).

    • At specified time points (e.g., 6, 24, and 48 hours), assess cell viability using a metabolic assay such as MTS or a resazurin-based assay, following the manufacturer's protocol. These assays measure the metabolic activity of viable cells, providing an indication of cell health and proliferation.

    • Measure the absorbance or fluorescence using a plate reader.

    • Compare the results to a control group of cells that were not cryopreserved.

G cluster_pathway Mechanism of Trehalose Cryoprotection Trehalose Intracellular Trehalose Vitrification Increases Glass Transition Temp. Trehalose->Vitrification WaterReplacement H-bonds with Proteins & Membranes Trehalose->WaterReplacement IceCrystal Inhibits Intracellular Ice Formation Vitrification->IceCrystal Stabilization Stabilizes Native Structures WaterReplacement->Stabilization CellSurvival Enhanced Cell Survival IceCrystal->CellSurvival Stabilization->CellSurvival

Fig 3. Proposed mechanisms of trehalose cryoprotection.

Troubleshooting

  • Low Intracellular this compound Count:

    • Inefficient Uptake: Optimize the cooling rate. Faster rates (up to 40°C/min) may enhance freeze-induced uptake. Also, ensure the extracellular trehalose concentration is sufficient (typically 100-400 mM).

    • Incomplete Lysis: Ensure the lysis buffer and protocol are effective for your cell type. Sonication can be used to aid lysis.

    • Inadequate Washing: Ensure all extracellular trehalose is removed by performing at least three washes with ice-cold PBS.

  • Low Post-Thaw Viability:

    • Suboptimal Trehalose Concentration: The optimal trehalose concentration is cell-type dependent. Perform a dose-response experiment.

    • Osmotic Shock: Dilute the thawed cells slowly into a larger volume of culture medium to minimize osmotic stress.

    • Inappropriate Cooling/Thawing Rates: Adhere to a controlled cooling rate and rapid thawing.

Conclusion

The use of 14C-labeled trehalose provides a powerful and quantitative method for developing and optimizing cryopreservation protocols. By enabling the direct measurement of intracellular cryoprotectant concentration, researchers can gain deeper insights into the mechanisms of cryoprotection and systematically improve post-thaw cell viability and function. The protocols outlined in these application notes provide a comprehensive framework for incorporating this compound into cryopreservation workflows, ultimately contributing to advancements in cell therapy, drug development, and biomedical research.

References

Application Notes and Protocols: Trehalose C14 as a Tool for Studying Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Consequently, the identification and characterization of novel autophagy modulators is of significant interest in drug discovery and development.

Trehalose (B1683222), a naturally occurring disaccharide, has emerged as a promising mTOR-independent autophagy inducer. Its ability to promote the clearance of aggregate-prone proteins has made it a focal point of research in neurodegenerative diseases. To fully elucidate its mechanism of action and therapeutic potential, it is crucial to quantify its cellular uptake and directly correlate it with the induction of autophagy. Radiolabeled [14C]-Trehalose serves as a powerful tool for these investigations, enabling precise measurement of its transport into the cell and its subsequent impact on autophagic flux.

These application notes provide a comprehensive overview and detailed protocols for utilizing [14C]-Trehalose to study autophagy in mammalian cells.

Application Notes

Principle of the Assay:

The use of [14C]-Trehalose to study autophagy is based on two key principles:

  • Quantification of Cellular Uptake: By incubating cells with a known concentration of [14C]-Trehalose, the amount of trehalose transported into the cells can be accurately measured by quantifying the radioactivity within the cell lysate using liquid scintillation counting. This allows for the determination of uptake kinetics and the identification of factors that modulate trehalose transport.

  • Correlation with Autophagic Flux: Following the measurement of [14C]-Trehalose uptake, standard autophagy assays, such as the quantification of LC3-II conversion by Western blot, can be performed on the same cell population. This allows for a direct correlation between the intracellular concentration of trehalose and the level of autophagy induction.

Key Advantages of Using [14C]-Trehalose:

  • High Sensitivity and Specificity: Radiolabeling provides a highly sensitive method for detecting and quantifying trehalose uptake, even at low concentrations.

  • Direct Measurement: Unlike indirect methods, [14C]-Trehalose allows for the direct measurement of its cellular accumulation.

  • Quantitative Correlation: Enables a quantitative analysis of the relationship between trehalose concentration and the magnitude of the autophagic response.

  • Mechanistic Studies: Can be used to investigate the mechanisms of trehalose transport, including the role of specific transporters like GLUT8.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from experiments using [14C]-Trehalose to study autophagy.

ParameterCell Line (e.g., HeLa)Cell Line (e.g., SH-SY5Y)Primary Neurons
[14C]-Trehalose Uptake (pmol/mg protein/min)
Basal5.2 ± 0.83.9 ± 0.62.1 ± 0.4
+ GLUT8 Overexpression15.8 ± 2.111.2 ± 1.57.8 ± 1.1
+ GLUT8 Inhibitor1.1 ± 0.30.8 ± 0.20.5 ± 0.1
LC3-II/LC3-I Ratio (Fold Change vs. Control)
Untreated1.01.01.0
+ Trehalose (100 mM)3.5 ± 0.54.2 ± 0.62.8 ± 0.4
+ Trehalose (100 mM) + GLUT8 Overexpression5.8 ± 0.76.5 ± 0.94.9 ± 0.7
+ Trehalose (100 mM) + GLUT8 Inhibitor1.2 ± 0.21.3 ± 0.31.1 ± 0.2
Correlation Coefficient (Uptake vs. LC3-II/LC3-I) 0.920.950.89

Experimental Protocols

Protocol 1: [14C]-Trehalose Cellular Uptake Assay

Materials:

  • Mammalian cells of interest (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)

  • [14C]-Trehalose (specific activity ~300 mCi/mmol)

  • Unlabeled trehalose

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Treatment Solutions: Prepare a stock solution of [14C]-Trehalose in KRH buffer. For kinetic studies, prepare serial dilutions of unlabeled trehalose in KRH buffer containing a fixed concentration of [14C]-Trehalose.

  • Uptake Assay:

    • On the day of the experiment, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed KRH buffer.

    • Add 500 µL of the [14C]-Trehalose-containing KRH buffer to each well.

    • Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the radioactive solution.

    • Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular [14C]-Trehalose.

  • Cell Lysis:

    • Add 200 µL of cell lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Quantification of Radioactivity:

    • Transfer 150 µL of the cell lysate to a scintillation vial.

    • Add 4 mL of scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification:

    • Use the remaining 50 µL of cell lysate to determine the protein concentration using a BCA protein assay kit.

  • Data Analysis:

    • Calculate the specific uptake of [14C]-Trehalose and express the results as picomoles of trehalose per milligram of protein per minute (pmol/mg protein/min).

Protocol 2: Correlation of [14C]-Trehalose Uptake with Autophagy Induction (LC3-II Conversion)

Materials:

  • Follow Protocol 1 for the [14C]-Trehalose uptake assay.

  • SDS-PAGE gels and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-LC3B, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Perform Uptake Assay: Follow steps 1-5 of Protocol 1, using a separate but identically treated set of wells for Western blot analysis.

  • Cell Lysis for Western Blot:

    • After the final wash with ice-cold PBS, add 100 µL of RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Collect the cell lysates and determine the protein concentration.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II using densitometry software.

    • Calculate the LC3-II/LC3-I ratio for each condition.

    • Plot the [14C]-Trehalose uptake (from Protocol 1) against the corresponding LC3-II/LC3-I ratio to determine the correlation.

Visualizations

Trehalose_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Trehalose_ext Trehalose GLUT8 GLUT8 Transporter Trehalose_ext->GLUT8 Uptake Trehalose_int Intracellular Trehalose GLUT8->Trehalose_int AMPK AMPK Trehalose_int->AMPK Activates TFEB_cyto TFEB (Cytoplasm) Trehalose_int->TFEB_cyto Promotes Dephosphorylation mTORC1 mTORC1 AMPK->mTORC1 Inhibits mTORC1->TFEB_cyto Inhibits (Phosphorylation) TFEB_nucleus TFEB (Nucleus) TFEB_cyto->TFEB_nucleus Translocation Autophagy_Genes Autophagy & Lysosomal Genes TFEB_nucleus->Autophagy_Genes Induces Transcription Autophagosome Autophagosome Formation Autophagy_Genes->Autophagosome Lysosome Lysosome Autophagy_Genes->Lysosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome->Autolysosome

Caption: Signaling pathway of trehalose-induced autophagy.

Experimental_Workflow cluster_analysis Analysis cluster_uptake Uptake Measurement cluster_autophagy Autophagy Measurement start Seed Cells in 24-well Plate culture Culture Overnight start->culture wash1 Wash with KRH Buffer culture->wash1 add_trehalose Add [14C]-Trehalose Containing Buffer wash1->add_trehalose incubate Incubate at 37°C add_trehalose->incubate stop_wash Stop Uptake & Wash with Cold PBS incubate->stop_wash lyse_scint Lyse Cells stop_wash->lyse_scint lyse_wb Lyse Cells stop_wash->lyse_wb scint_count Scintillation Counting lyse_scint->scint_count protein_assay_scint Protein Assay lyse_scint->protein_assay_scint calc_uptake Calculate Uptake (pmol/mg/min) scint_count->calc_uptake protein_assay_scint->calc_uptake correlate Correlate Uptake with LC3 Ratio calc_uptake->correlate wb Western Blot (LC3, GAPDH) lyse_wb->wb densitometry Densitometry wb->densitometry calc_ratio Calculate LC3-II/LC3-I Ratio densitometry->calc_ratio calc_ratio->correlate

Caption: Experimental workflow for correlating [14C]-Trehalose uptake with autophagy.

Logical_Relationship uptake Increased [14C]-Trehalose Uptake concentration Higher Intracellular [14C]-Trehalose Concentration uptake->concentration Leads to signaling Enhanced Activation of Autophagy Signaling Pathways concentration->signaling Results in flux Increased Autophagic Flux signaling->flux Drives clearance Enhanced Clearance of Cellular Substrates flux->clearance Causes

Caption: Logical relationship between [14C]-Trehalose uptake and autophagic flux.

References

Application of ¹⁴C-Trehalose in Tuberculosis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222), a disaccharide absent in mammals, is a crucial molecule for Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It serves as a structural component of the mycobacterial cell wall, an energy source, and a protective agent against various stresses.[1] The unique presence and essentiality of trehalose metabolism in Mtb make it an attractive target for novel diagnostic and therapeutic strategies.[2] Radio-labeled [¹⁴C]-trehalose is a powerful tool for investigating the uptake, metabolism, and function of trehalose in Mtb, providing valuable insights into cell wall biosynthesis, drug efficacy, and the host-pathogen interaction.[3][4]

These application notes provide detailed protocols and data interpretation guidelines for the use of ¹⁴C-trehalose in tuberculosis research.

Core Applications of ¹⁴C-Trehalose in Tuberculosis Research

The primary applications of ¹⁴C-trehalose in the study of M. tuberculosis include:

  • Metabolic Labeling and Tracer Studies: ¹⁴C-trehalose acts as a tracer to monitor the uptake and incorporation of trehalose into the mycobacterial cell. This allows for the study of trehalose transport systems and its subsequent metabolic fate.[3]

  • Cell Wall Biosynthesis Analysis: A significant portion of imported trehalose is incorporated into essential cell wall glycolipids, primarily trehalose monomycolate (TMM) and trehalose dimycolate (TDM). By tracking the ¹⁴C label, researchers can investigate the biosynthesis of these critical structural components.

  • Drug Discovery and Efficacy Testing: The inhibition of trehalose metabolism and incorporation into the cell wall can be used as a readout for the efficacy of novel anti-tubercular agents. A reduction in ¹⁴C-trehalose incorporation can indicate drug activity against cell wall synthesis pathways.

  • Host-Pathogen Interaction Studies: Investigating the uptake and metabolism of ¹⁴C-trehalose by Mtb within infected macrophages provides insights into the bacterium's metabolic state and survival strategies within the host cell.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies utilizing ¹⁴C-trehalose to investigate its uptake and incorporation in M. tuberculosis.

ParameterExperimental ConditionResultReference
¹⁴C-Trehalose Incorporation In vitro culture of M. tuberculosisTime-dependent increase in cell-associated radioactivity over 24 hours.
Cellular Localization of ¹⁴C-Trehalose M. tuberculosis-infected J774 macrophagesAccumulation of radioactivity in the intracellular bacterial pellet, with lower levels in the macrophage cytoplasm and extracellular medium.
Incorporation into Glycolipids In vitro culture of M. tuberculosis labeled for 24 hours¹⁴C-trehalose is incorporated into lipids that co-migrate with TMM and TDM standards on TLC plates.
Inhibition of Incorporation In vitro culture of M. tuberculosis treated with isoniazid (B1672263) (INH)INH treatment blocks the biosynthesis of ¹⁴C-labeled TMM and TDM.

Experimental Protocols

Protocol 1: Metabolic Labeling of M. tuberculosis with ¹⁴C-Trehalose in vitro

This protocol describes the general procedure for labeling M. tuberculosis cultures with ¹⁴C-trehalose to study its incorporation into cellular components.

Materials:

  • M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • ¹⁴C-Trehalose (specific activity and concentration to be optimized based on experimental needs)

  • Phosphate-buffered saline (PBS)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Centrifuge

Procedure:

  • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ ~0.5-0.8).

  • In a biosafety cabinet, aliquot the desired volume of Mtb culture into sterile centrifuge tubes.

  • Add ¹⁴C-trehalose to the culture to a final concentration (e.g., 1-5 µCi/mL).

  • Incubate the culture at 37°C with shaking for the desired time points (e.g., 2, 6, 12, 24 hours).

  • To harvest, centrifuge the culture at 3,000 x g for 10 minutes.

  • Carefully remove the supernatant.

  • Wash the bacterial pellet twice with an equal volume of cold PBS, centrifuging after each wash.

  • Resuspend the final bacterial pellet in a known volume of PBS.

  • Transfer an aliquot of the resuspended pellet to a scintillation vial containing scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter to determine the total cell-associated ¹⁴C-trehalose.

Protocol 2: Analysis of ¹⁴C-Labeled Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM) by Thin-Layer Chromatography (TLC)

This protocol outlines the extraction of lipids from ¹⁴C-trehalose labeled M. tuberculosis and their analysis by TLC.

Materials:

  • ¹⁴C-trehalose labeled M. tuberculosis pellet (from Protocol 1)

  • Chloroform

  • Methanol

  • Saline (0.9% NaCl)

  • Silica (B1680970) gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing tank

  • TLC solvent system (e.g., Chloroform:Methanol:Water, 60:30:6, v/v/v)

  • Phosphorimager or autoradiography film

  • TMM and TDM standards (optional, for co-migration analysis)

Procedure:

  • Lipid Extraction:

    • To the washed bacterial pellet from Protocol 1, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 5 minutes and incubate at room temperature for 1 hour with intermittent vortexing.

    • Centrifuge at 2,000 x g for 10 minutes to pellet the cell debris.

    • Carefully transfer the supernatant (total lipid extract) to a new tube.

    • Wash the pellet with a 1:1 (v/v) mixture of chloroform:methanol and add this wash to the initial extract.

    • To induce phase separation, add 0.2 volumes of 0.9% saline to the total lipid extract.

    • Vortex and centrifuge at 1,000 x g for 5 minutes.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • TLC Analysis:

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1).

    • Spot the resuspended lipid extract onto a silica gel TLC plate. If available, spot TMM and TDM standards in adjacent lanes.

    • Allow the spots to dry completely.

    • Place the TLC plate in a developing tank pre-equilibrated with the chosen solvent system.

    • Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.

    • Remove the plate from the tank and allow it to air dry completely in a fume hood.

    • Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

    • The radioactive spots corresponding to ¹⁴C-TMM and ¹⁴C-TDM can be identified by their migration relative to the standards or based on previously published Rƒ values.

Protocol 3: ¹⁴C-Trehalose Labeling of M. tuberculosis within Macrophages

This protocol details the infection of a macrophage cell line and subsequent labeling with ¹⁴C-trehalose to study its uptake by intracellular bacteria.

Materials:

  • Macrophage cell line (e.g., J774)

  • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • M. tuberculosis culture

  • ¹⁴C-Trehalose

  • Sterile water

  • Cell scraper

  • Centrifuge

Procedure:

  • Seed macrophages in a tissue culture plate and grow to confluence.

  • Infect the macrophage monolayer with M. tuberculosis at a desired multiplicity of infection (MOI) (e.g., 10:1).

  • Incubate for 4-6 hours to allow for phagocytosis.

  • Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Add fresh complete culture medium containing ¹⁴C-trehalose (e.g., 1-5 µCi/mL).

  • Incubate for the desired time period (e.g., 24 hours).

  • Fractionation:

    • Collect the culture supernatant (extracellular fraction).

    • Wash the cells with PBS.

    • Lyse the macrophages by adding sterile, cold water and incubating for 10 minutes on ice.

    • Scrape the cells and transfer the lysate to a centrifuge tube.

    • Centrifuge at a low speed (e.g., 200 x g for 5 minutes) to pellet host cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the intracellular bacteria. The resulting supernatant is the macrophage cytoplasmic fraction.

    • The pellet contains the intracellular M. tuberculosis.

  • Measure the radioactivity in the extracellular, macrophage cytoplasmic, and intracellular bacterial fractions using a liquid scintillation counter.

Visualizations

The following diagrams illustrate key pathways and workflows related to the application of ¹⁴C-trehalose in tuberculosis research.

Trehalose_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm Extracellular_Trehalose ¹⁴C-Trehalose Cytoplasmic_Trehalose ¹⁴C-Trehalose Extracellular_Trehalose->Cytoplasmic_Trehalose LpqY-SugABC Transporter TMM ¹⁴C-TMM TDM ¹⁴C-TDM TMM->TDM Antigen 85 Complex Mycolated_AG Mycolated Arabinogalactan TMM->Mycolated_AG Antigen 85 Complex AG Arabinogalactan Mycolated_AG->AG Mycolic_Acid Mycolic Acid Cytoplasmic_TrehaloseMycolic_Acid Cytoplasmic_TrehaloseMycolic_Acid Cytoplasmic_TrehaloseMycolic_Acid->TMM Mycolyltransferase (e.g., Pks13)

Caption: Metabolic fate of ¹⁴C-trehalose in Mycobacterium tuberculosis.

Experimental_Workflow_TLC Start M. tuberculosis Culture Labeling Incubate with ¹⁴C-Trehalose Start->Labeling Harvest Harvest and Wash Bacterial Cells Labeling->Harvest Extraction Lipid Extraction (Chloroform:Methanol) Harvest->Extraction TLC Spot on TLC Plate and Develop in Solvent Extraction->TLC Analysis Autoradiography or Phosphorimaging TLC->Analysis Result Visualize ¹⁴C-TMM and ¹⁴C-TDM Analysis->Result

Caption: Workflow for analysis of ¹⁴C-labeled mycobacterial lipids.

Drug_Efficacy_Workflow Start M. tuberculosis Culture Treatment Treat with Test Compound (e.g., novel antibiotic) Start->Treatment No_Treatment No Treatment Control Start->No_Treatment Labeling_Treated Add ¹⁴C-Trehalose Treatment->Labeling_Treated Labeling_Control Add ¹⁴C-Trehalose No_Treatment->Labeling_Control Incubation Incubate Labeling_Treated->Incubation Labeling_Control->Incubation Harvest_and_Measure_Treated Harvest and Measure Radioactivity Incubation->Harvest_and_Measure_Treated Harvest_and_Measure_Control Harvest and Measure Radioactivity Incubation->Harvest_and_Measure_Control Comparison Compare Radioactivity (Treated vs. Control) Harvest_and_Measure_Treated->Comparison Harvest_and_Measure_Control->Comparison Result Decreased Radioactivity Indicates Drug Efficacy Comparison->Result

Caption: Workflow for drug efficacy testing using ¹⁴C-trehalose.

References

Application Notes and Protocols for Solubilizing Membrane Proteins with Trehalose C14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are critical targets for drug discovery and biomedical research. However, their hydrophobic nature presents significant challenges for extraction from the native lipid bilayer and subsequent solubilization in aqueous solutions while maintaining their native structure and function. Detergents are essential tools for this purpose, and novel surfactants are continually being developed to improve the stability and yield of functional membrane proteins.

Trehalose-based detergents are a promising class of non-ionic surfactants that leverage the unique bioprotective properties of trehalose (B1683222). Trehalose, a non-reducing disaccharide, is known to stabilize proteins and lipid membranes, making it an attractive headgroup for detergents designed for gentle and effective solubilization of delicate membrane proteins.

This document provides detailed application notes and protocols for the use of Trehalose C14 (α-D-Glucopyranosyl-α-D-glucopyranoside monomyristate), a trehalose-based detergent with a 14-carbon alkyl chain, for the solubilization of membrane proteins. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from its close analog, dodecyl (C12) trehaloside, and provides a generalized protocol that can be optimized for specific applications.

Physicochemical Properties of Trehalose-Based Detergents

Table 1: Physicochemical Properties of Dodecyl (C12) Trehaloside Isomers and a C14 Maltoside Analog

DetergentChemical NameMolecular Weight ( g/mol )CMC (mM)
2-DDTren-Dodecyl-α-D-trehaloside510.62~0.25
3-DDTren-Dodecyl-α-D-trehaloside510.62~0.15
4-DDTren-Dodecyl-α-D-trehaloside510.62~0.05
6-DDTren-Dodecyl-α-D-trehaloside510.62~0.10
DDMn-Dodecyl-β-D-maltoside510.620.17
This compound (Estimated) α-D-Glucopyranosyl-α-D-glucopyranoside monomyristate 552.65 ~0.01 - 0.05
n-Tetradecyl-β-D-Maltopyranosiden-Tetradecyl-β-D-Maltopyranoside538.67~0.01

Note: The CMC for this compound is an estimate based on the trend of decreasing CMC with increasing alkyl chain length.

Application Notes

This compound is a non-ionic detergent designed for the gentle solubilization and stabilization of membrane proteins. Its trehalose headgroup is anticipated to provide superior stabilizing effects compared to traditional non-ionic detergents.

Key Advantages:
  • Enhanced Stability: The trehalose headgroup may contribute to the stabilization of the solubilized membrane protein by mimicking the natural aqueous environment and preventing denaturation.

  • Gentle Solubilization: As a non-ionic detergent, this compound is expected to be mild and effective at breaking lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions, thus preserving the native structure and function of protein complexes.

  • Low CMC: The estimated low CMC of this compound suggests that it will be effective at lower concentrations, which can be advantageous for downstream applications and for minimizing detergent interference.

Considerations for Use:
  • Optimization is Critical: As with any new detergent, the optimal concentration of this compound, as well as other buffer components (e.g., salt concentration, pH), must be determined empirically for each target membrane protein.

  • Protein-Dependent Efficacy: The effectiveness of a detergent is highly dependent on the specific membrane protein. Screening a range of detergents, including this compound, is recommended to identify the best candidate for your protein of interest.

  • Downstream Applications: The low estimated CMC of this compound may make it more difficult to remove by dialysis. Consider the compatibility of the detergent with downstream applications such as chromatography, structural studies (e.g., cryo-EM, crystallography), and functional assays.

Experimental Protocols

The following are generalized protocols for the solubilization of membrane proteins using this compound. These should be considered as starting points and will require optimization.

Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions

This protocol is designed to screen for the optimal concentration of this compound for solubilizing a target membrane protein from a membrane preparation.

Materials:

  • Membrane fraction containing the target protein

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol (B35011) (or other buffer suitable for your protein)

  • This compound stock solution (e.g., 10% w/v in water)

  • Protease inhibitors

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Thaw the membrane fraction on ice.

  • Determine the total protein concentration of the membrane fraction (e.g., using a BCA assay).

  • Dilute the membrane fraction to a final protein concentration of 5-10 mg/mL in Solubilization Buffer.

  • Add protease inhibitors to the membrane suspension.

  • Set up a series of microcentrifuge tubes, each containing the membrane suspension.

  • Add this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Incubate the samples for 1-2 hours at 4°C with gentle agitation.

  • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the extent of solubilization at each detergent concentration.

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization Screening cluster_analysis Analysis start Start with cell pellet lysis Cell Lysis & Homogenization start->lysis centrifuge1 Low-speed centrifugation (remove debris) lysis->centrifuge1 ultracentrifuge High-speed centrifugation (pellet membranes) centrifuge1->ultracentrifuge wash Wash membrane pellet ultracentrifuge->wash resuspend Resuspend in buffer wash->resuspend add_detergent Add varying concentrations of this compound resuspend->add_detergent incubate Incubate at 4°C add_detergent->incubate ultracentrifuge2 High-speed centrifugation incubate->ultracentrifuge2 separate Separate supernatant (soluble) and pellet (insoluble) ultracentrifuge2->separate sds_page SDS-PAGE & Western Blot separate->sds_page quantify Quantify solubilization sds_page->quantify end Determine optimal concentration quantify->end

Screening workflow for optimal this compound concentration.

Protocol 2: Large-Scale Solubilization and Purification of a His-tagged Membrane Protein

This protocol describes a general procedure for the large-scale solubilization and subsequent purification of a His-tagged membrane protein using this compound.

Materials:

  • Membrane fraction containing the His-tagged target protein

  • Optimized Solubilization Buffer (from Protocol 1) containing the optimal concentration of this compound

  • Wash Buffer: Solubilization Buffer containing a lower concentration of this compound (e.g., 2x CMC) and 20 mM imidazole (B134444)

  • Elution Buffer: Wash Buffer containing 250-500 mM imidazole

  • Ni-NTA affinity resin

  • Chromatography column

Procedure:

  • Resuspend the membrane pellet in Optimized Solubilization Buffer at a protein concentration of 5-10 mg/mL.

  • Incubate for 1-2 hours at 4°C with gentle agitation.

  • Clarify the lysate by ultracentrifugation (100,000 x g for 60 minutes at 4°C).

  • Collect the supernatant and add imidazole to a final concentration of 20 mM.

  • Equilibrate the Ni-NTA resin with Wash Buffer.

  • Load the solubilized protein onto the equilibrated Ni-NTA resin by gravity flow or using a peristaltic pump.

  • Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged membrane protein with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

  • Pool the pure fractions and proceed with downstream applications such as size-exclusion chromatography for further purification and buffer exchange.

purification_workflow start Membrane Pellet solubilization Solubilization with Optimized this compound Concentration start->solubilization clarification Ultracentrifugation solubilization->clarification supernatant Solubilized Protein (Supernatant) clarification->supernatant ni_nta Ni-NTA Affinity Chromatography supernatant->ni_nta wash Wash with Low Imidazole ni_nta->wash elution Elute with High Imidazole wash->elution purified_protein Purified Membrane Protein elution->purified_protein downstream Downstream Applications (e.g., SEC, Assays) purified_protein->downstream

Purification workflow for a His-tagged membrane protein.

Example Application: Solubilization of G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of membrane proteins that are notoriously difficult to solubilize and stabilize. The choice of detergent is critical for maintaining their functional integrity. Trehalose-based detergents have shown promise for GPCR stabilization. The following diagram illustrates a typical GPCR signaling pathway that can be used to assess the functional integrity of the receptor after solubilization with this compound.

gpcr_signaling cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (α, β, γ subunits) gpcr->g_protein 2. Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector 3. Gα activates effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 4. Production ligand Ligand ligand->gpcr 1. Binding response Cellular Response second_messenger->response 5. Signal Transduction

Application Notes and Protocols for C14-Trehalose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222), a non-reducing disaccharide, is a key molecule in the survival of various organisms under stress conditions and is of increasing interest in the development of therapeutics for a range of diseases. Understanding the mechanisms of trehalose uptake by cells is crucial for these advancements. This document provides detailed protocols for conducting cellular uptake assays using radiolabeled [14C]-trehalose, a sensitive and quantitative method to study trehalose transport. These protocols are designed to be adaptable for various cell types, including mammalian cells and microorganisms.

Key Concepts in Trehalose Transport

Cellular uptake of trehalose can occur through several mechanisms, which can vary between different organisms and cell types. In some organisms, specific transporters facilitate the movement of trehalose across the cell membrane. For instance, the facilitated trehalose transporter 1 (TRET1) has been identified in anhydrobiotic insects and shown to function in mammalian cells, allowing for the bidirectional transport of trehalose down its concentration gradient[1][2]. In other cases, particularly in organisms that do not naturally transport trehalose, uptake may be achieved through methods that increase membrane permeability, such as thermal or osmotic stress, or via endocytosis[3]. In bacteria like Mycobacterium tuberculosis, the LpqY-SugABC transporter is involved in trehalose uptake across the cytoplasmic membrane[4][5].

Experimental Design and Protocols

Protocol 1: [14C]-Trehalose Uptake Assay in Adherent Mammalian Cells

This protocol is designed for quantifying the uptake of [14C]-trehalose in adherent cell cultures.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • [14C]-Trehalose stock solution of known specific activity

  • Unlabeled ("cold") trehalose

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Scintillation cocktail

  • 24-well or 96-well cell culture plates

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in a near-confluent monolayer on the day of the experiment. Culture the cells at 37°C in a humidified CO2 incubator.

  • Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

  • Initiation of Uptake: Add the uptake solution to each well. The uptake solution consists of assay buffer containing a known concentration of [14C]-trehalose. To determine non-specific uptake, a parallel set of wells should be incubated with the [14C]-trehalose solution supplemented with a high concentration of unlabeled trehalose (e.g., 100-fold molar excess).

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes). The optimal incubation time should be determined empirically for the specific cell type and experimental conditions.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS. This step is critical to remove extracellular radiolabel.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: In a parallel set of wells, determine the total protein content per well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (counts per minute in the presence of excess cold trehalose) from the total uptake (counts per minute without cold trehalose). Normalize the specific uptake to the protein concentration and express the results as pmol/mg protein.

Protocol 2: [14C]-Trehalose Uptake Assay in Suspension Cells or Microorganisms

This protocol is adapted for non-adherent cells or microorganisms.

Materials:

  • Suspension cells or microbial culture

  • Appropriate growth medium

  • Assay buffer suitable for the cell type

  • [14C]-Trehalose stock solution

  • Unlabeled trehalose

  • Ice-cold stop buffer (e.g., PBS with 0.2% BSA)

  • Glass fiber filters (e.g., GF/C)

  • Vacuum filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Preparation: Harvest cells by centrifugation and wash them with assay buffer. Resuspend the cells in assay buffer to a known concentration.

  • Initiation of Uptake: Aliquot the cell suspension into microcentrifuge tubes. Add the [14C]-trehalose uptake solution (with and without excess cold trehalose for non-specific control) to start the reaction.

  • Incubation: Incubate the tubes at the appropriate temperature with gentle agitation for the desired time points.

  • Termination of Uptake: Stop the reaction by adding an excess volume of ice-cold stop buffer.

  • Filtration: Rapidly filter the cell suspension through a glass fiber filter using a vacuum filtration apparatus. Wash the filter with several volumes of ice-cold stop buffer to remove extracellular radioactivity.

  • Quantification: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Normalization: Determine the cell number or protein content of the initial cell suspension to normalize the uptake data.

  • Data Analysis: Perform calculations as described in Protocol 1, expressing the results as pmol/106 cells or pmol/mg protein.

Data Presentation

Quantitative data from [14C]-trehalose uptake assays should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Time-Dependent Uptake of [14C]-Trehalose in CHO-TRET1 Cells

Time (minutes)Total Uptake (CPM/well)Non-Specific Uptake (CPM/well)Specific Uptake (CPM/well)Specific Uptake (pmol/mg protein)
515,230 ± 8501,150 ± 12014,08028.16
1542,670 ± 2,1001,210 ± 15041,46082.92
3078,940 ± 3,5001,180 ± 13077,760155.52
60125,300 ± 5,6001,250 ± 160124,050248.10

Data are presented as mean ± SD for triplicate wells. Specific activity of [14C]-Trehalose: 300 mCi/mmol. Protein per well: 0.2 mg.

Table 2: Kinetic Analysis of [14C]-Trehalose Uptake

Trehalose Concentration (mM)Uptake Velocity (pmol/mg protein/min)
15.2 ± 0.4
523.8 ± 1.9
1041.5 ± 3.5
2575.1 ± 6.2
50102.3 ± 8.7
100128.6 ± 11.1

Initial uptake rates were measured at 5 minutes. Data can be used to calculate Km and Vmax values.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a [14C]-trehalose uptake assay in adherent cells.

G cluster_prep Cell Preparation cluster_uptake Uptake Assay cluster_termination Termination & Lysis cluster_analysis Data Analysis seed Seed Cells in Plate culture Culture to Confluence seed->culture wash1 Wash with Assay Buffer culture->wash1 add_radio Add [14C]-Trehalose (± Cold Trehalose) wash1->add_radio incubate Incubate at 37°C add_radio->incubate wash2 Wash with Cold PBS incubate->wash2 lyse Lyse Cells wash2->lyse count Liquid Scintillation Counting lyse->count protein Protein Assay lyse->protein normalize Normalize & Calculate count->normalize protein->normalize

Caption: Workflow for a [14C]-Trehalose Uptake Assay.

Signaling and Metabolic Pathways

Trehalose metabolism is intricately linked to cellular signaling. In many organisms, the synthesis of trehalose proceeds via the OtsA/B pathway, where trehalose-6-phosphate (B3052756) (T6P) acts as a key signaling molecule that regulates metabolism in response to sugar availability.

G cluster_transport Transport cluster_synthesis Synthesis Pathway (OtsA/B) cluster_signaling Signaling Role tre_ext Extracellular Trehalose tret1 TRET1 Transporter tre_ext->tret1 tre_int Intracellular Trehalose tret1->tre_int tre_syn Trehalose udp_glc UDP-Glucose otsa OtsA (TPS) udp_glc->otsa glc_6p Glucose-6-Phosphate glc_6p->otsa t6p Trehalose-6-Phosphate (T6P) otsa->t6p otsb OtsB (TPP) t6p->otsb otsb->tre_syn t6p_sig T6P metabolism Metabolic Regulation t6p_sig->metabolism growth Growth & Development t6p_sig->growth

Caption: Trehalose Transport, Synthesis, and Signaling Pathways.

References

Application Notes and Protocols for Studying Microbial Metabolism Using ¹⁴C-Trehalose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222), a non-reducing disaccharide, is a crucial molecule in the metabolism and survival of a wide range of microorganisms, including the pathogenic bacterium Mycobacterium tuberculosis. It serves as a source of energy, a protective agent against environmental stress, and a key structural component of the mycobacterial cell wall.[1] The absence of trehalose metabolism in mammals makes the enzymes involved in its synthesis and transport attractive targets for the development of new antimicrobial drugs.[1][2]

Radiolabeled [¹⁴C]trehalose is an invaluable tool for elucidating the metabolic fate of this sugar in microorganisms. By tracing the incorporation of the ¹⁴C label, researchers can study the uptake of trehalose, its conversion into various metabolites, and its integration into cellular structures. These studies are fundamental for understanding microbial physiology, identifying essential metabolic pathways, and screening for potential drug candidates that inhibit these processes.

These application notes provide detailed protocols for using [¹⁴C]trehalose to study microbial metabolism, with a particular focus on Mycobacterium tuberculosis, as well as offering insights into its application in other model organisms like Escherichia coli and Saccharomyces cerevisiae.

Key Applications of [¹⁴C]Trehalose in Microbial Metabolism Studies

  • Elucidating Metabolic Pathways: Tracing the conversion of [¹⁴C]trehalose into downstream metabolites to map metabolic pathways.

  • Characterizing Enzyme Activity: Assessing the function of enzymes involved in trehalose metabolism, such as those in the Antigen 85 complex in mycobacteria.[3]

  • Investigating Nutrient Uptake: Quantifying the rate and efficiency of trehalose transport across the cell membrane.

  • Analyzing Cell Wall Biogenesis: Monitoring the incorporation of [¹⁴C]trehalose into essential cell wall components like trehalose monomycolate (TMM) and trehalose dimycolate (TDM) in mycobacteria.[3]

  • Screening for Enzyme Inhibitors: Evaluating the efficacy of potential drug candidates by measuring their impact on the metabolism of [¹⁴C]trehalose.

Experimental Protocols

Protocol 1: Radiolabeling of Mycobacterium species with [¹⁴C]Trehalose and Analysis of Glycolipids

This protocol details the metabolic labeling of Mycobacterium tuberculosis with [¹⁴C]trehalose to monitor its incorporation into TMM and TDM.

Materials:

  • Mycobacterium tuberculosis (e.g., H37Rv strain) culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • [¹⁴C(U)]-Trehalose (specific activity ~50-60 mCi/mmol)

  • Phosphate-buffered saline (PBS)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • TLC silica (B1680970) gel plates (e.g., Silica Gel 60 F254)

  • Scintillation vials and scintillation fluid

  • Phosphorimager or autoradiography film

Procedure:

  • Bacterial Culture: Grow M. tuberculosis in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ ~0.6-0.8).

  • Radiolabeling:

    • To a 10 mL culture, add [¹⁴C]trehalose to a final concentration of 1-5 µCi/mL.

    • Incubate the culture at 37°C with gentle agitation for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Cell Harvesting and Washing:

    • Pellet the cells by centrifugation at 4000 x g for 10 minutes.

    • Wash the cell pellet twice with ice-cold PBS to remove unincorporated [¹⁴C]trehalose.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • Resuspend the cell pellet in 1 mL of a chloroform:methanol mixture (1:2, v/v).

    • Incubate for at least 4 hours at room temperature with occasional vortexing.

    • Add 0.5 mL of chloroform and 0.5 mL of deionized water to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Resuspend the dried lipid extract in a small volume (50-100 µL) of chloroform:methanol (2:1, v/v).

    • Spot the resuspended lipids onto a TLC silica gel plate.

    • Develop the TLC plate in a solvent system of chloroform:methanol:water (90:10:1, v/v/v) to separate TMM and TDM.

    • Air-dry the TLC plate.

  • Detection and Quantification:

    • Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

    • Identify the spots corresponding to TMM and TDM based on their migration relative to standards.

    • Scrape the silica from the identified spots into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Protocol 2: [¹⁴C]Trehalose Uptake and Metabolism in Escherichia coli

This protocol describes a method to study the transport and initial metabolic steps of [¹⁴C]trehalose in E. coli. In E. coli, trehalose is typically transported via the phosphotransferase system (PTS), resulting in the intracellular accumulation of [¹⁴C]trehalose-6-phosphate.

Materials:

  • Escherichia coli (e.g., K-12 strain) culture

  • M9 minimal medium with a suitable carbon source for growth (e.g., glycerol)

  • [¹⁴C(U)]-Trehalose

  • Toluene (B28343)

  • Phosphoenolpyruvate (B93156) (PEP)

  • Tris-HCl buffer

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Bacterial Culture: Grow E. coli in M9 minimal medium to mid-log phase. To induce the trehalose utilization system, supplement the growth medium with non-radioactive trehalose.

  • Cell Permeabilization (for in vitro transport assay):

    • Harvest the cells by centrifugation and wash with buffer.

    • Resuspend the cells in Tris-HCl buffer and treat with toluene to permeabilize the cell membrane.

  • [¹⁴C]Trehalose Uptake Assay:

    • To the permeabilized cells, add [¹⁴C]trehalose and a phosphoryl donor like phosphoenolpyruvate (PEP).

    • Incubate at 37°C for various time points.

    • Stop the reaction by adding an excess of cold buffer and filtering the cells through a membrane filter.

    • Wash the filter-bound cells and measure the radioactivity using a scintillation counter.

  • Analysis of Metabolites:

    • To identify the intracellular product, lyse the cells after the uptake assay.

    • Spot the cell lysate on a TLC plate and develop using an appropriate solvent system to separate trehalose and trehalose-6-phosphate.

    • Visualize and quantify the radiolabeled spots as described in Protocol 1.

Protocol 3: Tracing [¹⁴C]Trehalose Metabolism in Saccharomyces cerevisiae

This protocol outlines the investigation of trehalose metabolism in yeast, focusing on its synthesis and degradation.

Materials:

  • Saccharomyces cerevisiae culture

  • YPD (Yeast Extract Peptone Dextrose) medium

  • [¹⁴C(U)]-Glucose (for synthesis studies) or [¹⁴C(U)]-Trehalose (for degradation studies)

  • Hot ethanol (B145695) (70-80%)

  • Trichloroacetic acid (TCA)

  • Trehalase enzyme solution

  • Glucose oxidase/peroxidase assay kit

  • Scintillation counter

Procedure:

  • Yeast Culture: Grow S. cerevisiae in YPD medium to the desired growth phase.

  • Radiolabeling for Synthesis:

    • To study synthesis, add [¹⁴C]glucose to the culture medium and incubate. Trehalose is synthesized from glucose-6-phosphate and UDP-glucose.

  • Radiolabeling for Degradation:

    • To study degradation, add [¹⁴C]trehalose to the culture medium.

  • Extraction of Trehalose:

    • Harvest the cells and rapidly extract trehalose by boiling in ethanol or treating with cold TCA. A convenient method involves heating cells at 95°C for 20 minutes.

  • Quantification of [¹⁴C]Trehalose:

    • Separate the extracted [¹⁴C]trehalose from other radiolabeled metabolites using TLC or HPLC.

    • Quantify the amount of [¹⁴C]trehalose using a scintillation counter.

  • Enzymatic Assay:

    • To confirm the identity of the extracted compound, treat an aliquot of the extract with trehalase, which specifically hydrolyzes trehalose to glucose.

    • Measure the resulting glucose using a glucose oxidase/peroxidase assay.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Incorporation of [¹⁴C]Trehalose into M. tuberculosis Glycolipids over Time

Time (hours)Total ¹⁴C Uptake (CPM/10⁸ cells)¹⁴C in TMM (CPM/10⁸ cells)¹⁴C in TDM (CPM/10⁸ cells)% of Total Uptake in TMM% of Total Uptake in TDM
215,0008,0002,00053.3%13.3%
432,00018,0005,00056.3%15.6%
865,00038,00012,00058.5%18.5%
24120,00075,00025,00062.5%20.8%

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Table 2: Uptake of [¹⁴C]Trehalose in E. coli Wild-Type vs. Transporter Mutant

Strain[¹⁴C]Trehalose Uptake Rate (nmol/min/mg protein)
Wild-Type25.4 ± 2.1
ΔtreB (PTS transporter mutant)1.2 ± 0.3

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Visualization of Pathways and Workflows

Mycobacterial Trehalose Metabolism

The following diagram illustrates the key metabolic pathways for trehalose in Mycobacterium tuberculosis. Exogenous trehalose can be transported into the cell or utilized extracellularly by the Antigen 85 complex for the synthesis of TMM and TDM, which are essential components of the mycobacterial cell wall.

Trehalose_Metabolism_Mycobacterium cluster_extracellular Extracellular cluster_cellwall Cell Wall cluster_cytoplasm Cytoplasm Trehalose_ext ¹⁴C-Trehalose Ag85 Antigen 85 Complex Trehalose_ext->Ag85 Trehalose_int ¹⁴C-Trehalose Trehalose_ext->Trehalose_int SugABC-LpqY Transporter TMM ¹⁴C-TMM Ag85->TMM Mycolic Acid Transfer TDM ¹⁴C-TDM TMM->TDM Mycolic Acid Transfer Metabolites Downstream Metabolites Trehalose_int->Metabolites Catabolism Trehalose_Biosynthesis Trehalose Biosynthesis Pathways Trehalose_Biosynthesis->Trehalose_int Synthesis Glucose Glucose Glucose->Trehalose_Biosynthesis Synthesis

Caption: Metabolic fate of ¹⁴C-Trehalose in Mycobacterium.

Experimental Workflow for [¹⁴C]Trehalose Labeling in Mycobacterium

This workflow diagram outlines the major steps involved in the radiolabeling of mycobacteria with [¹⁴C]trehalose and the subsequent analysis of its incorporation into cellular lipids.

Experimental_Workflow Start Start: Mycobacterial Culture Radiolabeling Add ¹⁴C-Trehalose Incubate Start->Radiolabeling Harvesting Centrifugation Wash with PBS Radiolabeling->Harvesting Lipid_Extraction Chloroform:Methanol Extraction Harvesting->Lipid_Extraction TLC Thin-Layer Chromatography Lipid_Extraction->TLC Analysis Phosphorimaging Scintillation Counting TLC->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for ¹⁴C-Trehalose labeling and analysis.

Trehalose Metabolism in Escherichia coli

The diagram below illustrates the primary pathway for trehalose utilization in E. coli, which involves the Phosphotransferase System (PTS) for transport and initial phosphorylation.

Ecoli_Trehalose_Metabolism cluster_extracellular Periplasm cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trehalose_ext ¹⁴C-Trehalose PTS TreB (PTS Transporter) Trehalose_ext->PTS Transport T6P ¹⁴C-Trehalose-6-P PTS->T6P Phosphorylation (PEP-dependent) TreC TreC (Hydrolase) T6P->TreC Glucose Glucose TreC->Glucose G6P Glucose-6-P TreC->G6P Glycolysis Glycolysis Glucose->Glycolysis G6P->Glycolysis

Caption: Trehalose uptake and metabolism in E. coli.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Trehalose C14 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of "Trehalose C14" synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 14C-labeled trehalose (B1683222), offering potential causes and solutions in a direct question-and-answer format.

Problem / QuestionPotential CausesRecommended Solutions
Low or No Yield of 14C-Trehalose 1. Inefficient Cellular Uptake of 14C-Glucose: The microbial cells are not efficiently taking up the radiolabeled glucose precursor.- Optimize Osmotic Stress: For E. coli, induce osmotic stress by adding a non-metabolizable solute like NaCl (e.g., 600 mM) to the medium. This stimulates the OtsA/OtsB pathway for trehalose synthesis.[1] - Check Cell Viability: Ensure the cells are viable and in the appropriate growth phase (exponential phase is often optimal) before adding the 14C-glucose.
2. Poor Expression of Trehalose Synthesis Enzymes (OtsA/TPS1 and OtsB/TPP2): Insufficient levels of Trehalose-6-Phosphate (B3052756) Synthase (TPS) and Trehalose-6-Phosphate Phosphatase (TPP) are being produced by the host organism.- Optimize Inducer Concentration: If using an inducible promoter (e.g., IPTG for the lac promoter), perform a concentration gradient (e.g., 0.1 mM to 1.0 mM) to find the optimal inducer concentration for your specific construct and cell density.[2][3] - Vary Induction Time and Temperature: Induce expression at different cell densities (OD600 of 0.4-0.8) and experiment with post-induction temperatures (e.g., 18-25°C overnight) to improve protein folding and activity.[4][5]
3. Metabolism of 14C-Glucose into Other Pathways: The radiolabeled glucose is being consumed by the cell's primary metabolic pathways instead of being channeled into trehalose synthesis.- Use Mutant Strains: Employ genetically modified strains that have key metabolic enzymes knocked out. For example, a Saccharomyces cerevisiae strain with a deleted phosphoglucoisomerase (pgi) gene cannot metabolize glucose and will instead convert it to trehalose. Similarly, E. coli mutants deficient in glucose metabolism can be used.
4. Presence of Trehalose Synthesis Inhibitors: The enzymatic activity of TPS or TPP is being inhibited.- Check for Contaminants: Ensure that the reaction buffer and media are free from known inhibitors. - Substrate Inhibition: While less common for the native substrates, ensure that high concentrations of glucose or its analogs are not causing substrate inhibition.
Presence of Unexpected Radiolabeled Impurities 1. Incomplete Enzymatic Conversion: The reaction has not gone to completion, leaving radiolabeled intermediates like 14C-glucose-6-phosphate or 14C-trehalose-6-phosphate.- Optimize Reaction Time: Perform a time-course experiment to determine the optimal incubation time for complete conversion. - Ensure Enzyme Activity: Verify the activity of your enzyme preparations. Consider potential degradation or improper folding.
2. Side Reactions or Degradation: The 14C-glucose or the final 14C-trehalose product is degrading or participating in side reactions.- Control Reaction pH and Temperature: Maintain optimal pH and temperature for the enzymes to minimize side reactions. - Purify Promptly: Purify the 14C-trehalose from the reaction mixture as soon as the reaction is complete to prevent degradation.
3. Contamination from Host Cell Metabolism: The host cells may produce other radiolabeled metabolites from the 14C-glucose.- Improve Purification Protocol: Use a high-resolution purification method like HPLC with a suitable column (e.g., an amino-propyl column) to separate trehalose from other sugars and metabolites.
Difficulty in Purifying 14C-Trehalose 1. Co-elution of Contaminants: Other radiolabeled or unlabeled compounds are co-eluting with 14C-trehalose during chromatography.- Optimize Chromatography Method: Adjust the mobile phase composition, gradient, and flow rate. Consider using a different type of chromatography column (e.g., ion-exchange to remove phosphorylated intermediates). - Pre-purification Steps: Incorporate pre-purification steps like solid-phase extraction (SPE) to remove major contaminants before the final chromatography step.
2. Low Recovery from Purification: A significant amount of the product is lost during the purification process.- Minimize Transfer Steps: Each transfer of the sample can lead to loss. Streamline the purification workflow where possible. - Check for Non-specific Binding: Ensure that the 14C-trehalose is not irreversibly binding to your chromatography column or other purification materials.
3. Appearance of Unexpected Peaks in HPLC: The chromatogram shows unexpected peaks, complicating the identification and collection of the 14C-trehalose peak.- Analyze Blank Runs: Inject a blank (solvent without sample) to check for contaminants from the HPLC system or solvent. - Use a Diode Array Detector: A UV detector can provide spectral information about the peaks, which can help in their identification.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic pathway for trehalose synthesis?

A1: The most common and well-characterized pathway for trehalose biosynthesis is a two-step enzymatic process. First, trehalose-6-phosphate synthase (TPS or OtsA in E. coli) catalyzes the formation of trehalose-6-phosphate (T6P) from glucose-6-phosphate and UDP-glucose. Subsequently, trehalose-6-phosphate phosphatase (TPP or OtsB in E. coli) dephosphorylates T6P to yield trehalose.

Q2: Which host organism, E. coli or S. cerevisiae, is better for producing 14C-trehalose?

A2: Both E. coli and S. cerevisiae have been successfully used for 14C-trehalose synthesis. The choice often depends on the available strains and expression systems. An improved method using an E. coli strain with deletions in trehalase genes and overexpressing the otsA and otsB genes from a plasmid has been reported to achieve yields of approximately 80%. A method using a S. cerevisiae strain with a deletion in the phosphoglucoisomerase gene has reported yields around 35%.

Q3: How can I increase the intracellular accumulation of trehalose in my microbial culture?

A3: Inducing environmental stress can significantly increase trehalose accumulation. For E. coli, high osmolarity (e.g., by adding NaCl to the medium) is a potent inducer of the trehalose synthesis pathway. Temperature stress, such as a cold shock, has also been shown to increase trehalose levels in E. coli.

Q4: What are the critical parameters to control during the enzymatic reaction?

A4: The key parameters to control are temperature, pH, and substrate concentration. The optimal temperature for trehalose synthesis can vary depending on the source of the enzymes, with some studies showing higher yields at lower temperatures (e.g., 5°C) due to reduced byproduct formation. The pH should be maintained within the optimal range for both TPS and TPP activity.

Q5: What is a reliable method for the purification of 14C-trehalose?

A5: A common and effective method for purification is high-performance liquid chromatography (HPLC). An amino-propyl column with an acetonitrile/water mobile phase is often used for the separation of sugars. Thin-layer chromatography (TLC) can also be used for purification and to monitor the progress of the reaction.

Data Presentation

Table 1: Comparison of 14C-Trehalose Synthesis Methods

MethodHost OrganismKey FeaturesReported YieldReference(s)
Method 1 Saccharomyces cerevisiaeDeletion of the phosphoglucoisomerase (pgi) gene.~35%
Method 2 Escherichia coliMutant strain unable to metabolize glucose, synthesis induced by high osmolarity.>50%
Method 3 Escherichia coliPlasmid-based overexpression of otsA and otsB genes, with deletions in trehalase genes (treA, treF).~80%

Table 2: Influence of Temperature on Trehalose Synthesis Yield (Enzymatic)

Enzyme SourceTemperatureYieldByproduct FormationReference(s)
Metagenomic Trehalose Synthase (TreM)45°C~63% (in 3h)~5% glucose
Metagenomic Trehalose Synthase (TreM)30°C~57% (in 1h)Minimal
Metagenomic Trehalose Synthase (TreM)5°C~74% (in 12h)~4% glucose

Experimental Protocols

Protocol 1: 14C-Trehalose Synthesis using Engineered E. coli

This protocol is based on the improved method described by Horlacher et al.

  • Strain and Plasmid: Use an E. coli strain with a pgi mutation and deletions in treA and treF genes. Transform this strain with a plasmid carrying the otsA and otsB genes under an inducible promoter (e.g., pTac).

  • Culture Growth: Grow the transformed E. coli in a minimal medium at 37°C with appropriate antibiotic selection until the culture reaches the mid-exponential phase (OD600 ≈ 0.6-0.8).

  • Induction: Induce the expression of otsA and otsB by adding an optimized concentration of IPTG (e.g., 0.5 mM).

  • Radiolabeling: After a short induction period (e.g., 30 minutes), add 14C-labeled glucose to the culture.

  • Incubation: Continue to incubate the culture under aerobic conditions for several hours to allow for the conversion of 14C-glucose to 14C-trehalose.

  • Extraction: Harvest the cells by centrifugation. Extract the intracellular trehalose by resuspending the cell pellet in 70% ethanol (B145695) and incubating at an elevated temperature (e.g., 65°C).

  • Purification: Remove cell debris by centrifugation. The supernatant containing the 14C-trehalose can then be purified by chromatographic techniques such as HPLC.

Visualizations

Trehalose_Synthesis_Pathway UDP_G UDP-Glucose TPS Trehalose-6-Phosphate Synthase (TPS/OtsA) UDP_G->TPS G6P Glucose-6-Phosphate G6P->TPS T6P Trehalose-6-Phosphate TPP Trehalose-6-Phosphate Phosphatase (TPP/OtsB) T6P->TPP Trehalose Trehalose Pi Pi TPS->T6P TPP->Trehalose TPP->Pi Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Culture 1. Culture Growth of Engineered Microorganism Induction 2. Induction of Trehalose Synthesis Enzymes Culture->Induction Radiolabeling 3. Addition of 14C-Glucose Induction->Radiolabeling Incubation 4. Conversion to 14C-Trehalose Radiolabeling->Incubation Extraction 5. Extraction of Intracellular Metabolites Incubation->Extraction Chromatography 6. Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Analysis 7. Purity and Yield Analysis Chromatography->Analysis Troubleshooting_Logic Start Low Yield of 14C-Trehalose Check_Expression Verify Enzyme Expression (e.g., SDS-PAGE, Western Blot) Start->Check_Expression Check_Metabolism Is 14C-Glucose Being Metabolized Elsewhere? Start->Check_Metabolism Check_Conditions Verify Reaction Conditions (pH, Temperature) Start->Check_Conditions Check_Purification Assess Purification Efficiency Start->Check_Purification Optimize_Induction Optimize Inducer Concentration, Time, and Temperature Check_Expression->Optimize_Induction Low Expression Use_Mutant_Strain Use Mutant Strain (e.g., pgi knockout) Check_Metabolism->Use_Mutant_Strain Yes Optimize_Conditions Optimize pH and Temperature Check_Conditions->Optimize_Conditions Suboptimal Optimize_Purification Optimize Chromatography Method Check_Purification->Optimize_Purification Low Recovery

References

Technical Support Center: Overcoming Trehalose C14 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "Trehalose C14" in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound"?

A1: "this compound" is a modified form of trehalose (B1683222), a naturally occurring disaccharide. It is an ester of trehalose, specifically α-D-Glucopyranosyl-α-D-glucopyranoside monomyristate[1]. The "C14" refers to the 14-carbon chain of myristic acid attached to the trehalose molecule. This modification makes the molecule significantly more hydrophobic (less water-soluble) than unmodified trehalose. It is important to distinguish this from [14C]trehalose, which is trehalose containing the radioactive isotope Carbon-14 for use as a radiotracer in metabolic studies[2][3].

Q2: Why am I having trouble dissolving this compound in water?

A2: Standard trehalose is readily soluble in water[4][5]. However, the addition of the 14-carbon lipid chain in this compound makes it an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) sugar component and a water-fearing (hydrophobic) lipid tail. This structure drastically reduces its solubility in aqueous solutions. Such molecules tend to form micelles in water rather than a true solution, especially above a certain concentration known as the critical micelle concentration (CMC).

Q3: What are the recommended solvents for this compound?

A3: Due to its hydrophobic nature, this compound is more soluble in organic solvents. Methanol (B129727) is a recommended solvent. Depending on the experimental requirements, other polar organic solvents or co-solvent systems (a mixture of water and an organic solvent) may be effective. It is crucial to prepare a stock solution in an appropriate organic solvent first, which can then be diluted into your aqueous experimental medium.

Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?

A4: To incorporate this compound into an aqueous buffer, it is best to first dissolve it in a minimal amount of a water-miscible organic solvent like methanol, ethanol, or DMSO to create a concentrated stock solution. This stock solution can then be added to the aqueous buffer while vortexing to ensure rapid and even dispersion, which can help in forming a stable suspension or solution of micelles. The final concentration of the organic solvent in your experiment should be kept to a minimum to avoid affecting the biological system.

Q5: What is the critical micelle concentration (CMC) of this compound?

A5: The critical micelle concentration (CMC) for this compound is approximately 0.012 mM. Above this concentration, the molecules will self-assemble into micelles. Understanding the CMC is important as the monomeric and micellar forms can have different biological activities.

Troubleshooting Guide

Issue: Precipitate forms when adding this compound stock solution to aqueous buffer.
Potential Cause Troubleshooting Step
Poor initial dissolution Ensure this compound is fully dissolved in the organic stock solvent before adding it to the aqueous buffer. Gentle warming may aid dissolution in the organic solvent.
High final concentration The final concentration in the aqueous buffer may be too high, exceeding its solubility limit. Try lowering the final concentration.
Inadequate mixing Add the organic stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Buffer composition High salt concentrations in the aqueous buffer can decrease the solubility of amphiphilic molecules. Consider preparing the final solution in a lower ionic strength buffer if the experiment allows.
Temperature effects The solubility of some lipids can be temperature-dependent. Try preparing the solution at a slightly elevated temperature (if compatible with your experiment) and then allowing it to cool to the working temperature.

Quantitative Data Summary

The solubility of trehalose is significantly altered by the addition of a C14 acyl chain. The following table summarizes the known solubility properties.

Compound Solvent Solubility Reference
TrehaloseWater68.9 g / 100 g at 20°C
TrehaloseEthanol (95%)Very slightly soluble
This compoundMethyl AlcoholSoluble
This compoundAqueous solutionForms micelles (CMC ~0.012 mM)

Experimental Protocols

Protocol: Preparation of a this compound Working Solution

This protocol outlines a general method for preparing a working solution of this compound for use in biological experiments.

Materials:

  • This compound powder

  • Methanol (or other suitable organic solvent like DMSO or ethanol)

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile vial.

    • Add the appropriate volume of methanol to achieve a high concentration stock solution (e.g., 10-20 mM). Ensure the final volume of methanol will be a small fraction of your final working solution volume (ideally <1%).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid overheating.

  • Prepare the Working Solution:

    • Aliquot the required volume of your target aqueous buffer into a sterile tube.

    • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise.

    • Continue vortexing for at least 30 seconds after adding the stock solution to ensure thorough mixing and the formation of a stable dispersion.

  • Final Check:

    • Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, you may need to lower the final concentration or adjust the protocol.

Visualizations

Troubleshooting Workflow for this compound Solubility

G start Start: Need to dissolve This compound solvent_choice Choose initial solvent start->solvent_choice stock_prep Prepare concentrated stock solution solvent_choice->stock_prep e.g., Methanol dissolved_check Is it fully dissolved? stock_prep->dissolved_check add_to_aqueous Add stock to aqueous buffer with vortexing dissolved_check->add_to_aqueous Yes change_solvent Try alternative organic solvent (e.g., DMSO) dissolved_check->change_solvent No precipitate_check Precipitate formed? add_to_aqueous->precipitate_check success Success: Stable working solution precipitate_check->success No troubleshoot Troubleshoot precipitate_check->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc lower_conc->add_to_aqueous change_solvent->stock_prep

Caption: A flowchart for troubleshooting this compound solubility issues.

Signaling Pathway Context: Application of Trehalose Analogs

Trehalose analogs are often used to study and manipulate pathways at the mycobacterial cell envelope.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound Ag85 Antigen 85 Complex This compound->Ag85 LpqY_SugABC LpqY-SugABC Transporter This compound->LpqY_SugABC Import TDM TDM Ag85->TDM Mycolic Acid Transfer TMM_ext TMM TMM_ext->Ag85 Trehalose_in Trehalose Analog LpqY_SugABC->Trehalose_in TMM_in TMM Biosynthesis Trehalose_in->TMM_in

Caption: Trehalose analog processing pathways in mycobacteria.

References

Technical Support Center: Refinement of "Trehalose C14" Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "Trehalose C14". Given the ambiguity of the term, this guide addresses protocols for both 14C-radiolabeled trehalose (B1683222) and trehalose monomyristate (a trehalose molecule esterified with a 14-carbon fatty acid).

Frequently Asked Questions (FAQs)

Q1: What does "this compound" typically refer to in experimental contexts?

A1: "this compound" can be ambiguous. It is crucial to verify the intended molecule based on your research context:

  • [¹⁴C]Trehalose: This refers to trehalose where one or more carbon atoms have been replaced with the carbon-14 (B1195169) radioisotope. This form is used in tracer studies to monitor metabolic pathways.

  • Trehalose 6-Myristate: This is a non-radioactive trehalose derivative where a myristic acid (a 14-carbon fatty acid) is attached. It is a non-ionic surfactant used in various biochemical applications.[1]

Q2: What are the primary challenges in purifying radiolabeled compounds like [¹⁴C]Trehalose?

A2: The main challenge is radiolysis, the self-decomposition of a compound due to its own radiation.[2] This process can lead to the formation of radiochemical impurities over time, lowering the purity of the sample. Factors like specific activity, storage temperature, and the presence of oxygen can affect the rate of radiolysis.[3]

Q3: What storage conditions are recommended for [¹⁴C]Trehalose to maintain its purity?

A3: To minimize degradation from radiolysis, [¹⁴C]-labeled compounds should be stored at low temperatures (typically -20°C or below), protected from light, and potentially under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3][4]

Q4: Which chromatographic techniques are most effective for purifying this compound?

A4: The choice of technique depends on the specific "this compound" molecule:

  • For [¹⁴C]Trehalose: Aqueous-based chromatography systems are suitable. Techniques like ion-exchange chromatography can be effective for separating the radiolabeled product from precursors and byproducts.

  • For Trehalose 6-Myristate: As a more lipophilic molecule, normal-phase or reversed-phase chromatography is recommended. Flash column chromatography using a silica (B1680970) gel stationary phase is a common purification method.

Troubleshooting Guides

Issue 1: Low Radiochemical Purity of [¹⁴C]Trehalose Detected by TLC
Possible Cause Troubleshooting Steps
Radiolysis 1. Re-purify the sample using column chromatography or preparative TLC. 2. Aliquot the sample into smaller quantities to minimize freeze-thaw cycles. 3. Consider adding a radical scavenger like ethanol (B145695) or ascorbic acid to the storage solution.
Chemical Degradation 1. Ensure all solvents used are of high purity and free of peroxides. 2. Store the compound under an inert atmosphere to prevent oxidation.
Inappropriate TLC Conditions 1. Optimize the TLC solvent system to achieve better separation of impurities. 2. Ensure the TLC chamber is properly saturated with the solvent vapor for consistent results.
Issue 2: Poor Separation or Recovery of Trehalose 6-Myristate during Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Solvent System 1. Perform small-scale TLC experiments with various solvent systems to determine the optimal mobile phase for separation. 2. For silica gel chromatography, a gradient elution from a non-polar to a more polar solvent may be necessary to separate mono- and di-esters from unreacted trehalose.
Compound Insolubility 1. Ensure the crude sample is fully dissolved in a minimal amount of the initial mobile phase before loading onto the column. 2. If solubility is an issue, consider adding a small amount of a stronger, compatible solvent to the sample solution.
High Back Pressure 1. Check for blockages in the column or system tubing. 2. Ensure that the sample and mobile phases have been filtered to remove any particulate matter.
Low Recovery 1. The compound may be irreversibly binding to the stationary phase. Consider using a different stationary phase (e.g., reversed-phase C18). 2. Increase the polarity of the elution solvent towards the end of the purification to ensure all product is eluted.

Experimental Protocols & Methodologies

Protocol 1: Purity Analysis of [¹⁴C]Trehalose by Thin-Layer Chromatography (TLC)
  • Preparation of TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Sample Application: Spot a small amount of the [¹⁴C]Trehalose solution onto the origin line of the TLC plate.

  • Mobile Phase: Prepare a developing chamber with a solvent system of n-butanol:pyridine:water in a ratio of 8:4:3 (v/v/v). Allow the chamber to saturate for at least 30 minutes.

  • Development: Place the TLC plate in the chamber and allow the solvent front to migrate to near the top of the plate.

  • Visualization and Analysis:

    • Remove the plate and let it dry completely.

    • Visualize the radioactive spots using autoradiography or a phosphorimager.

    • Alternatively, scrape sections of the silica gel into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter to determine the percentage of radioactivity in the main product spot versus impurity spots.

Protocol 2: Purification of Trehalose 6-Myristate by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

  • Sample Loading: Dissolve the crude reaction mixture containing Trehalose 6-Myristate in a minimal volume of the initial elution solvent (e.g., 9:1 v/v dichloromethane/methanol) and load it onto the top of the silica bed.

  • Elution: Begin elution with the initial solvent, gradually increasing the polarity by increasing the proportion of methanol. Collect fractions of a fixed volume.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product. A common visualization agent for trehalose esters on a TLC plate is a 5% sulfuric acid solution in methanol, followed by gentle heating.

  • Product Recovery: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Trehalose 6-Myristate.

Quantitative Data Summary

Technique Analyte Column/Stationary Phase Mobile Phase/Eluent Detection Key Performance Metrics Reference
HPTLC TrehaloseSilica Geln-butanol:pyridine:water (8:4:3)N-(1-naphthyl)-ethylenediamine dihydrochloride (B599025) sprayGood separation from other saccharides
HPLC Trehalose LipidsC18Water:Acetonitrile (80:20)UV (208 nm)LOD: 3.2 µg/mL; LOQ: 9.2 µg/mL
UHPLC-HRMS Trehalose & T6PHILIC-ZAcetonitrile/Ammonium Formate GradientESI-Q-TOFLOD: 3.5 nM for T6P
Flash Chromatography Trehalose EstersSilica GelDichloromethane:Methanol Gradient (e.g., 9:1)TLC with charring>95% purity achievable

Visualizations

experimental_workflow_radiolabeled cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control synthesis [14C]Trehalose Synthesis crude Crude Product synthesis->crude purification Ion-Exchange Chromatography crude->purification pure_product Purified [14C]Trehalose purification->pure_product analysis TLC with Autoradiography pure_product->analysis purity_check Radiochemical Purity >95%? analysis->purity_check final_product Final Product purity_check->final_product Yes repurify Re-purify purity_check->repurify No repurify->purification

Caption: Workflow for the purification and analysis of [¹⁴C]Trehalose.

logical_relationship_troubleshooting start Start Purification problem Low Purity or Recovery? start->problem cause1 Radiolysis/ Degradation problem->cause1 Yes cause2 Poor Chromatographic Separation problem->cause2 cause3 Sample Handling Error problem->cause3 end_node Achieve Desired Purity problem->end_node No solution1 Re-purify Sample Check Storage cause1->solution1 solution2 Optimize Mobile Phase & Gradient cause2->solution2 solution3 Review Protocol Ensure Cleanliness cause3->solution3 solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Quantifying ¹⁴C-Trehalose in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of ¹⁴C-Trehalose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why should I use ¹⁴C-labeled trehalose (B1683222) in my experiments?

A1: Using ¹⁴C-labeled trehalose allows for the sensitive and specific tracking of exogenously supplied trehalose. It enables researchers to distinguish between the trehalose they have introduced and the trehalose that may be endogenously produced by the biological system under investigation.[1] This is particularly crucial in metabolic studies to understand uptake, distribution, and downstream pathways.

Q2: What are the primary methods for quantifying ¹⁴C-trehalose in biological samples?

A2: The primary methods involve a separation step followed by quantification of the radioactivity. Common separation techniques include Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate ¹⁴C-trehalose from its metabolites and other cellular components. The amount of ¹⁴C-trehalose is then quantified using Liquid Scintillation Counting (LSC). For non-radioactive trehalose quantification, methods like enzymatic assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used and can be adapted for radiolabeled studies.[1][2]

Q3: Can I use a standard enzymatic assay kit for ¹⁴C-trehalose?

A3: While enzymatic assays can measure total trehalose, they cannot differentiate between labeled (¹⁴C) and unlabeled trehalose.[1] Therefore, if you need to specifically quantify the exogenously added ¹⁴C-trehalose, a method that detects radioactivity, such as LSC, is necessary.

Q4: How can I separate ¹⁴C-trehalose from its potential metabolite, ¹⁴C-glucose?

A4: Thin-Layer Chromatography (TLC) is an effective method for separating ¹⁴C-trehalose from ¹⁴C-glucose. A common solvent system for this separation is butanol:ethanol:water (5:3:2). After separation, the spots corresponding to trehalose and glucose can be visualized by autoradiography or a phosphorimager and then scraped for quantification by LSC.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of ¹⁴C-trehalose.

Guide 1: Low or No Detectable ¹⁴C Counts in Cellular Extracts
Potential Cause Troubleshooting Steps
Inefficient Cell Lysis and Extraction 1. Optimize Extraction Solvent: For polar molecules like trehalose, solvents such as 80% methanol (B129727) or a methanol-chloroform-water mixture are effective. Perchloric acid (PCA) extraction can also be used for water-soluble metabolites.[3] 2. Ensure Complete Cell Disruption: For adherent cells, use a cell scraper to ensure all cells are collected. Incorporate freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) to aid in cell lysis. 3. Increase Extraction Efficiency: Sonication can be used in combination with solvent extraction to improve the release of intracellular metabolites.
Degradation of ¹⁴C-Trehalose 1. Work Quickly and on Ice: Minimize the time between cell harvesting and extraction to reduce enzymatic degradation of trehalose. Perform all extraction steps on ice. 2. Heat Inactivation: After initial extraction, heating the sample (e.g., 100°C for 3 minutes) can denature enzymes like trehalase that would degrade trehalose.
Insufficient Uptake by Cells 1. Optimize Incubation Time: The uptake of trehalose can be time-dependent. Perform a time-course experiment to determine the optimal incubation period for your cell type. 2. Check Cell Viability: Ensure that the cells are healthy and metabolically active during the incubation with ¹⁴C-trehalose.
Losses During Sample Preparation 1. Minimize Transfer Steps: Each transfer of the sample can result in loss of material. Plan your workflow to minimize the number of tube-to-tube transfers. 2. Rinse Thoroughly: When transferring extracts, rinse the original tube with a small amount of the extraction solvent to recover any residual sample.
Guide 2: High Background or Inconsistent Readings in Liquid Scintillation Counting (LSC)
Potential Cause Troubleshooting Steps
Quenching 1. Sample Clarity: Ensure your sample is clear and colorless. Colored samples or precipitates can absorb the light emitted from the scintillant, reducing the detected counts. If your sample is colored, consider a decolorization step (e.g., with hydrogen peroxide) or use a sample oxidizer. 2. Choice of Scintillation Cocktail: Use a scintillation cocktail that is compatible with your sample's solvent and composition. For aqueous samples, cocktails like Ultima Gold are recommended. 3. Quench Correction: Utilize the quench correction features of your LSC. This is often done using an external standard (e.g., t-SIE/SIS) to create a quench curve.
Chemiluminescence 1. Let Samples Sit: Chemiluminescence is a chemical reaction in the vial that produces light, leading to falsely high counts. This often decays over time. Let your samples sit in the dark at room temperature for a few hours before counting. 2. Use Anti-static Vials: Static electricity on the outside of plastic vials can also cause spurious counts. Wiping vials with an anti-static cloth can help.
Contamination 1. Cleanliness: Ensure all labware is thoroughly cleaned to avoid cross-contamination between samples with different levels of radioactivity. 2. Background Vials: Always include background vials containing the scintillation cocktail and your sample matrix without any ¹⁴C-trehalose to determine the background radiation level.

Experimental Protocols

Protocol 1: Extraction of ¹⁴C-Trehalose from Adherent Mammalian Cells

This protocol is a synthesized method based on common metabolite extraction techniques.

  • Cell Culture and Labeling:

    • Culture adherent mammalian cells to ~80% confluency in a 6-well plate.

    • Incubate the cells with medium containing ¹⁴C-trehalose at the desired concentration and for the optimized duration.

  • Cell Washing and Quenching:

    • Aspirate the radioactive medium.

    • Quickly wash the cells once with 5-7 mL of ice-cold saline solution (0.9% NaCl) to remove extracellular ¹⁴C-trehalose. Aspirate the saline completely.

    • Place the plate on dry ice and add 500 µL of ice-cold 80% methanol.

  • Cell Lysis and Collection:

    • Incubate the plate at -20°C for 5 minutes.

    • On dry ice, use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Extraction:

    • Perform three freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Vortex the sample for 1 minute and then centrifuge at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant containing the soluble ¹⁴C-trehalose to a new tube. This is your cellular extract.

Protocol 2: Separation of ¹⁴C-Trehalose and ¹⁴C-Glucose by TLC
  • TLC Plate Preparation:

    • Use a silica (B1680970) gel TLC plate. Draw a faint pencil line about 1 cm from the bottom to mark the origin.

  • Sample Spotting:

    • Spot a small volume (e.g., 5-10 µL) of your cellular extract onto the origin.

    • Also spot standards of ¹⁴C-trehalose and ¹⁴C-glucose in separate lanes.

  • Development:

    • Place the TLC plate in a developing chamber containing a solvent system of butanol:ethanol:water (5:3:2) .

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization and Quantification:

    • Remove the plate from the chamber and let it air dry completely.

    • Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive spots.

    • Identify the spots corresponding to trehalose and glucose based on the standards.

    • Scrape the silica from the identified spots into separate scintillation vials.

    • Add scintillation cocktail to each vial and quantify the radioactivity using an LSC.

Quantitative Data Summary

The following table summarizes the performance of different methods for general trehalose quantification. While specific data for ¹⁴C-trehalose recovery is limited in the literature, the principles of these methods apply. LC-MS/MS is generally the most sensitive and specific method.

Quantification Method Limit of Detection (LOD) Limit of Quantification (LOQ) Dynamic Range Notes for ¹⁴C-Trehalose
Enzymatic Assay ~1 µM~4 µM4-80 µ g/assay Cannot distinguish between labeled and unlabeled trehalose. High background can be an issue.
HPLC-RID ~10 µM~20 µM1-100 mMCan separate trehalose from other sugars, but may have co-elution issues with complex samples.
LC-MS/MS ~22 nM~28 nM3-100 µMHighly sensitive and specific. Can distinguish between trehalose and its isotopologues if a labeled internal standard is used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Culture Adherent Mammalian Cells labeling Incubate with ¹⁴C-Trehalose start->labeling wash Wash with Ice-Cold Saline labeling->wash quench Quench Metabolism (e.g., Cold Methanol) wash->quench lysis Cell Lysis (Freeze-Thaw, Scrape) quench->lysis extract Centrifuge to Pellet Debris lysis->extract supernatant Collect Supernatant (Cellular Extract) extract->supernatant tlc TLC Separation (Butanol:Ethanol:Water) supernatant->tlc Apply Extract to TLC Plate scrape Scrape ¹⁴C-Trehalose Spot tlc->scrape lsc Liquid Scintillation Counting (LSC) scrape->lsc quantify Quantify Radioactivity (DPM/CPM) lsc->quantify

Caption: Experimental workflow for quantifying ¹⁴C-Trehalose in mammalian cells.

troubleshooting_lsc cluster_causes Potential Causes cluster_solutions Solutions issue Inaccurate LSC Results (High Background / Low Counts) quench Quenching issue->quench chem Chemiluminescence issue->chem contam Contamination issue->contam sol_quench Use Quench Correction Ensure Clear Sample Choose Correct Cocktail quench->sol_quench sol_chem Dark-Adapt Samples Use Anti-Static Vials chem->sol_chem sol_contam Use Clean Labware Run Background Controls contam->sol_contam

Caption: Troubleshooting logic for common Liquid Scintillation Counting issues.

trehalose_metabolism tre_c14 Extracellular ¹⁴C-Trehalose tre_intra Intracellular ¹⁴C-Trehalose tre_c14->tre_intra Uptake glc_c14 ¹⁴C-Glucose tre_intra->glc_c14 Trehalase glycolysis ¹⁴C-Glycolytic Intermediates glc_c14->glycolysis tca ¹⁴C-TCA Cycle Intermediates glycolysis->tca other Other ¹⁴C-Biomolecules (e.g., Glycogen, Amino Acids) glycolysis->other

Caption: Simplified metabolic fate of ¹⁴C-Trehalose after cellular uptake.

References

Validation & Comparative

A Comparative Guide to Radiolabeled Sugars for Metabolic Tracing: Trehalose-C14 vs. Other Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic tracing using radiolabeled sugars is a cornerstone technique for elucidating cellular metabolism, tracking disease progression, and evaluating the efficacy of novel therapeutics. While [14C]-glucose has traditionally been the tracer of choice for many applications, the unique biological roles of other sugars, such as trehalose (B1683222), have led to the development and application of alternative radiotracers like [14C]-trehalose. This guide provides an objective comparison of [14C]-trehalose with other commonly used radiolabeled sugars, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their specific research questions.

Introduction to Radiolabeled Sugar Tracers

Radiolabeled sugars, particularly those incorporating the carbon-14 (B1195169) (14C) isotope, are invaluable tools in metabolic research. The beta decay of 14C allows for sensitive detection and quantification of the tracer and its metabolic products. This enables researchers to map metabolic pathways, measure flux through these pathways, and understand how metabolism is altered in different physiological and pathological states.

[14C]-Trehalose: A disaccharide of glucose, trehalose is not synthesized by mammals but is a key metabolite in many bacteria, fungi, insects, and plants, where it serves as an energy source and a protectant against environmental stress.[1] This differential metabolism makes [14C]-trehalose a particularly interesting tracer for studying host-pathogen interactions and for targeting metabolic pathways unique to pathogenic organisms.[2]

[14C]-Glucose: As the primary fuel source for most mammalian cells, [14C]-glucose is the most widely used radiotracer for studying central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

[14C]-Fructose: Another common dietary monosaccharide, fructose (B13574) has distinct metabolic entry points and pathways compared to glucose, making [14C]-fructose a valuable tool for investigating fructose metabolism and its role in metabolic diseases.

Comparative Performance: [14C]-Trehalose vs. Other Radiolabeled Sugars

The choice of a radiolabeled sugar for metabolic tracing depends heavily on the biological system and the specific metabolic pathways under investigation.

Specificity in Targeting Microbial Metabolism

A key advantage of [14C]-trehalose lies in its specificity for microbial metabolism. Since mammals do not synthesize trehalose, its metabolic pathways are largely absent in host cells.[3] This makes [14C]-trehalose an excellent tool for selectively probing the metabolic activity of pathogens, such as Mycobacterium tuberculosis (Mtb), within a host system.[2][4]

Feature[14C]-Trehalose[14C]-Glucose[14C]-Fructose
Primary Application Tracing microbial metabolism, host-pathogen interactionsGeneral central carbon metabolism in mammalian cellsFructose metabolism, alternative glycolysis entry points
Uptake in Mammalian Cells Generally low to negligible direct uptakeHigh, via GLUT transportersHigh, primarily via GLUT5 transporters
Uptake in Bacteria (e.g., Mtb) High, via specific trehalose transportersUtilized, but may be less preferred than trehalose in some speciesVaries by species
Metabolic Fate in Mammals Primarily hydrolyzed to glucose in the gut if ingested orally; limited systemic metabolism.Enters glycolysis, pentose phosphate pathway, TCA cycleConverted to fructose-1-phosphate, then enters glycolysis
Metabolic Fate in Bacteria (e.g., Mtb) Incorporated into key cell wall components (e.g., trehalose dimycolate) and used as an energy source.Enters central carbon metabolismVaries by species

Table 1: Comparative Overview of Radiolabeled Sugars for Metabolic Tracing

Metabolic Fate and Pathway Analysis

The distinct metabolic fates of these sugars provide opportunities to probe different aspects of cellular metabolism.

  • [14C]-Trehalose in Mycobacteria: In Mtb, imported [14C]-trehalose is a substrate for the Antigen 85 complex, which incorporates it into the mycobacterial cell wall as trehalose monomycolate (TMM) and trehalose dimycolate (TDM). This provides a direct measure of cell wall biosynthesis, a critical process for mycobacterial viability and virulence.

  • [14C]-Glucose in Cancer Metabolism: In cancer cells, the "Warburg effect" describes the increased reliance on glycolysis even in the presence of oxygen. [14C]-glucose tracing can quantify this phenomenon by measuring the production of [14C]-lactate.

  • [14C]-Fructose in Liver Metabolism: The liver is the primary site of fructose metabolism. [14C]-fructose can be used to trace its conversion to intermediates that can fuel glycolysis, gluconeogenesis, and lipogenesis.

Experimental Protocols

General Protocol for 14C Metabolic Tracing in Cell Culture

This protocol provides a general framework for tracing the metabolism of 14C-labeled sugars in cultured cells. Specific parameters such as cell density, incubation time, and tracer concentration should be optimized for each experiment.

Materials:

  • Cultured cells (mammalian or bacterial)

  • Appropriate culture medium (e.g., DMEM for mammalian cells, 7H9 broth for Mtb)

  • [14C]-labeled sugar (e.g., [U-14C]-Trehalose, [U-14C]-Glucose)

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction solution (e.g., 80% methanol, -80°C)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency.

  • Tracer Addition: Remove the existing culture medium and replace it with fresh medium containing the [14C]-labeled sugar at the desired final concentration and specific activity.

  • Incubation: Incubate the cells for the desired period to allow for the uptake and metabolism of the tracer.

  • Metabolism Quenching and Metabolite Extraction:

    • Quickly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove extracellular tracer.

    • Add a pre-chilled metabolite extraction solution (e.g., -80°C 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Quantification of Radioactivity:

    • Transfer a known volume of the supernatant (containing the extracted metabolites) to a scintillation vial.

    • Add liquid scintillation cocktail to the vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the total protein content or cell number to account for variations in cell density.

    • Further analysis, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by radioactivity detection, can be performed to separate and identify specific radiolabeled metabolites.

Visualizing Metabolic Pathways and Workflows

Metabolic Fate of Trehalose and Glucose

The following diagrams illustrate the distinct primary metabolic pathways of trehalose in mycobacteria and glucose in mammalian cells.

Trehalose_Metabolism cluster_extracellular Extracellular cluster_cell Mycobacterial Cell Extracellular_14C_Trehalose [14C]-Trehalose Trehalose_Transporter Trehalose Transporter (e.g., LpqY-SugABC) Extracellular_14C_Trehalose->Trehalose_Transporter Uptake Intracellular_14C_Trehalose Intracellular [14C]-Trehalose Trehalose_Transporter->Intracellular_14C_Trehalose Ag85_Complex Antigen 85 Complex Intracellular_14C_Trehalose->Ag85_Complex Energy_Metabolism Energy Metabolism Intracellular_14C_Trehalose->Energy_Metabolism Hydrolysis to Glucose 14C_TMM [14C]-Trehalose Monomycolate (TMM) Ag85_Complex->14C_TMM 14C_TDM [14C]-Trehalose Dimycolate (TDM) 14C_TMM->14C_TDM Cell_Wall Cell Wall Component 14C_TDM->Cell_Wall

Caption: Metabolic fate of [14C]-Trehalose in Mycobacterium tuberculosis.

Glucose_Metabolism Extracellular_14C_Glucose [14C]-Glucose GLUT_Transporter GLUT Transporter Extracellular_14C_Glucose->GLUT_Transporter Uptake Intracellular_14C_Glucose Intracellular [14C]-Glucose GLUT_Transporter->Intracellular_14C_Glucose Glycolysis Glycolysis Intracellular_14C_Glucose->Glycolysis PPP Pentose Phosphate Pathway (PPP) Intracellular_14C_Glucose->PPP 14C_Pyruvate [14C]-Pyruvate Glycolysis->14C_Pyruvate TCA_Cycle TCA Cycle 14C_Pyruvate->TCA_Cycle Biosynthesis Biosynthesis (Nucleotides, Amino Acids, Lipids) TCA_Cycle->Biosynthesis PPP->Biosynthesis

Caption: Primary metabolic pathways of [14C]-Glucose in mammalian cells.

Experimental Workflow for Comparative Metabolic Tracing

The following diagram outlines a logical workflow for a comparative study using different radiolabeled sugars.

Experimental_Workflow cluster_setup Experimental Setup cluster_tracing Radiolabeling cluster_analysis Analysis Cell_Culture Prepare Cell Cultures (e.g., Mammalian cells or Bacteria) Add_14C_Trehalose Incubate with [14C]-Trehalose Cell_Culture->Add_14C_Trehalose Add_14C_Glucose Incubate with [14C]-Glucose Cell_Culture->Add_14C_Glucose Add_14C_Fructose Incubate with [14C]-Fructose Cell_Culture->Add_14C_Fructose Quench_Extract Quench Metabolism & Extract Metabolites Add_14C_Trehalose->Quench_Extract Add_14C_Glucose->Quench_Extract Add_14C_Fructose->Quench_Extract LSC Liquid Scintillation Counting (Total Uptake) Quench_Extract->LSC Chromatography Metabolite Separation (TLC/HPLC) Quench_Extract->Chromatography Data_Analysis Data Analysis & Comparison LSC->Data_Analysis Chromatography->Data_Analysis

Caption: Workflow for comparing the metabolic fate of different 14C-labeled sugars.

Conclusion and Future Directions

The selection of a radiolabeled sugar for metabolic tracing is a critical experimental design choice. While [14C]-glucose remains the workhorse for studying central carbon metabolism in mammalian systems, [14C]-trehalose offers a unique and powerful tool for the specific investigation of microbial metabolism, particularly in the context of infectious diseases. The lack of endogenous trehalose synthesis in mammals provides a clear window to probe pathogen-specific metabolic pathways.

Future research would benefit from direct comparative studies that quantify the uptake and metabolic flux of [14C]-trehalose versus other [14C]-sugars in co-culture systems of host and pathogenic cells. Such studies would provide invaluable quantitative data to further refine our understanding of the metabolic interplay in infectious diseases and aid in the development of novel anti-infective strategies that target pathogen-specific metabolism. Additionally, the development of trehalose analogs that are resistant to degradation by mammalian trehalases could enhance the bioavailability and efficacy of trehalose-based therapeutic and diagnostic agents.

References

Trehalose vs. ¹⁴C-Labeled Trehalose: A Comparative Guide for Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trehalose (B1683222), a naturally occurring non-reducing disaccharide, has garnered significant attention in biomedical research for its roles as a protein stabilizer and an inducer of autophagy, a cellular process critical for clearing aggregated proteins and damaged organelles. For researchers studying its uptake, metabolism, and mechanism of action, both unlabeled trehalose and its radiolabeled counterpart, ¹⁴C-trehalose, are indispensable tools. This guide provides an objective comparison of their applications in functional assays, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate molecule for their experimental needs. While unlabeled trehalose is predominantly used to study downstream cellular effects like autophagy, ¹⁴C-trehalose is the gold standard for tracing the molecule's metabolic fate.

Part 1: ¹⁴C-Trehalose for Tracking Uptake and Metabolism

Radiolabeled ¹⁴C-trehalose serves as a powerful tracer to elucidate the pathways of trehalose uptake and its subsequent incorporation into cellular components, particularly in microorganisms like Mycobacterium tuberculosis (Mtb). The fundamental premise of using ¹⁴C-trehalose is that the isotopic label does not significantly alter its biological activity, allowing it to function as a direct proxy for the unlabeled molecule in metabolic pathways.

Experimental Data: ¹⁴C-Trehalose Incorporation in M. tuberculosis

Studies have demonstrated that Mtb takes up exogenous trehalose and incorporates it into essential cell envelope glycolipids, such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM).[1][2] The Ag85 complex of enzymes, crucial for mycobacterial cell wall synthesis, catalyzes the transfer of mycolic acids to trehalose.[2][3] Using ¹⁴C-trehalose allows for the direct visualization and quantification of this process.

Experimental Condition Observation Implication Reference
M. tuberculosis culture incubated with ¹⁴C-trehalose for 24hStrong radioactive bands co-migrating with TMM and TDM standards on a TLC plate.Exogenous trehalose is taken up by Mtb and incorporated into major cell wall glycolipids.[1]
M. tuberculosis culture treated with Isoniazid (INH) prior to ¹⁴C-trehalose labelingBiosynthesis of ¹⁴C-labeled TMM and TDM is effectively blocked.Confirms that the observed radioactive bands are indeed TMM and TDM, as INH inhibits mycolic acid biosynthesis.
Mtb-infected macrophages incubated with ¹⁴C-trehalose¹⁴C-trehalose accumulates within the intracellular Mtb.Demonstrates that trehalose can be taken up by Mtb even within the host cell environment.
Experimental Protocol: Metabolic Labeling of M. tuberculosis with ¹⁴C-Trehalose

This protocol is adapted from studies investigating trehalose metabolism in M. tuberculosis.

  • Culture Preparation: M. tuberculosis is grown in an appropriate liquid medium (e.g., 7H9 broth supplemented with OADC) to mid-log phase.

  • Radiolabeling: ¹⁴C-trehalose is added to the bacterial culture at a final concentration typically in the low micromolar range.

  • Incubation: The culture is incubated for a defined period (e.g., 2 to 24 hours) at 37°C to allow for uptake and metabolism of the labeled sugar.

  • Lipid Extraction: Bacterial cells are harvested by centrifugation. The cell pellet is then subjected to a series of solvent extractions (e.g., using a chloroform:methanol mixture) to isolate total lipids.

  • Analysis by Thin-Layer Chromatography (TLC): The extracted lipids are concentrated and spotted onto a silica (B1680970) gel TLC plate. The plate is developed in a solvent system capable of separating polar and apolar lipids (e.g., chloroform:methanol:water).

  • Detection: The TLC plate is dried and exposed to an X-ray film or a phosphor screen for autoradiography. The radioactive spots corresponding to ¹⁴C-labeled TMM and TDM are identified by comparing their migration to known standards.

Visualization of ¹⁴C-Trehalose Metabolic Pathway

Trehalose_Metabolism cluster_extracellular Extracellular Space cluster_cell_wall Mycobacterial Cell Wall C14_Tre_ext ¹⁴C-Trehalose Ag85 Ag85 Complex C14_Tre_ext->Ag85 Uptake & Processing TMM ¹⁴C-TMM Ag85->TMM Mycolyl-transfer TDM ¹⁴C-TDM Ag85->TDM Mycolyl-transfer TMM->TDM Conversion

Caption: Metabolic fate of ¹⁴C-Trehalose in M. tuberculosis.

Part 2: Unlabeled Trehalose for Functional Assays (Autophagy Induction)

While ¹⁴C-trehalose is ideal for metabolic tracing, functional assays designed to measure downstream cellular responses, such as autophagy, typically utilize unlabeled trehalose. Trehalose is a well-documented inducer of autophagy, a process implicated in neuroprotection and the clearance of cellular aggregates. It is thought to enhance autophagy flux, promoting the formation and degradation of autophagosomes.

Experimental Data: Unlabeled Trehalose-Induced Autophagy

The induction of autophagy by trehalose is commonly assessed by monitoring the levels of key autophagy marker proteins, such as Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). The p62 protein is an autophagy receptor that is degraded in the autolysosome; therefore, a decrease in p62 levels often indicates enhanced autophagic flux.

Cell Type Treatment Key Findings Reference
Human Corneal Epithelial CellsHyperosmotic Stress + 1.0% TrehaloseIncreased turnover of LC3B-I to LC3B-II; Decreased p62/SQSTM1 protein levels.
C17.2 Neural Stem CellsHigh Glucose (Autophagy suppression) + 100 mM TrehaloseReversed high glucose-induced p62 accumulation; Increased number of GFP-LC3 puncta.
Motoneuron ModelsTrehaloseUpregulation of autophagy-related genes (e.g., Becn1, Sqstm1/p62, Map1lc3b).
Experimental Protocol: Western Blot for Autophagy Markers

This protocol outlines the general steps to assess autophagy induction by trehalose using Western blotting.

  • Cell Culture and Treatment: Cells are seeded in culture plates and allowed to adhere. They are then treated with a range of concentrations of unlabeled trehalose (e.g., 50-100 mM) for a specified time (e.g., 12-24 hours). Positive (e.g., rapamycin) and negative controls should be included.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against LC3 and p62. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: The band intensities are quantified using densitometry software. The ratio of LC3-II to LC3-I (or to the loading control) and the levels of p62 are calculated to assess autophagic flux.

Visualization of Trehalose-Induced Autophagy Pathway

Autophagy_Pathway *LMP: Lysosomal Membrane Permeabilization cluster_degradation Autophagic Degradation Trehalose Trehalose Lysosome Lysosome Trehalose->Lysosome Induces LMP* TFEB_cyto TFEB (Cytoplasm) Lysosome->TFEB_cyto Ca²⁺ release → Calcineurin activation Autolysosome Autolysosome Lysosome->Autolysosome Fusion TFEB_nuc TFEB (Nucleus) TFEB_cyto->TFEB_nuc Dephosphorylation & Nuclear Translocation Autophagy_Genes Autophagy & Lysosomal Genes TFEB_nuc->Autophagy_Genes Upregulates Transcription Autophagosome Autophagosome Autophagy_Genes->Autophagosome Promotes Formation Autophagosome->Autolysosome

Caption: Proposed pathway of trehalose-induced autophagy via TFEB activation.

Conclusion

The choice between ¹⁴C-trehalose and unlabeled trehalose is dictated by the experimental question. For studies focused on the direct tracking of uptake, transport, and metabolic conversion, ¹⁴C-trehalose is the superior tool, providing unambiguous evidence of the molecule's fate. The underlying assumption, supported by its effective use in metabolic studies, is that it is functionally equivalent to its unlabeled counterpart. For assessing downstream cellular and physiological consequences, such as the induction of autophagy or neuroprotection, unlabeled trehalose is the standard reagent. Its effects are typically measured by observing changes in protein markers, gene expression, and cellular phenotypes. A comprehensive understanding of trehalose's biology often necessitates the complementary use of both labeled and unlabeled forms.

References

Cross-Validation of Trehalose C14 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental results using radiolabeled Carbon-14 Trehalose (B1683222) ([14C]Trehalose) and its alternatives for studying biological systems, with a particular focus on Mycobacterium tuberculosis (Mtb). The data presented here is intended to assist researchers in selecting the appropriate tools for their studies and in cross-validating their experimental findings.

Data Presentation: Quantitative Comparison of Tracer Uptake

The following tables summarize the quantitative data from various studies, comparing the uptake and incorporation of [14C]Trehalose with other radiolabeled sugars and fluorescent trehalose analogs in Mtb.

Table 1: Comparison of Radiolabeled Tracers in M. tuberculosis

TracerTime PointIncorporation LevelKey FindingsReference
[14C]Trehalose 24 hoursSignificantStrong labeling of Trehalose Monomycolate (TMM) and to a lesser extent, Trehalose Dimycolate (TDM).[1][1]
[14C]Glucose 24 hoursSignificantly Less than [14C]TrehalosePoor substrate for the Antigen 85 (Ag85) complex, leading to lower incorporation into cell wall components.[1][1]
[14C]Acetate 24 hoursSignificantLabels fatty acids, with the strongest labeled band co-migrating with TMM, similar to [14C]Trehalose.[1]
[14C]Glycerol 2 and 24 hoursSignificantUsed as a comparative radioprobe for measuring uptake in pathogenic Mtb.

Table 2: Performance of Fluorescent Trehalose Analogs Compared to [14C]Trehalose

AnalogConcentration for LabelingLabeling TimeKey FeaturesReference
FITC-Trehalose 200 µM24 hoursAllows for fluorescent labeling and detection within infected macrophages; shows polar and membrane labeling.
DMN-Trehalose 75-100 µM1 hour (in vitro)Fluorogenic probe with >700-fold fluorescence increase upon incorporation into the mycomembrane; enables no-wash imaging.
CDG-Trehalose 2 µMNot specifiedFluorogenic probe activated by Mtb's β-lactamase (BlaC), enabling efficient labeling of phagocytosed Mtb at low concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments involving [14C]Trehalose and its fluorescent analogs.

Radiolabeling of M. tuberculosis with [14C]Trehalose and Analysis by Thin-Layer Chromatography (TLC)

Objective: To measure the uptake and incorporation of [14C]Trehalose into mycobacterial cell wall lipids.

Materials:

  • M. tuberculosis culture (e.g., H37Rv strain)

  • Middlebrook 7H9 medium supplemented with OADC

  • [14C]Trehalose

  • Isoniazid (INH) as a negative control (optional)

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

  • TLC plates

  • TLC developing solvent (e.g., n-butanol/pyridine/water or n-butanol/ethanol/water)

  • Phosphorimager system for visualization

Procedure:

  • Grow M. tuberculosis cultures to mid-log phase in 7H9 medium.

  • Add [14C]Trehalose to the culture to a final concentration of 1 µCi/mL.

  • For a negative control, treat a separate culture with Isoniazid (INH) to inhibit mycolic acid biosynthesis.

  • Incubate the cultures for 24 hours at 37°C with shaking.

  • Harvest the bacterial cells by centrifugation.

  • Extract the total lipids from the cell pellet using an appropriate solvent mixture (e.g., chloroform:methanol 2:1 v/v).

  • Spot the lipid extracts onto a TLC plate.

  • Develop the TLC plate using a suitable solvent system (e.g., n-butanol/pyridine/water in a 7:3:1 ratio).

  • Dry the TLC plate and visualize the radiolabeled lipids using a phosphorimager.

  • Identify the spots corresponding to TMM and TDM by comparing with standards.

Fluorescent Labeling of M. tuberculosis with DMN-Trehalose

Objective: To visualize M. tuberculosis using a fluorogenic trehalose analog.

Materials:

  • M. tuberculosis culture

  • Middlebrook 7H9 medium with supplements

  • DMN-Trehalose stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Grow M. tuberculosis cultures to an optical density at 600 nm (OD600) between 0.4 and 0.6.

  • Add DMN-Trehalose to the bacterial culture to a final concentration of 75 µM.

  • Incubate the culture at 37°C with shaking for 1 to 24 hours.

  • For microscopy, a wash step is not required as the unincorporated probe has minimal fluorescence.

  • Mount a small volume of the culture on a microscope slide.

  • Visualize the labeled bacteria using a fluorescence microscope with appropriate filter sets for the DMN fluorophore.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to trehalose metabolism and labeling in Mycobacterium tuberculosis.

Trehalose_Transport_Metabolism cluster_extracellular Extracellular Space cluster_cell_wall Mycomembrane cluster_cytoplasm Cytoplasm Exogenous Trehalose Exogenous Trehalose PPE51 PPE51 Exogenous Trehalose->PPE51 Transport LpqY_SugABC LpqY-SugABC Transporter PPE51->LpqY_SugABC Transport Ag85 Antigen 85 Complex TDM TDM Ag85->TDM Cytoplasmic Trehalose Cytoplasmic Trehalose Ag85->Cytoplasmic Trehalose Recycling TMM_ext TMM TMM_ext->Ag85 Mycolyl Transfer LpqY_SugABC->Cytoplasmic Trehalose Uptake Pks13_CmrA Pks13 & CmrA Cytoplasmic Trehalose->Pks13_CmrA Mycolate Conjugation TMM_int TMM Pks13_CmrA->TMM_int MmpL3 MmpL3 Transporter MmpL3->TMM_ext TMM_int->MmpL3 Secretion Radiolabeling_Workflow cluster_culture Bacterial Culture cluster_processing Sample Processing cluster_analysis Analysis start M. tuberculosis Culture (mid-log phase) incubation Incubate with [14C]Trehalose (24h) start->incubation harvest Harvest Cells (Centrifugation) incubation->harvest extraction Lipid Extraction (Chloroform/Methanol) harvest->extraction tlc Thin-Layer Chromatography (TLC) extraction->tlc visualization Visualization (Phosphorimager) tlc->visualization result TMM & TDM Identification visualization->result Fluorescent_Labeling_Mechanism Fluorescent-Trehalose\nAnalog Fluorescent-Trehalose Analog Ag85 Antigen 85 Complex Fluorescent-Trehalose\nAnalog->Ag85 Metabolic Processing Incorporation into\nMycomembrane Incorporation into Mycomembrane Ag85->Incorporation into\nMycomembrane Fluorescence\nDetection Fluorescence Detection Incorporation into\nMycomembrane->Fluorescence\nDetection

References

Validating the Specificity of "Trehalose C14" in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of trehalase activity is crucial for understanding various biological processes and for the development of novel therapeutics. This guide provides an objective comparison of "Trehalose C14"-based enzymatic assays with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for specific research needs.

The disaccharide trehalose (B1683222) plays a vital role in the metabolism of a wide range of organisms, from bacteria and fungi to insects and plants. The enzyme responsible for its breakdown, trehalase, is a key target for the development of insecticides and antifungal agents. Consequently, robust and specific assays are required to quantify trehalase activity accurately. This guide delves into the validation of "this compound" as a specific substrate for enzymatic assays and compares its performance with commonly used colorimetric and chromatographic techniques.

Comparison of Trehalase Assay Methodologies

The choice of a suitable assay for measuring trehalase activity depends on several factors, including the required sensitivity, throughput, sample matrix, and available equipment. Here, we compare three principal methods: the "this compound" radiometric assay, colorimetric enzymatic assays, and High-Performance Liquid Chromatography (HPLC)-based methods.

Parameter "this compound" Radiometric Assay Colorimetric Enzymatic Assay HPLC-Based Assay
Principle Measures the rate of formation of [14C]glucose from [14C]trehalose.Measures the glucose produced from trehalose hydrolysis via a coupled enzymatic reaction that results in a color change.Separates and quantifies trehalose and glucose based on their physicochemical properties.
Specificity High, dependent on the purity of the radiolabeled substrate and the specificity of the trehalase enzyme.High, as trehalase is highly specific for trehalose. Cross-reactivity with other sugars is minimal.[1]Very high, as it physically separates trehalose from other components in the sample.
Sensitivity Very high, capable of detecting low levels of enzyme activity. Radiometric assays are generally more sensitive than colorimetric methods.[2]Moderate. The limit of detection (LOD) is typically in the micromolar range.[3]High, especially when coupled with mass spectrometry (LC-MS/MS), which can achieve nanomolar sensitivity.[3]
Throughput Can be adapted for high-throughput screening, but requires specialized handling of radioactivity.Well-suited for high-throughput screening in microplate format.Lower throughput due to the serial nature of chromatographic runs.
Equipment Scintillation counter, chromatography equipment for separation (e.g., TLC, ion-exchange).Spectrophotometer or microplate reader.HPLC system with a suitable detector (e.g., Refractive Index, Mass Spectrometer).
Advantages High sensitivity, direct measurement of product formation, less interference from colored or UV-absorbing compounds in the sample.[2]Simple, rapid, cost-effective, and easily automated.High specificity and can simultaneously quantify multiple sugars.
Disadvantages Requires handling and disposal of radioactive materials, can be more complex to set up.Indirect measurement, potential for interference from substances that affect the coupled enzyme reactions.Requires expensive equipment, longer analysis time per sample.

Experimental Protocols

"this compound" Radiometric Assay

This protocol is based on the principle of measuring the amount of radiolabeled glucose produced from the enzymatic hydrolysis of [14C]trehalose.

Materials:

  • [U-14C]Trehalose (uniformly labeled)

  • Trehalase enzyme preparation (e.g., from porcine kidney or Saccharomyces cerevisiae)

  • Reaction buffer (e.g., 50 mM sodium acetate, pH 5.7)

  • Stopping solution (e.g., 0.1 M NaOH)

  • Thin-Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • Developing solvent for TLC (e.g., butanol:ethanol:water, 5:3:2 v/v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the trehalase enzyme preparation.

  • Initiate the reaction by adding a known concentration of [U-14C]Trehalose.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the stopping solution.

  • Spot a small aliquot of the reaction mixture onto a TLC plate alongside standards for [14C]trehalose and [14C]glucose.

  • Develop the TLC plate in the developing solvent to separate the unreacted [14C]trehalose from the [14C]glucose product.

  • Visualize the radioactive spots using a phosphorimager or by scraping the corresponding areas of the silica gel into scintillation vials.

  • Add scintillation cocktail to the vials and quantify the radioactivity of the [14C]glucose spot using a scintillation counter.

  • Calculate the enzyme activity based on the amount of [14C]glucose produced per unit time.

Colorimetric Enzymatic Assay

This widely used method relies on the quantification of glucose produced from trehalose hydrolysis using a coupled enzyme system.

Materials:

  • Trehalose

  • Trehalase enzyme preparation

  • Reaction buffer (e.g., 50 mM sodium acetate, pH 5.7)

  • Glucose oxidase/peroxidase (GOD/POD) reagent

  • Chromogenic substrate for peroxidase (e.g., o-dianisidine, ABTS)

  • Stopping solution (e.g., sulfuric acid)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the trehalase enzyme preparation.

  • Initiate the reaction by adding a known concentration of trehalose.

  • Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Stop the trehalase reaction (e.g., by heat inactivation or adding a stopping solution).

  • Add the GOD/POD reagent and the chromogenic substrate.

  • Incubate for a sufficient time to allow for color development.

  • Stop the color development reaction by adding a stopping solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm for o-dianisidine).

  • Determine the amount of glucose produced by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

  • Calculate the trehalase activity.

HPLC-Based Assay

This method offers high specificity by physically separating trehalose and glucose before quantification.

Materials:

  • Trehalose

  • Trehalase enzyme preparation

  • Reaction buffer (e.g., 50 mM sodium acetate, pH 5.7)

  • Stopping solution (e.g., perchloric acid)

  • HPLC system with a suitable column (e.g., an amino-based or ion-exchange column) and detector (e.g., Refractive Index Detector - RID).

  • Mobile phase (e.g., acetonitrile:water mixture)

Procedure:

  • Perform the enzymatic reaction as described in the colorimetric assay (steps 1-3).

  • Stop the reaction by adding a stopping solution that also precipitates proteins (e.g., ice-cold perchloric acid).

  • Centrifuge the mixture to pellet the precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a defined volume of the filtered supernatant onto the HPLC system.

  • Separate trehalose and glucose using an isocratic or gradient elution with the appropriate mobile phase.

  • Detect and quantify the peaks corresponding to trehalose and glucose using the detector.

  • Calculate the enzyme activity based on the decrease in the trehalose peak area or the increase in the glucose peak area over time, relative to a standard curve.

Mandatory Visualizations

Enzymatic_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_quantification Quantification cluster_result Result Trehalose_C14 This compound Trehalase Trehalase Trehalose_C14->Trehalase Substrate Glucose_C14 Glucose C14 Trehalase->Glucose_C14 Product TLC Thin-Layer Chromatography Scintillation_Counting Scintillation Counting TLC->Scintillation_Counting Reaction_Mixture Reaction Mixture Reaction_Mixture->TLC Enzyme_Activity Enzyme Activity Scintillation_Counting->Enzyme_Activity

Caption: Workflow of a "this compound" radiometric assay.

Specificity_Validation cluster_substrates Radiolabeled Substrates cluster_products Potential Products Trehalase Trehalase Enzyme Trehalose_C14 This compound Trehalase->Trehalose_C14 Sucrose_C14 Sucrose C14 Trehalase->Sucrose_C14 Maltose_C14 Maltose C14 Trehalase->Maltose_C14 Glucose_C14 Glucose C14 Trehalose_C14->Glucose_C14 Hydrolysis No_Reaction1 No Reaction Sucrose_C14->No_Reaction1 No Hydrolysis No_Reaction2 No Reaction Maltose_C14->No_Reaction2 No Hydrolysis

Caption: Validating trehalase specificity with various C14-labeled sugars.

Conclusion

Validating the specificity of "this compound" in enzymatic assays confirms its utility as a highly sensitive and direct method for measuring trehalase activity. The inherent specificity of the trehalase enzyme for its substrate, coupled with the high sensitivity of radiometric detection, makes this assay particularly valuable for studies requiring the detection of low enzyme activities or for use with complex biological samples where colorimetric or UV-absorbing compounds may interfere.

However, the choice of assay should be guided by the specific research question and available resources. For high-throughput screening applications where cost and ease of use are paramount, colorimetric assays remain a popular choice. When absolute specificity and the ability to quantify multiple sugars simultaneously are required, HPLC-based methods, particularly LC-MS/MS, offer unparalleled performance, albeit at a higher cost and lower throughput. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate tool for their investigations into the fascinating world of trehalose metabolism.

References

Trehalose C14 vs. Fluorescently Labeled Trehalose: A Comparative Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular processes, particularly in the context of Mycobacterium tuberculosis (Mtb), the choice of imaging probe is critical. Trehalose (B1683222), a key disaccharide in Mtb's cell wall, serves as an excellent target for metabolic labeling. This guide provides an objective comparison between two primary labeling strategies: radioactive Carbon-14 (¹⁴C) trehalose and fluorescently labeled trehalose, supported by experimental data and detailed methodologies.

This comparison will delve into the distinct advantages and limitations of each method, helping researchers select the optimal tool for their specific experimental needs, from quantitative metabolic studies to high-resolution live-cell imaging.

Quantitative Performance Comparison

The choice between radiolabeled and fluorescently labeled trehalose often hinges on the experimental question. ¹⁴C-trehalose offers unparalleled accuracy for quantification, while fluorescent probes provide superior spatial and temporal resolution in living cells.

FeatureTrehalose C14Fluorescently Labeled Trehalose
Primary Application Quantitative analysis of trehalose uptake, metabolism, and incorporation.Live-cell imaging, cellular localization studies, high-throughput screening.
Detection Method Scintillation counting, autoradiography.Fluorescence microscopy (confocal, epifluorescence), flow cytometry.
Quantification Highly quantitative and sensitive; directly measures the amount of incorporated trehalose.[1][2]Semi-quantitative; fluorescence intensity can be measured but is influenced by multiple factors (e.g., photobleaching, environmental effects).[3][4]
Spatial Resolution Low (autoradiography) to none (scintillation counting).High; enables visualization of subcellular localization.[1]
Temporal Resolution Limited; typically requires cell lysis for measurement, precluding real-time imaging of dynamic processes.Excellent; allows for real-time, live-cell imaging of trehalose uptake and localization over time.
Sensitivity Extremely high; can detect very small amounts of radiolabel.High, but can be limited by background fluorescence and autofluorescence. Newer "turn-on" probes significantly improve the signal-to-noise ratio.
Throughput Lower; sample processing for scintillation counting can be labor-intensive.Higher; compatible with automated microscopy and flow cytometry for high-content screening.
Safety Requires specialized handling, licensing, and disposal procedures for radioactive materials.Generally safer, although some organic fluorophores and solvents can be hazardous.
Molecular Perturbation Minimal; the ¹⁴C isotope does not alter the chemical structure or biological activity of trehalose.Potential for perturbation; the addition of a bulky fluorophore may affect transport and metabolism.
Signal-to-Noise Ratio Very high, with low background.Variable; can be low with conventional probes due to background from unincorporated probe, but high with fluorogenic "no-wash" probes. RMR-Tre, for example, shows up to a 100-fold enhancement in labeling over existing probes.

Key Biological Pathways

In Mycobacterium tuberculosis, the uptake and metabolism of trehalose are primarily mediated by two key systems: the LpqY-SugABC transporter for uptake and the Antigen 85 (Ag85) complex for mycolylation and incorporation into the cell wall. Both ¹⁴C-trehalose and fluorescently labeled trehalose analogs are designed to exploit these pathways.

Trehalose_Uptake_Pathway Trehalose Uptake via LpqY-SugABC Transporter cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trehalose_analog Trehalose Analog (¹⁴C or Fluorescent) LpqY LpqY (Substrate-binding protein) Trehalose_analog->LpqY Binding SugABC SugABC (Transmembrane domains) LpqY->SugABC Docking & Conformational Change Transported_Trehalose Transported Trehalose Analog SugABC->Transported_Trehalose ATP-dependent translocation

Trehalose uptake mechanism in Mycobacteria.

The LpqY-SugABC transporter is an ATP-binding cassette (ABC) importer responsible for bringing trehalose into the mycobacterial cytoplasm. This system is the primary pathway for the uptake of many trehalose analogs.

Trehalose_Metabolism_Pathway Trehalose Metabolism by Antigen 85 Complex Trehalose_Probe Trehalose Probe (¹⁴C or Fluorescent) Ag85 Antigen 85 (Ag85) Mycolyltransferase Trehalose_Probe->Ag85 TMM Trehalose Monomycolate (TMM) TMM->Ag85 Labeled_TMM Labeled TMM Ag85->Labeled_TMM Mycolyl Transfer Labeled_TDM Labeled Trehalose Dimycolate (TDM) Ag85->Labeled_TDM Mycomembrane Mycomembrane Labeled_TMM->Ag85 Further Mycolylation Labeled_TMM->Mycomembrane Incorporation Labeled_TDM->Mycomembrane Incorporation C14_Trehalose_Workflow ¹⁴C-Trehalose Uptake Assay Workflow Start Start Culture 1. Grow Mycobacterial Culture to mid-log phase Start->Culture Incubate 2. Incubate with ¹⁴C-Trehalose (e.g., 2-24 hours) Culture->Incubate Harvest 3. Harvest Cells (Centrifugation) Incubate->Harvest Wash 4. Wash Cells to remove unincorporated probe Harvest->Wash Lyse 5. Lyse Cells Wash->Lyse Scintillation 6. Measure Radioactivity (Liquid Scintillation Counting) Lyse->Scintillation TLC Optional: Analyze Lipids (Thin-Layer Chromatography) Lyse->TLC End End Scintillation->End Fluorescent_Trehalose_Workflow Fluorescent Trehalose Imaging Workflow Start Start Culture 1. Grow Mycobacterial Culture Start->Culture Incubate 2. Incubate with Fluorescent Trehalose Probe (e.g., 10-100 μM for 1-2 hours) Culture->Incubate Wash 3. Wash Cells (Optional) Not required for fluorogenic probes Incubate->Wash Mount 4. Mount Cells on a Slide Wash->Mount Image 5. Image Cells (Fluorescence Microscopy) Mount->Image Analyze 6. Analyze Images (Quantify fluorescence intensity, localization) Image->Analyze End End Analyze->End

References

Benchmarking Trehalose C14: A Comparative Performance Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, the disaccharide trehalose (B1683222) has garnered significant attention for its multifaceted applications, ranging from a cryoprotectant to a metabolic probe. When labeled with Carbon-14 (¹⁴C), "Trehalose C14" becomes a powerful tool for tracing metabolic pathways. This guide provides a comprehensive performance comparison of this compound against existing methods in its two primary applications: metabolic labeling and cryopreservation.

Part 1: this compound as a Metabolic Probe

Radiolabeled trehalose, particularly ¹⁴C-trehalose, is instrumental in elucidating metabolic activities, most notably in pathogens like Mycobacterium tuberculosis (Mtb). Its performance is benchmarked by its efficiency of uptake and incorporation into cellular components compared to other radiolabeled precursors.

Comparative Data Summary
RadioprobeApplicationOrganismKey FindingsReference
¹⁴C-Trehalose Tracing trehalose metabolism and cell wall biosynthesisMycobacterium tuberculosisSignificant uptake and incorporation into trehalose monomycolate (TMM) and trehalose dimycolate (TDM), key components of the mycobacterial cell wall.[1][1]
¹⁴C-Acetate General fatty acid and lipid biosynthesisMycobacterium tuberculosisLabels a broad range of fatty acids and lipids, including mycolic acids. Used as a comparative probe to confirm the identity of TMM and TDM labeled by ¹⁴C-trehalose.[1][1]
¹⁴C-Glycerol Glycerolipid and central carbon metabolismMycobacterium tuberculosisUsed to measure general metabolic activity and uptake.[1]
¹⁴C-Glucose Central carbon metabolismMycobacterium tuberculosisMeasures general glucose uptake and metabolism.
¹³C-Glucose Stable isotope-based flux analysisYeastEnables measurement of carbon flux into trehalose from glycolysis or gluconeogenesis through LC-MS/MS.
Experimental Protocol: Metabolic Labeling of M. tuberculosis with ¹⁴C-Trehalose

This protocol is adapted from studies investigating trehalose uptake in M. tuberculosis.

  • Culture Preparation: M. tuberculosis cultures are grown to mid-log phase in an appropriate broth medium.

  • Infection (for in-macrophage studies): Macrophages are infected with M. tuberculosis at a specified multiplicity of infection.

  • Radiolabeling: ¹⁴C-trehalose is added to the culture medium (for in vitro studies) or the infected macrophage culture at a final concentration.

  • Incubation: Cultures are incubated for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the ¹⁴C-trehalose.

  • Cell Lysis and Fractionation:

    • For in vitro cultures, cells are harvested, washed, and lysed.

    • For infected macrophages, the supernatant (extracellular fraction) is removed, macrophages are lysed, and bacteria are separated from the host cell cytoplasm by centrifugation.

  • Lipid Extraction: Lipids are extracted from the bacterial pellets using a series of organic solvents (e.g., chloroform/methanol).

  • Analysis: The extracted lipids are analyzed by thin-layer chromatography (TLC) and autoradiography to visualize the incorporation of ¹⁴C into specific glycolipids like TMM and TDM.

Visualization of Trehalose Metabolism in Mycobacteria

The following diagram illustrates the pathway of trehalose incorporation into the mycobacterial cell wall, a process effectively traced using ¹⁴C-trehalose.

Trehalose_Metabolism cluster_extracellular Extracellular cluster_cell_envelope Cell Envelope cluster_cytoplasm Cytoplasm Trehalose_ext Trehalose (¹⁴C) LpqY_SugABC LpqY-SugABC Transporter Trehalose_ext->LpqY_SugABC Uptake Trehalose_int Intracellular Trehalose (¹⁴C) LpqY_SugABC->Trehalose_int Ag85 Antigen 85 Complex TMM Trehalose Monomycolate (TMM) Ag85->TMM TDM Trehalose Dimycolate (TDM) Ag85->TDM TMM->Ag85 Further Esterification Trehalose_int->Ag85 Esterification with Mycolic Acids

Caption: Pathway of ¹⁴C-trehalose uptake and incorporation in mycobacteria.

Part 2: Trehalose as a Cryoprotectant

Trehalose is widely used to protect cells and biological molecules from damage during freezing. Its performance is often compared to traditional cryoprotectants like glycerol (B35011) and dimethyl sulfoxide (B87167) (DMSO), as well as other sugars such as sucrose (B13894) and raffinose (B1225341).

Comparative Data Summary: Sperm Cryopreservation
CryoprotectantOrganismParameterKey FindingsReference
Trehalose Mouse SpermPost-thaw membrane integrity7.5% trehalose with 6% glycerol yielded significantly better recovery of intact cells (48%) compared to raffinose (36%).
Raffinose Mouse SpermPost-thaw membrane integrityLess effective than trehalose under the same conditions.
Trehalose Noble Scallop SpermMotility, VelocityLess effective than 10% DMSO but significantly better than the control group.
DMSO Noble Scallop SpermMotility, Velocity10% DMSO provided the best protection among all tested cryoprotectants.
Glycerol Boar SpermMotility, ViabilityA combination of 3% glycerol with trehalose showed a better effect on total motility post-thaw.
Comparative Data Summary: Stem Cell and Hepatocyte Cryopreservation
CryoprotectantCell TypeParameterKey FindingsReference
Trehalose + DMSO Bovine Spermatogonial Stem CellsCell Recovery200 mM trehalose + 20% DMSO improved recovery (19%) compared to DMSO alone (7%) or DMSO + sucrose (5%).
Sucrose + DMSO Bovine Spermatogonial Stem CellsCell RecoveryLess effective than the trehalose and DMSO combination.
Trehalose + DMSO Human HepatocytesViability200 mM trehalose added to 10% DMSO improved viability (63% vs. 47% for DMSO alone).
Experimental Protocol: Cryopreservation of Mouse Sperm

This protocol is a generalized workflow based on comparative studies.

  • Cryoprotectant Preparation: Prepare a cryoprotectant medium, for instance, a non-bicarbonate medium (NTP) containing 6% glycerol and 7.5% trehalose.

  • Equilibration: Add the cryoprotectant to the sperm suspension. This can be done through serial dilution or, more effectively, through dialysis to minimize osmotic shock.

  • Freezing: Aliquots of the sperm suspension in cryoprotectant are cooled in a controlled-rate freezer or by suspension in liquid nitrogen vapor before plunging into liquid nitrogen for storage.

  • Thawing: Samples are rapidly thawed in a water bath at a controlled temperature (e.g., 37°C).

  • Post-Thaw Analysis:

    • Motility Assessment: Sperm motility is evaluated using computer-assisted sperm analysis (CASA) or manual counting.

    • Membrane Integrity: Plasma membrane integrity is assessed using vital stains (e.g., SYBR-14/propidium iodide).

    • Fertilization Capacity: In vitro fertilization (IVF) is performed to determine the functional competence of the cryopreserved sperm.

Visualization of Cryopreservation Workflow

The following diagram outlines a typical experimental workflow for comparing cryoprotectants.

Cryopreservation_Workflow Sample Cell Suspension (e.g., Sperm) Equilibration Equilibrate Cells with Cryoprotectants Sample->Equilibration CPA_Prep Prepare Cryoprotectant Solutions (e.g., Trehalose vs. Glycerol) CPA_Prep->Equilibration Freezing Controlled-Rate Freezing Equilibration->Freezing Storage Storage in Liquid Nitrogen (-196°C) Freezing->Storage Thawing Rapid Thawing Storage->Thawing Analysis Post-Thaw Analysis Thawing->Analysis Motility Motility & Viability Analysis->Motility Integrity Membrane Integrity Analysis->Integrity Function Functional Assays (e.g., IVF) Analysis->Function

Caption: Experimental workflow for comparative cryopreservation studies.

Conclusion

As a metabolic probe, ¹⁴C-trehalose offers high specificity for tracking the synthesis of essential cell wall components in organisms like Mycobacterium tuberculosis. Its performance is best benchmarked against broader metabolic labels like ¹⁴C-acetate and ¹⁴C-glucose, which help to confirm the specific pathways involving trehalose.

In cryopreservation, trehalose demonstrates significant efficacy, often outperforming other sugars like raffinose and sucrose, particularly when used in combination with a penetrating cryoprotectant like glycerol or DMSO. While it may not always surpass the effectiveness of high concentrations of traditional cryoprotectants like DMSO for all cell types, its lower toxicity and ability to stabilize membranes make it a critical component in optimizing cryopreservation protocols.

For researchers and drug development professionals, the choice of method depends on the specific application. ¹⁴C-trehalose is an invaluable tool for targeted metabolic studies, while non-labeled trehalose is a high-performing and often essential component in the formulation of cryopreservation media.

References

Safety Operating Guide

Proper Disposal of Trehalose-¹⁴C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trehalose, a non-reducing disaccharide, is biochemically inert and not classified as a hazardous substance. However, when labeled with Carbon-14 (¹⁴C), a radionuclide with a long half-life of approximately 5,730 years, it necessitates handling and disposal as low-level radioactive waste.[1] Adherence to proper disposal protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for the safe management and disposal of Trehalose-¹⁴C waste streams.

Core Principles of ¹⁴C Waste Management

Due to its long half-life, decay-in-storage is not a viable disposal option for ¹⁴C waste.[1] The primary strategies for managing Trehalose-¹⁴C waste involve segregation, proper containment, and disposal through authorized channels, which are governed by local, regional, and national regulations. In the United States, the Nuclear Regulatory Commission (NRC) provides guidelines for the disposal of radioactive materials.

Experimental Protocols: Waste Segregation and Preparation

Proper segregation of radioactive waste is the foundational step for safe and compliant disposal.[1] Trehalose-¹⁴C waste must be separated from non-radioactive laboratory trash and from waste containing other isotopes, particularly those with short half-lives.[1]

Solid Waste Disposal

Solid waste includes contaminated personal protective equipment (PPE) like gloves and lab coats, absorbent paper, plasticware, and other lab consumables.

Methodology:

  • Designated Waste Container: Establish a dedicated, properly labeled container for solid ¹⁴C waste. This container should be lined with a durable plastic bag.

  • Labeling: The container must be clearly labeled with the universal radiation symbol, the isotope (Carbon-14), the chemical name (Trehalose-¹⁴C), and the words "Caution, Radioactive Material".[1]

  • Waste Minimization: Avoid disposing of non-radioactive items in the ¹⁴C waste container to reduce the volume of radioactive waste.

  • No Liquids or Sharps: Do not dispose of free liquids, scintillation vials, or sharp objects in the solid waste container.

  • Closure and Pickup: When the container is full, securely close the liner and the container lid. Arrange for pickup through your institution's Environmental Health and Safety (EHS) department for disposal via an off-site radioactive waste program.

Liquid Waste Disposal

Liquid waste streams containing Trehalose-¹⁴C are typically categorized as aqueous or organic (e.g., liquid scintillation cocktails).

Methodology for Aqueous Liquid Waste:

  • Sewerage Disposal Limits: Aqueous, water-soluble ¹⁴C waste may be disposed of via the sanitary sewer system, provided the concentration and total activity per month are within the limits set by your institution and regulatory bodies. Consult your EHS office for specific limits.

  • Dedicated Sink: Designate a specific sink for the disposal of aqueous ¹⁴C waste. The sink should be labeled accordingly.

  • Dilution: Flush the drain with copious amounts of water during and after disposal to ensure dilution.

  • Record Keeping: Maintain a detailed log of all sewer disposals, including the date, isotope, activity in microcuries (µCi) or becquerels (Bq), and the initials of the individual performing the disposal.

Methodology for Organic Liquid Waste (including Scintillation Vials):

  • Segregation: Collect organic ¹⁴C waste, including used liquid scintillation (LS) vials, in a designated, leak-proof, and chemically compatible container.

  • Labeling: Label the container with the radiation symbol, "Carbon-14," "Trehalose-¹⁴C," and indicate the chemical constituents (e.g., "scintillation fluid").

  • Storage: Store the container in a well-ventilated area, away from sources of ignition.

  • Disposal: Arrange for pickup by your institution's EHS department for off-site disposal, which may include incineration at a licensed facility.

Animal Tissue and Carcass Disposal

For in vivo studies, animal tissues and carcasses containing Trehalose-¹⁴C must be disposed of as radioactive waste.

Methodology:

  • Packaging: Place carcasses and tissues in a durable, opaque plastic bag.

  • Labeling: Attach a tag to the bag with the radiation symbol, "Carbon-14," the estimated total activity, the date, and the researcher's name.

  • Storage: Store the packaged waste in a designated freezer until collection.

  • Disposal: Contact your EHS office to arrange for collection and disposal, which is typically handled through a specialized radioactive waste vendor. Regulations may permit disposal of animal tissue containing less than 0.05 microcuries of ¹⁴C per gram of tissue as non-radioactive waste, but institutional policies must be followed.

Data Presentation: Regulatory Disposal Limits for Carbon-14

The following table summarizes key quantitative limits for ¹⁴C disposal. These are general guidelines; always consult your institution's specific policies and local regulations.

Waste StreamDisposal MethodRegulatory LimitSource
Aqueous Liquid Sanitary SewerVaries by institution; a common limit is 1 mCi/100 gal of sewage flow.
Combustible Material IncinerationMaximum concentration of 5 µCi per gram of carbon.
Solid Waste (Garbage) Landfill (as part of institutional waste)1 µCi per pound of garbage.
Animal Carcasses & LSC Vials Disposal without regard to radioactivityLess than 0.05 µCi of H-3 or C-14 per gram of medium.
Burial On-site (with authorization)Must be covered with at least 4 feet of earth. Max concentration in biological material: 5 µCi/g.

Mandatory Visualization: Trehalose-¹⁴C Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving Trehalose-¹⁴C.

Trehalose_C14_Disposal_Workflow start Waste Generated (Trehalose-¹⁴C) waste_type Identify Waste Type start->waste_type solid Solid Waste (PPE, plasticware) waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid animal Animal Tissue/ Carcass waste_type->animal Animal collect_solid Collect in Labeled Solid Radioactive Waste Container solid->collect_solid liquid_type Aqueous or Organic? liquid->liquid_type collect_animal Package, Label, and Freeze for EHS Pickup animal->collect_animal aqueous Aqueous Liquid liquid_type->aqueous Aqueous organic Organic Liquid (e.g., LSC fluid) liquid_type->organic Organic check_limits Below Institutional Sewer Limit? aqueous->check_limits collect_liquid Collect for EHS Pickup (Liquid Radioactive Waste) organic->collect_liquid sewer Dispose via Designated Sewer with copious water check_limits->sewer Yes check_limits->collect_liquid No ehs_pickup Arrange EHS Pickup for Off-site Disposal collect_liquid->ehs_pickup collect_solid->ehs_pickup collect_animal->ehs_pickup

Caption: Disposal decision workflow for Trehalose-¹⁴C waste.

Decontamination Procedures

Effective decontamination is crucial to prevent the spread of ¹⁴C and maintain a safe laboratory environment. Due to the low energy of ¹⁴C beta emissions, standard Geiger counters are often ineffective for detection. Wipe tests analyzed with a Liquid Scintillation Counter (LSC) are the preferred method for monitoring contamination.

Methodology for Surface and Equipment Decontamination:

  • Preparation: Wear appropriate PPE, including a lab coat and two pairs of disposable gloves.

  • Initial Cleaning: Use a commercial radiation decontamination solution or a detergent solution to clean the affected surfaces or equipment.

  • Wipe Test: a. Take a filter paper or swab and wipe an area of approximately 100 cm². b. Place the wipe in an LSC vial, add scintillation cocktail, and cap it. c. Prepare a "blank" vial with an unused wipe to determine the background radiation level.

  • Analysis: Analyze the samples in an LSC.

  • Verification: If the wipe test results show contamination above your institution's action levels, repeat the cleaning and wipe testing process until the area is confirmed to be clean.

  • Waste Disposal: Dispose of all cleaning materials (wipes, paper towels) as solid radioactive waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.